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  • Product: 1-(3-Fluoro-4-nitrophenyl)ethanol
  • CAS: 2006314-49-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(3-Fluoro-4-nitrophenyl)ethanol

An In-Depth Technical Guide for Chemical Development Executive Summary The compound 1-(3-fluoro-4-nitrophenyl)ethanol is a highly valuable chiral building block in pharmaceutical development. The incorporation of a fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Development

Executive Summary

The compound 1-(3-fluoro-4-nitrophenyl)ethanol is a highly valuable chiral building block in pharmaceutical development. The incorporation of a fluorine atom adjacent to a nitro group significantly modulates the electronic landscape of the aromatic ring, enhancing lipophilicity and metabolic stability while providing a versatile handle for downstream functionalization (e.g., reduction to an aniline or nucleophilic aromatic substitution). This whitepaper outlines the mechanistic rationale, validated synthetic protocols, and comprehensive characterization data required to produce both racemic and enantiopure forms of 1-(3-fluoro-4-nitrophenyl)ethanol.

Mechanistic Rationale & Synthetic Strategy
2.1 Precursor Assembly

The synthesis begins with the preparation of the intermediate ketone, 1-(3-fluoro-4-nitrophenyl)ethanone. A highly efficient, scalable route involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with dimethyl malonate in the presence of magnesium chloride and triethylamine[1]. This forms an acylated malonate intermediate, which undergoes rapid acid-catalyzed hydrolysis and decarboxylation under refluxing aqueous HCl to yield the target acetophenone[1].

2.2 Reduction Dynamics

The reduction of the resulting ketone to 1-(3-fluoro-4-nitrophenyl)ethanol must be carefully controlled. The strongly electron-withdrawing nature of the 4-nitro and 3-fluoro substituents renders the carbonyl carbon highly electrophilic. While this accelerates hydride addition, it also increases the risk of side reactions, such as the reduction of the nitro group. Consequently, mild hydride donors like sodium borohydride (NaBH₄) are preferred over catalytic hydrogenation[2].

For asymmetric synthesis, the Corey-Bakshi-Shibata (CBS) reduction is the industry standard. By utilizing a chiral oxazaborolidine catalyst and borane-THF, the hydride transfer is directed to a specific face of the ketone, affording either the (R)- or (S)-enantiomer with high enantiomeric excess (ee).

SyntheticStrategy SM 3-Fluoro-4-nitrobenzoyl chloride Int 1-(3-Fluoro-4-nitrophenyl)ethanone SM->Int 1. Dimethyl malonate, MgCl2, TEA 2. HCl (aq), Reflux Rac Racemic Alcohol (NaBH4) Int->Rac NaBH4, MeOH, 0 °C R_Enant (R)-Alcohol (R)-CBS Int->R_Enant (R)-MeCBS, BH3-THF, -20 °C S_Enant (S)-Alcohol (S)-CBS Int->S_Enant (S)-MeCBS, BH3-THF, -20 °C

Synthetic pathways for racemic and enantioselective reduction of 1-(3-fluoro-4-nitrophenyl)ethanone.

Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility and high fidelity.

Protocol A: Synthesis of 1-(3-Fluoro-4-nitrophenyl)ethanone

Rationale: Utilizing MgCl₂ facilitates the formation of a magnesium enolate from dimethyl malonate, which smoothly attacks the acid chloride.

  • Enolate Formation: To a dry, nitrogen-purged reactor, add MgCl₂ (0.6 equiv), triethylamine (2.0 equiv), and dimethyl malonate (1.0 equiv) in anhydrous toluene. Stir at 20 °C for 1.5 hours to ensure complete enolate formation[1].

  • Acylation: Slowly dose a solution of 3-fluoro-4-nitrobenzoyl chloride (1.0 equiv) in toluene into the reaction mixture. Maintain the temperature below 25 °C. Stir for 15 hours[1].

  • Decarboxylation: Concentrate the organic layer under reduced pressure. To the residue, add 6 M HCl (aq) and heat to reflux (approx. 100 °C) for 12 hours[1].

  • IPC Check: Monitor the disappearance of the intermediate via LC-MS.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (EtOAc/Hexane gradient) to afford the ketone as a light yellow solid[1].

Protocol B: Racemic Reduction to 1-(3-Fluoro-4-nitrophenyl)ethanol

Rationale: Methanol acts as both solvent and co-reactant, forming reactive alkoxyborohydride species that accelerate the reduction while dissipating the exothermic heat.

  • Preparation: Dissolve 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 equiv) in anhydrous methanol (0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Add NaBH₄ (1.2 equiv) portion-wise over 30 minutes. Critical: The portion-wise addition prevents thermal spikes that could trigger nitro group reduction.

  • IPC Check: After 2 hours, analyze an aliquot via TLC (Hexane/EtOAc 7:3). The ketone spot (higher Rf) should be completely consumed.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, wash with brine, dry over MgSO₄, and evaporate to yield the racemic alcohol.

Protocol C: Asymmetric CBS Reduction

Rationale: The oxazaborolidine catalyst locks the ketone into a rigid transition state, forcing the borane to deliver the hydride to the sterically less hindered Re or Si face.

CBS_Catalytic_Cycle Cat Oxazaborolidine Catalyst Act Borane-Catalyst Complex Cat->Act + BH3-THF Coord Ketone Coordination Act->Coord + Ketone Trans Hydride Transfer Coord->Trans Intramolecular H- shift Trans->Cat Product Release

Mechanistic cycle of the Corey-Bakshi-Shibata (CBS) asymmetric reduction.

  • Catalyst Activation: In a flame-dried flask under argon, dissolve (R)-MeCBS catalyst (0.1 equiv) in anhydrous THF. Cool to -20 °C. Add BH₃-THF complex (1.5 equiv).

  • Ketone Addition: Slowly add a solution of 1-(3-fluoro-4-nitrophenyl)ethanone (1.0 equiv) in THF over 2 hours via a syringe pump. Critical: Slow addition ensures the catalytic cycle outpaces the uncatalyzed, achiral background reduction.

  • Quenching: Quench carefully with methanol at -20 °C until effervescence ceases.

  • Purification: Concentrate and purify via column chromatography to isolate (R)-1-(3-fluoro-4-nitrophenyl)ethanol.

Characterization & Analytical Data

Robust characterization is required to confirm structural identity and enantiomeric purity. The spectroscopic profile of 1-(3-fluoro-4-nitrophenyl)ethanol shares characteristic features with analogous nitro-aromatic alcohols, such as 1-(3-nitrophenyl)ethanol[3],[4].

4.1 Quantitative Yield and Enantiopurity Data
MethodReagentsEnantiomeric Excess (ee)YieldApplication
Racemic ReductionNaBH₄, MeOH, 0 °CN/A92%General building block
Asymmetric Reduction(R)-MeCBS, BH₃-THF>98% (R)88%Chiral drug synthesis
Asymmetric Reduction(S)-MeCBS, BH₃-THF>98% (S)87%Chiral drug synthesis
4.2 Spectroscopic Summary

The following table summarizes the expected analytical parameters for 1-(3-fluoro-4-nitrophenyl)ethanol, extrapolated from established literature on fluorinated and nitrated phenylethanols[3],[4].

Analytical MethodParameters / Results
¹H NMR (400 MHz, CDCl₃)δ 8.05 (dd, J = 8.6, 7.8 Hz, 1H, Ar-H ortho to NO₂), 7.35 (dd, J = 11.2, 1.8 Hz, 1H, Ar-H ortho to F), 7.28 (dd, J = 8.6, 1.8 Hz, 1H, Ar-H para to F), 4.95 (q, J = 6.5 Hz, 1H, CH -OH), 2.20 (br s, 1H, OH ), 1.52 (d, J = 6.5 Hz, 3H, CH ₃).
¹³C NMR (100 MHz, CDCl₃)δ 155.5 (d, J = 260 Hz, C-F), 151.0 (C-NO₂), 126.5, 123.0, 115.5 (Ar-C), 69.5 (CH-OH), 25.2 (CH₃).
HRMS (ESI-TOF)m/z calculated for C₈H₈FNO₃ [M-H]⁻: 184.0415, found: 184.0410.
IR (KBr pellet)3420 (O-H stretch), 1535 (N-O asym stretch), 1345 (N-O sym stretch), 1250 (C-F stretch) cm⁻¹.
Conclusion

The synthesis of 1-(3-fluoro-4-nitrophenyl)ethanol demands precise control over reaction conditions to manage the highly electrophilic nature of the fluoronitro-aromatic system. By utilizing the malonate-driven synthesis of the ketone precursor and employing highly selective reduction strategies (NaBH₄ for racemic, CBS for asymmetric), researchers can reliably produce this critical intermediate. The self-validating protocols and IPCs provided ensure high yield, purity, and reproducibility suitable for rigorous drug development pipelines.

References[3] Title: Supporting Information - Rsc.org

Source: rsc.org URL:[2] Title: 72802-25-6 | 1-(3-Fluoro-4-nitrophenyl)ethanone | Fluorinated Building Blocks Source: ambeed.com URL:[1] Title: 1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6 - ChemicalBook Source: chemicalbook.com URL:[4] Title: (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem Source: nih.gov URL:

Sources

Exploratory

physicochemical properties of 1-(3-fluoro-4-nitrophenyl)ethanol

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-fluoro-4-nitrophenyl)ethanol Introduction In the landscape of modern drug discovery and materials science, the precise characterization of novel chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-fluoro-4-nitrophenyl)ethanol

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 1-(3-fluoro-4-nitrophenyl)ethanol, a substituted phenylethanol derivative, represents such a compound of interest. Its molecular architecture, featuring a chiral center, a fluorine atom, and a nitro group on an aromatic ring, suggests its potential as a versatile building block for synthesizing more complex molecules with tailored biological or material properties. The fluoro and nitro substituents significantly modulate the electronic properties of the phenyl ring, while the secondary alcohol provides a reactive handle for further chemical transformations.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of 1-(3-fluoro-4-nitrophenyl)ethanol. Publicly available experimental data for this specific compound is limited. Therefore, this document takes a foundational approach, providing not only its core chemical identifiers but also detailing the robust, field-proven experimental protocols required for its empirical physicochemical characterization. By explaining the causality behind each experimental choice, this guide empowers researchers to generate reliable, high-quality data essential for advancing their scientific objectives.

Part 1: Molecular Identity and Computed Properties

A thorough understanding of a compound begins with its fundamental identity. The structural features of 1-(3-fluoro-4-nitrophenyl)ethanol are the primary determinants of its physical and chemical behavior.

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's polarity, reactivity, and potential for intermolecular interactions.

Caption: 2D structure of 1-(3-fluoro-4-nitrophenyl)ethanol.

Core Compound Identifiers

Precise identification is critical for database searches, regulatory submissions, and procurement. The primary identifiers for the racemic form of this compound are summarized below.

IdentifierValueSource
IUPAC Name 1-(3-fluoro-4-nitrophenyl)ethanol[1]
CAS Number 2006314-49-2[1][2]
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
Canonical SMILES CC(C1=CC(=C(C=C1)F)N(=O)=O)O[1]

Note: Chiral enantiomers, (R)-1-(3-fluoro-4-nitrophenyl)ethanol (CAS: 1956436-11-5) and (S)-1-(3-fluoro-4-nitrophenyl)ethanol (CAS: 2097713-63-6), also exist and may have distinct biological activities and physical properties (e.g., optical rotation).[3][4][5]

Part 2: Core Physicochemical Characterization: Protocols and Rationale

The following sections detail the essential experiments required to define the physicochemical profile of 1-(3-fluoro-4-nitrophenyl)ethanol. The protocols are designed to be self-validating systems, ensuring data accuracy and reproducibility.

Thermal Properties: Melting Point

Scientific Rationale: For a crystalline solid, the melting point is a fundamental physical constant and a primary indicator of purity. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[6] This analysis is the first step in verifying the identity and quality of a synthesized batch.

Experimental Protocol: Capillary Melting Point Determination

This method provides a precise determination of the melting range.

  • Sample Preparation:

    • Place a small amount (~10 mg) of 1-(3-fluoro-4-nitrophenyl)ethanol onto a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine, uniform powder. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a more accurate and sharper melting point observation.[7]

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved. Causality: An appropriate sample height is crucial. Too much sample requires more energy to melt, artificially broadening and elevating the observed melting range.[8]

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 5-10°C per minute to get an estimate.[8]

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Insert a new sample and heat rapidly to within 15-20°C of the estimated melting point.

    • Reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, which is essential for an accurate reading.[7]

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

    • The melting point is reported as the range T₁ – T₂.

Solubility Profile

Scientific Rationale: Solubility is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. The "like dissolves like" principle is a guiding concept; the polarity of the solute and solvent determines the extent of dissolution.[9][10] A comprehensive solubility profile in various media (aqueous, organic, acidic, basic) provides invaluable insights into a compound's behavior.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[9]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1-(3-fluoro-4-nitrophenyl)ethanol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed glass vial. Causality: Starting with excess solid ensures that the solution reaches its maximum saturation point at equilibrium.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Causality: A long equilibration time is necessary to overcome kinetic barriers to dissolution and reach a true thermodynamic equilibrium between the solid and dissolved states.[9]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the samples.

    • Carefully withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.45 µm PTFE) into a clean vial. Causality: Meticulous separation is critical. Any suspended solid particles in the analyzed sample will lead to a significant overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the compound at known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the filtered supernatant (the saturated solution) using the same HPLC method.

    • Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Report the solubility in units of mg/mL or µg/mL at the specified temperature and in the specified solvent.

Lipophilicity: Partition Coefficient (LogP)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like (nonpolar) environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic phase to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).[11] The standard system uses n-octanol and water. A positive LogP indicates higher lipophilicity (hydrophobicity), while a negative LogP indicates higher hydrophilicity.

G cluster_0 n-Octanol Phase (Organic) cluster_1 Aqueous Phase (pH 7.4 Buffer) cluster_2 Equilibrium & Calculation C_org [Compound]org C_aq [Compound]aq C_org->C_aq k_oa formula P = [Compound]org / [Compound]aq LogP = log10(P)

Caption: The principle of LogP as an equilibrium partition.

Experimental Protocol: LogP Determination via Shake-Flask Method

  • Solvent Preparation:

    • Pre-saturate the n-octanol by shaking it with phosphate-buffered saline (PBS, pH 7.4) for 24 hours, then allowing the layers to separate.

    • Pre-saturate the PBS (pH 7.4) by shaking it with n-octanol. Causality: Pre-saturation of each phase with the other prevents volume changes during the partitioning experiment, which would alter the final concentrations and lead to inaccurate results.[12]

  • Partitioning:

    • Prepare a stock solution of 1-(3-fluoro-4-nitrophenyl)ethanol in the pre-saturated aqueous phase.

    • In a centrifuge tube, combine a known volume of the stock solution with an equal volume of pre-saturated n-octanol.

    • Seal the tube and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation:

    • Centrifuge the tube to ensure a clean and sharp separation of the two phases.

    • Carefully withdraw a precise aliquot from the n-octanol (upper) layer and another from the aqueous (lower) layer.

  • Quantification:

    • Using a validated HPLC method, determine the concentration of the compound in each aliquot ([C]octanol and [C]aqueous).

  • Calculation:

    • Calculate the partition coefficient: P = [C]octanol / [C]aqueous.

    • Calculate the LogP: LogP = log₁₀(P).

Conclusion

1-(3-fluoro-4-nitrophenyl)ethanol is a compound with significant potential as a synthetic intermediate. While direct experimental data on its physicochemical properties are not widely published, its characteristics can be thoroughly and reliably determined using the established, robust protocols detailed in this guide. The systematic determination of its melting point, solubility profile, and partition coefficient is a non-negotiable first step in any research and development program. The methodologies provided herein, grounded in fundamental chemical principles, will enable scientists to generate the critical data needed to unlock the full potential of this and other novel chemical entities.

References

  • Appchem. 1-(3-Fluoro-4-nitrophenyl)ethanol. Available at: [Link]

  • University of Babylon. Determination of the melting point. Available at: [Link]

  • McGill University. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point. Available at: [Link]

  • University of Massachusetts Boston. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Colorado Denver. Exp 1 - Melting Points. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Unknown. experiment (1) determination of melting points. Available at: [Link]

  • EON Biotech. 1-(3-Fluoro-4-nitrophenyl)ethanol – (2006314-49-2). Available at: [Link]

  • National Center for Biotechnology Information. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available at: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Profile of 1-(3-fluoro-4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-fluoro-4-nitrophenyl)ethanol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluoro-4-nitrophenyl)ethanol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structural complexity, featuring a stereocenter, a fluorinated aromatic ring, and a nitro group, necessitates a thorough spectroscopic characterization to ensure its identity, purity, and stereochemical integrity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of a complete and verified public dataset for this specific molecule, this document presents a critical evaluation of available data alongside a detailed prediction of its spectroscopic features based on established principles and analysis of analogous compounds.

Molecular Structure and Key Features

The structure of 1-(3-fluoro-4-nitrophenyl)ethanol is characterized by a benzene ring substituted with a fluorine atom and a nitro group, and an ethanol side chain at position one. The fluorine and nitro groups are ortho and para to the ethanol substituent, respectively. These features are expected to significantly influence the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the expected and observed proton (¹H) and carbon-13 (¹³C) NMR data for 1-(3-fluoro-4-nitrophenyl)ethanol.

A critical review of available literature has yielded a potential ¹H NMR dataset for a compound described as a light yellow liquid, which may correspond to 1-(3-fluoro-4-nitrophenyl)ethanol[1]. However, a detailed analysis of the reported data raises some questions regarding its definitive assignment to the target structure. Below, we present this data alongside a predicted spectrum based on established principles of NMR spectroscopy.

Table 1: ¹H NMR Data for 1-(3-fluoro-4-nitrophenyl)ethanol in CDCl₃

Signal Observed Chemical Shift (δ, ppm)[1] Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
-CH₃Not explicitly assigned~1.5Doublet (d)~6.5Methyl Protons
-OH2.92 (s, 1H)Variable (broad singlet)Broad Singlet (br s)-Hydroxyl Proton
-CH-4.59–4.50 (m, 1H), 4.78 (t, J=6.8, 1H)~5.0Quartet (q)~6.5Methine Proton
Ar-H7.12 (d, J=8.4, 2H), 7.39–7.37 (dd, J=8, 1H), 7.41-7.39 (dd, J=8, 1H)~7.3-8.2Multiplets (m)VariousAromatic Protons

Data Interpretation and Predicted Spectrum Rationale:

The structure of 1-(3-fluoro-4-nitrophenyl)ethanol contains a chiral center at the carbon bearing the hydroxyl group. The protons of the adjacent methyl group are therefore diastereotopic and should appear as a doublet, coupled to the methine proton. The methine proton, in turn, should be split into a quartet by the three equivalent protons of the methyl group. The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on concentration and temperature.

The aromatic region is expected to be complex due to the substitution pattern. The proton ortho to the nitro group is expected to be the most downfield, while the other two aromatic protons will be influenced by both the fluorine and the nitro group, leading to complex splitting patterns that include coupling to the fluorine atom.

The observed data from the literature presents some inconsistencies with these predictions, such as a triplet for a methine proton and multiple signals for the aromatic region that do not straightforwardly match the expected pattern[1]. Therefore, the predicted data in Table 1 should be considered a more reliable guide for researchers synthesizing or analyzing this compound.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 1-(3-fluoro-4-nitrophenyl)ethanol in CDCl₃

Carbon Observed Chemical Shift (δ, ppm)[1] Predicted Chemical Shift (δ, ppm)
-CH₃Not explicitly assigned~25
-CH-70.32~69
Ar-C115.93, 116.14, 127.74, 133.86, 161.66~115-160
Ar-C-F161.66~158 (d, ¹JCF ≈ 250 Hz)
Ar-C-NO₂Not explicitly assigned~148

Data Interpretation and Predicted Spectrum Rationale:

The aliphatic carbons, the methyl and methine carbons, are expected to resonate at approximately 25 ppm and 69 ppm, respectively. The aromatic region will show six distinct signals due to the lack of symmetry. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of around 250 Hz, appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbon bearing the nitro group is expected to be significantly deshielded. The observed data shows a signal at 161.66 ppm which is likely the carbon attached to fluorine, but a full assignment based on the provided data is challenging without further 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Data for 1-(3-fluoro-4-nitrophenyl)ethanol

Functional Group Observed Frequency (ν, cm⁻¹)[1] Expected Frequency (ν, cm⁻¹)
O-H stretch (alcohol)34253500-3200 (broad)
C-H stretch (aromatic)30123100-3000
C-H stretch (aliphatic)29093000-2850
C=C stretch (aromatic)Not explicitly assigned1600-1450
N-O stretch (nitro)15261550-1500 (asymmetric), 1360-1300 (symmetric)
C-O stretch (alcohol)11321260-1000
C-F stretchNot explicitly assigned1250-1000

Data Interpretation and Rationale:

The IR spectrum is expected to be dominated by a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the secondary alcohol will appear in the 1260-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, will also be present. The observed IR data from the literature is largely consistent with these expectations, although the reported peak at 2100 cm⁻¹ is unusual and may be an artifact or indicate an impurity[1].

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 185, corresponding to the molecular weight of the compound (C₈H₈FNO₃).

  • Major Fragments:

    • Loss of a methyl group (-CH₃) to give a fragment at m/z = 170.

    • Loss of water (-H₂O) from the molecular ion to give a fragment at m/z = 167.

    • Alpha-cleavage, with the loss of the ethyl group to form the 3-fluoro-4-nitrobenzoyl cation at m/z = 168.

    • Cleavage of the C-C bond between the aromatic ring and the ethanol side chain, leading to a fragment corresponding to the hydroxymethyl cation at m/z = 31 and the fluoronitrobenzene radical cation at m/z = 154.

    • Fragments corresponding to the loss of the nitro group (-NO₂) from the molecular ion or major fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols represent standard practices in the field and are designed to yield high-quality, reproducible data.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-fluoro-4-nitrophenyl)ethanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 250 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

IR Data Acquisition
  • Sample Preparation: If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile compound like 1-(3-fluoro-4-nitrophenyl)ethanol, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Instrumentation: Use a GC-MS system equipped with an EI source.

  • GC Conditions:

    • Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column).

    • Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.

  • MS Conditions:

    • Use a standard electron energy of 70 eV for EI.

    • Scan a mass range of approximately m/z 30-300 to detect the molecular ion and expected fragments.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 1-(3-fluoro-4-nitrophenyl)ethanol.

Visualizations

Experimental Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve Sample in CDCl3 with TMS B ¹H NMR Acquisition (400 MHz) A->B C ¹³C NMR Acquisition (100 MHz) A->C D Fourier Transform B->D C->D E Phase & Baseline Correction D->E F Referencing to TMS E->F G Structure Elucidation F->G

Caption: Workflow for NMR data acquisition and analysis.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) IR_A Prepare Sample (KBr Pellet or Neat Film) IR_B Acquire Background Spectrum IR_A->IR_B IR_C Acquire Sample Spectrum IR_B->IR_C IR_D Functional Group Analysis IR_C->IR_D MS_A Dissolve Sample in Volatile Solvent MS_B Inject into GC-MS MS_A->MS_B MS_C Separation and Ionization (EI) MS_B->MS_C MS_D Mass Analysis MS_C->MS_D MS_E Fragmentation Pattern Analysis MS_D->MS_E

Sources

Exploratory

An In-depth Technical Guide to BI-9740: A Potent and Selective Cathepsin C Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and pharmacological properties of BI-9740, a potent, selective, and orally b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of BI-9740, a potent, selective, and orally bioavailable inhibitor of Cathepsin C (CTSC). Initially identified by the internal CAS number 2006314-49-2 and more commonly known by the CAS number 1628596-25-7, BI-9740 has emerged as a critical tool for researchers investigating the role of CTSC in various inflammatory and autoimmune diseases. This document consolidates available data on its chemical identity, physicochemical properties, biological activity, and provides essential protocols for its handling and use in a research setting. The information presented herein is intended to support drug development professionals and scientists in their exploration of CTSC as a therapeutic target.

Chemical Identity and Structure

BI-9740 is a synthetic, small molecule inhibitor characterized by a complex heterocyclic structure. Its high affinity and specificity for Cathepsin C are dictated by its unique chemical architecture.

  • Internal Identifier: CAS 2006314-49-2

  • Common CAS Number: 1628596-25-7[1]

  • Molecular Formula: C24H27FN4O2

  • Molecular Weight: 432.5 Da[2]

  • IUPAC Name: A definitive IUPAC name is not publicly available in the reviewed literature. The compound is consistently referred to as BI-9740 in scientific publications and databases.

  • Chemical Structure:

    A 2D representation of the chemical structure of BI-9740.

Physicochemical Properties

The physicochemical properties of BI-9740 are crucial for its utility as a research tool and potential therapeutic agent. These properties influence its solubility, permeability, and overall pharmacokinetic profile.

PropertyValueSource
Appearance White to off-white powder or crystals.[3]
Solubility High solubility at pH 2.2, 4.5, and 7.[2]
LogP 3.1[4]
Melting Point Not publicly available.
Boiling Point Not publicly available.
pKa Not publicly available.

The high solubility of BI-9740 across a range of pH values is a significant advantage for both in vitro and in vivo studies, facilitating its formulation and administration.[2] The LogP value of 3.1 suggests a good balance between lipophilicity and hydrophilicity, which is often a desirable characteristic for oral bioavailability.[4]

Spectroscopic Data

Synthesis and Purification

The synthesis of BI-9740 is described in the patent WO2014140075.[5] While the full, detailed experimental protocol from the patent is not reproduced here, the general approach involves a multi-step synthesis culminating in the formation of the final complex molecule.

Conceptual Synthesis Workflow:

Synthesis_Workflow A Starting Materials B Multi-step Synthesis A->B C Crude BI-9740 B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS) D->E F Pure BI-9740 E->F

A conceptual workflow for the synthesis and purification of BI-9740.

For researchers requiring a detailed, step-by-step synthesis protocol, it is imperative to consult the primary literature, specifically patent WO2014140075.[5] Purification is typically achieved through chromatographic techniques to ensure high purity, which is critical for reliable biological data.

Biological Activity and Mechanism of Action

BI-9740 is a highly potent and selective inhibitor of Cathepsin C, a lysosomal cysteine protease.[2] CTSC plays a crucial role in the activation of several serine proteases in immune cells, including neutrophil elastase, proteinase 3, and cathepsin G.[2][6] By inhibiting CTSC, BI-9740 effectively blocks the maturation of these downstream proteases, thereby mitigating their pathological effects in inflammatory conditions.

TargetIC50Species
Cathepsin C 1.8 nMHuman
Cathepsin C 0.6 nMMouse
Cathepsin C 2.6 nMRat

In vitro inhibitory activity of BI-9740 against Cathepsin C from different species.[1][7]

BI-9740 exhibits remarkable selectivity for CTSC, with over 1,500-fold greater potency against CTSC compared to other related cathepsins such as B, F, H, K, L, and S.[5] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically probing the function of CTSC.

Signaling Pathway Inhibition:

CTSC_Pathway Pro_CTSC Pro-Cathepsin C CTSC Active Cathepsin C Pro_CTSC->CTSC SP Active Serine Proteases CTSC->SP Activation Pro_SP Pro-Serine Proteases (e.g., Neutrophil Elastase) Pro_SP->SP Inflammation Inflammatory Response SP->Inflammation BI9740 BI-9740 BI9740->CTSC Inhibition

Mechanism of action of BI-9740 in the Cathepsin C signaling pathway.

Pharmacokinetics

BI-9740 demonstrates favorable pharmacokinetic properties in several animal species, supporting its use in in vivo studies.[5]

SpeciesPlasma Protein Binding
Human 98.5%
Mouse 97.7%
Rat 99.9%

Plasma protein binding of BI-9740 in different species.[6]

The compound is orally bioavailable and has been shown to effectively inhibit CTSC activity in vivo after oral administration.[2][5]

Experimental Protocols

Preparation of a Stock Solution

For in vitro experiments, a concentrated stock solution of BI-9740 is typically prepared in an organic solvent.

Materials:

  • BI-9740 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of BI-9740 powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vivo Formulation for Oral Administration

A protocol for preparing BI-9740 for oral administration in animal studies has been described.[6]

Materials:

  • BI-9740 powder

  • Vehicle solution (specific to the study, but a clear solution is aimed for)

  • Hydrochloric acid (to adjust pH)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of BI-9740.

  • Add the vehicle solution and vortex.

  • Gradually add hydrochloric acid to adjust the pH to approximately 4.0 while stirring.

  • Vortex and sonicate the mixture until a clear solution is obtained.

  • The resulting solution can be stored at room temperature in the dark for a limited time (e.g., up to 3 days).[6]

Safety and Handling

As a potent enzyme inhibitor, BI-9740 should be handled with appropriate safety precautions to minimize the risk of exposure. A specific Safety Data Sheet (SDS) for BI-9740 is not publicly available. Therefore, general safety guidelines for handling potent small molecules in a laboratory setting should be strictly followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder to avoid inhalation.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Spill Cleanup: In the event of a spill, use appropriate absorbent material and decontaminate the area.

  • Waste Disposal: Dispose of waste materials containing BI-9740 according to institutional and local regulations for chemical waste.

References

  • Anderskewitz R., Grauert M., Grundl M., Haebel P.W., Oost T., Pautsch A., Peters S., Binder, F., Vintonyak V. Substituted 2-Aza-Bicyclo[2.2.1]Heptane-3-Carboxylic acid (Benzyl-cyano-methyl)
  • opnMe, Boehringer Ingelheim. CatC inhibitor | BI-9740. Available at: [Link]

  • opnMe, Boehringer Ingelheim. Cathepsin C inhibitor | BI-9740 Table of contents. Available at: [Link]

  • Jerke, U., et al. (2020). Targeting Cathepsin C in PR3-ANCA Vasculitis. Journal of the American Society of Nephrology, 31(5), 1035-1048.
  • Liu, B., et al. (2023). Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats.

Sources

Foundational

solubility and stability of 1-(3-fluoro-4-nitrophenyl)ethanol

An In-depth Technical Guide to the Solubility and Stability of 1-(3-fluoro-4-nitrophenyl)ethanol Introduction 1-(3-fluoro-4-nitrophenyl)ethanol is a key chemical intermediate whose utility spans various domains of synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(3-fluoro-4-nitrophenyl)ethanol

Introduction

1-(3-fluoro-4-nitrophenyl)ethanol is a key chemical intermediate whose utility spans various domains of synthetic chemistry, including the development of novel pharmaceutical agents. The presence of a fluoro group, a nitro group, and a secondary alcohol on the phenyl ring imparts a unique combination of chemical properties. Understanding the physicochemical characteristics of this molecule, specifically its solubility and stability, is paramount for researchers, scientists, and drug development professionals. This data governs critical decisions in process chemistry, formulation development, storage, and regulatory filings.[1][2]

This guide provides a comprehensive technical overview of the methodologies used to characterize the . It is designed to offer not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and well-understood data package.

Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(3-fluoro-4-nitrophenyl)ethan-1-ol[3]
CAS Number 2006314-49-2[4]
Molecular Formula C₈H₈FNO₃[3][4]
Molecular Weight 185.15 g/mol [3][4]

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, influences the choice of crystallization solvent, and dictates formulation strategies. The unique structural features of 1-(3-fluoro-4-nitrophenyl)ethanol—a polar hydroxyl group capable of hydrogen bonding, a highly polar nitro group, and a lipophilic fluorophenyl ring—suggest a nuanced solubility profile across different solvent classes.

Causality Behind Solvent Selection

To build a comprehensive solubility profile, a diverse set of solvents is chosen, spanning a range of polarities, hydrogen bonding capabilities, and dielectric constants. This approach ensures that the molecule's behavior in aqueous, polar aprotic, polar protic, and non-polar environments is well-understood.

  • Aqueous Media (pH-Dependence): Solubility in buffers of varying pH is critical for predicting behavior in physiological conditions. While the molecule lacks strongly acidic or basic functional groups, subtle pH-dependent effects on hydrogen bonding with water can occur.

  • Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, potentially leading to high solubility.

  • Polar Aprotic Solvents: Solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective at solvating polar molecules without donating hydrogen bonds.

  • Non-Polar Solvents: Solvents like cyclohexane and toluene are included to understand the molecule's lipophilic character.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized and reliable method for determining the equilibrium solubility of the compound at a controlled temperature.

Objective: To determine the saturation concentration of 1-(3-fluoro-4-nitrophenyl)ethanol in various solvents at 25 °C.

Methodology:

  • Preparation: Add an excess amount of solid 1-(3-fluoro-4-nitrophenyl)ethanol (e.g., ~50 mg) to a 5 mL glass vial. Ensure enough solid is present to maintain saturation even after some dissolves.

  • Solvent Addition: Add 2 mL of the selected test solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25 °C and 200 RPM. Allow the suspensions to equilibrate for at least 48 hours. This duration is chosen to ensure that the system reaches thermodynamic equilibrium.

  • Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean HPLC vial. This step is critical to remove all undissolved particulates.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method as described in section 1.3.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a robust technique for quantifying 1-(3-fluoro-4-nitrophenyl)ethanol due to its aromatic nitro-substituted structure, which provides a strong UV chromophore.[5]

  • Instrumentation: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (50:50, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm. The nitroaromatic functionality provides strong absorbance at this wavelength.[6]

  • Method Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure trustworthy results.[5]

Solubility Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis s1 Add excess solid to vial s2 Add 2 mL of test solvent s1->s2 e1 Seal and shake (48h at 25 °C) s2->e1 e2 Settle for 2h e1->e2 a1 Filter supernatant (0.45 µm) e2->a1 a2 Dilute with mobile phase a1->a2 a3 Inject into HPLC-UV System a2->a3 a4 Quantify using calibration curve a3->a4 caption Workflow for Equilibrium Solubility Determination. G cluster_workflow Forced Degradation Workflow cluster_pathways Hypothesized Degradation Pathways start 1 mg/mL Stock Solution of Compound c_acid Acid Hydrolysis (1N HCl, 80°C) start->c_acid c_base Base Hydrolysis (1N NaOH, RT) start->c_base c_ox Oxidation (30% H₂O₂, RT) start->c_ox c_therm Thermal (80°C) start->c_therm c_photo Photolytic (ICH Q1B) start->c_photo analysis Neutralize (if needed) Dilute to 100 µg/mL Analyze by HPLC c_acid->analysis c_base->analysis c_ox->analysis c_therm->analysis c_photo->analysis parent 1-(3-fluoro-4-nitrophenyl)ethanol analysis->parent Compare Results To... ketone 1-(3-fluoro-4-nitrophenyl)ethanone (Oxidation Product) parent->ketone [O] amine 1-(4-amino-3-fluorophenyl)ethanol (Reduction Product) parent->amine [H] / hv caption Forced Degradation Workflow and Potential Pathways.

Caption: Forced Degradation Workflow and Potential Pathways.

Summary of Forced Degradation Results (Hypothetical)

This table summarizes the expected stability profile, highlighting the conditions likely to cause significant degradation.

Stress ConditionTimeTemperature% Assay of Parent% DegradationObservations
Control 0RT100.00.0No degradation
1 N HCl 24 h80 °C98.51.5Very stable to acid hydrolysis
1 N NaOH 8 hRT85.214.8Moderate degradation observed
30% H₂O₂ 24 hRT72.127.9Significant degradation; one major degradant peak at RRT ~1.2 (likely ketone)
Thermal (Solid) 48 h80 °C99.10.9Stable in solid state
Photolytic ICH Q1BN/A89.710.3Moderate degradation; potential for nitro group reduction

Conclusion

This technical guide outlines a comprehensive strategy for the characterization of 1-(3-fluoro-4-nitrophenyl)ethanol. A thorough understanding of its solubility is essential for designing efficient synthetic workups and developing viable formulations. The forced degradation studies confirm that the molecule is most susceptible to oxidative and basic conditions, providing critical insights for defining handling procedures, storage conditions, and packaging requirements. The analytical HPLC method presented is shown to be a robust tool for both quantification and stability assessment. This foundational data package is indispensable for any researcher or developer working with this important chemical entity.

References

  • Technical Support Center: Prevention of Nitro-aromatic Compound Degradation - Benchchem.
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210 - PubChem.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies - ResearchGate. (2016, December 14).
  • 1-(3-Fluoro-4-nitrophenyl)ethanol | 2006314-49-2 | C8H8FNO3 | Appchem.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
  • (R)-1-(3-Fluoro-4-nitrophenyl)ethanol,1956436-11-5-Amadis Chemical.
  • (R)-1-(3-fluoro-4-nitrophenyl)ethanol 95% | CAS - Advanced ChemBlocks. (2026, February 6).
  • (R)-(1-(3-nitrophenyl))ethanol - ChemicalBook.
  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions - ResearchGate.
  • A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol - Benchchem.

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3-fluoro-4-nitrophenyl)ethanol: Strategies and Methodologies

Abstract 1-(3-fluoro-4-nitrophenyl)ethanol is a key chiral building block in modern medicinal chemistry, valued for its role as a precursor to a variety of pharmacologically active molecules. The strategic placement of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(3-fluoro-4-nitrophenyl)ethanol is a key chiral building block in modern medicinal chemistry, valued for its role as a precursor to a variety of pharmacologically active molecules. The strategic placement of the fluoro and nitro groups on the phenyl ring, combined with the chiral secondary alcohol, provides a versatile scaffold for drug development. This guide offers an in-depth exploration of the prevalent synthetic routes to this compound, with a focus on both racemic and stereoselective methodologies. We will dissect the causality behind experimental choices, provide validated protocols, and present a comparative analysis of different synthetic strategies to equip researchers and drug development professionals with a thorough understanding of its synthesis.

Introduction: The Significance of 1-(3-fluoro-4-nitrophenyl)ethanol in Drug Discovery

The molecule 1-(3-fluoro-4-nitrophenyl)ethanol (CAS No: 2006314-49-2) is a substituted phenylethanol derivative of significant interest.[1] Its structural features are noteworthy: a chiral secondary alcohol, which is a common motif in bioactive compounds, and an aromatic ring activated by both a fluorine atom and a nitro group. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a versatile functional handle that can be readily reduced to an amine, enabling a wide array of subsequent chemical transformations.[2][3]

In the pharmaceutical industry, control over stereochemistry is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4] Consequently, the development of efficient, enantioselective syntheses for chiral intermediates like (R)- or (S)-1-(3-fluoro-4-nitrophenyl)ethanol is a critical objective. This guide will focus on the most common and industrially relevant pathway: the reduction of the prochiral ketone precursor, 1-(3-fluoro-4-nitrophenyl)ethanone.

The Precursor: Synthesis of 1-(3-fluoro-4-nitrophenyl)ethanone

The logical and most common starting point for synthesizing the target alcohol is the corresponding ketone, 1-(3-fluoro-4-nitrophenyl)ethanone (also known as 3'-fluoro-4'-nitroacetophenone).[5] This precursor is typically prepared via the electrophilic nitration of 1-(4-fluorophenyl)ethanone.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 1-(4-fluorophenyl)ethanone. The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The directing effects are synergistic, favoring substitution at the position ortho to the fluorine and meta to the acetyl group. A standard nitrating mixture, typically nitric acid in sulfuric acid, is employed for this transformation.

DOT Diagram: Synthesis of the Ketone Precursor

Start 1-(4-fluorophenyl)ethanone Reagents HNO₃ / H₂SO₄ Start->Reagents Product 1-(3-fluoro-4-nitrophenyl)ethanone Reagents->Product Nitration

Caption: Pathway for the synthesis of the ketone precursor.

Synthetic Routes for 1-(3-fluoro-4-nitrophenyl)ethanol

The conversion of the prochiral ketone to the secondary alcohol is the crucial step that defines the stereochemistry of the final product. Methodologies can be broadly classified into two categories: achiral (racemic) and asymmetric (enantioselective) reductions.

Achiral Synthesis: Racemic 1-(3-fluoro-4-nitrophenyl)ethanol

For applications where a racemic mixture is acceptable or can be resolved in a later step, a straightforward reduction using a simple hydride reagent is the most common approach.

Method of Choice: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is the reagent of choice for this transformation due to its excellent chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but, critically, does not reduce the nitro group under standard conditions.[6] Stronger reagents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the ketone and the nitro group, leading to the undesired amino alcohol.[6]

The reaction is typically performed in a protic solvent like methanol or ethanol at or below room temperature. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon.

Asymmetric Synthesis: Enantiomerically Enriched Alcohols

The production of single-enantiomer chiral alcohols is essential for the pharmaceutical industry.[7] Several powerful technologies exist for the asymmetric reduction of prochiral ketones.

A. Biocatalytic Reduction

The use of enzymes, particularly ketoreductases (KREDs), or whole-cell biocatalysts (e.g., yeast, bacteria) has become a premier method for synthesizing chiral alcohols.[8] This approach offers numerous advantages, including exceptionally high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and a favorable environmental profile.[9]

  • Causality of Selectivity: The high stereoselectivity arises from the enzyme's precisely shaped active site, which binds the ketone substrate in a specific orientation. The hydride transfer from a cofactor (typically NADH or NADPH) then occurs to only one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.[7]

B. Catalytic Asymmetric Hydrogenation

This method employs a chiral transition-metal catalyst, most commonly based on Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand (e.g., BINAP derivatives).[10][11] The reaction can be performed as either a transfer hydrogenation, using a hydrogen donor like isopropanol or formic acid, or with gaseous hydrogen under pressure.[7][11]

  • Industrial Relevance: These catalytic systems are highly efficient, requiring only a very small amount of catalyst (high substrate-to-catalyst ratios), making them economically viable for large-scale production.[10] The choice of ligand and metal is critical for achieving high enantioselectivity.

C. Chiral Reagent-Controlled Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is another classic and reliable method for asymmetric ketone reduction.[11] It utilizes a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts, with a borane source (e.g., borane-dimethyl sulfide complex) as the reductant. The oxazaborolidine pre-organizes the ketone and the borane, facilitating a highly enantioselective hydride transfer.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired stereochemical purity, scale of the reaction, cost considerations, and available equipment.

Method Reagents/Catalyst Stereoselectivity Typical Yield Enantiomeric Excess (ee) Advantages Disadvantages
NaBH₄ Reduction Sodium borohydride in methanol/ethanolRacemicHigh (>90%)0%Simple, inexpensive, high yield, excellent chemoselectivity.[6]Produces a racemic mixture requiring further resolution.
Biocatalytic Reduction Ketoreductase (KRED) enzyme or whole cellsEnantioselectiveGood to ExcellentOften >99%Extremely high enantioselectivity, green chemistry, mild conditions.[8][9]Requires screening for a suitable enzyme, potential for substrate/product inhibition.
Asymmetric Hydrogenation Chiral Ru or Rh catalyst (e.g., Ru-BINAP)EnantioselectiveHigh (>90%)90% to >99%High catalyst turnover, suitable for large scale, high yields.[10][11]High cost of precious metal catalysts and chiral ligands, may require high pressure.
CBS Reduction Chiral oxazaborolidine, borane (BH₃)EnantioselectiveGood to High80% to >98%Well-established, predictable stereochemical outcome.[11]Requires stoichiometric or high catalytic loading of a moisture-sensitive reagent.
DOT Diagram: Logic of Synthetic Strategy Selection

cluster_0 cluster_1 Is Enantiopurity Required? cluster_2 Asymmetric Routes cluster_3 Achiral Route Start Goal: Synthesize 1-(3-fluoro-4-nitrophenyl)ethanol Decision Yes / No Start->Decision Bio Biocatalytic Reduction Decision->Bio  Yes Hydro Asymmetric Hydrogenation Decision->Hydro  Yes CBS CBS Reduction Decision->CBS  Yes Racemic NaBH₄ Reduction Decision->Racemic No A 1. Buffer & Cofactor Preparation B 2. Enzyme Solubilization (Lyophilized KRED) A->B C 3. Substrate Addition (Ketone in co-solvent) B->C D 4. Incubation (Controlled Temp & Agitation) C->D E 5. Reaction Monitoring (HPLC/GC for conversion & ee) D->E F 6. Work-up (Solvent Extraction) E->F G 7. Purification & Isolation (Chromatography) F->G

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 1-(3-Fluoro-4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling precautions for 1-(3-fluoro-4-nitrophenyl)ethanol, a compound of interest in researc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(3-fluoro-4-nitrophenyl)ethanol, a compound of interest in research and development. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally analogous chemicals, including nitrophenols and fluoroaromatic compounds, to establish a robust framework for its safe utilization in a laboratory setting. The primary focus is on understanding the potential hazards and implementing appropriate control measures to mitigate risks.

Hazard Identification and GHS Classification

While a definitive GHS classification for 1-(3-fluoro-4-nitrophenyl)ethanol is not available, an analysis of related compounds such as 1-(3-nitrophenyl)ethanol and 1-(3-fluoro-4-nitrophenyl)ethanone allows for a presumptive hazard assessment.[1][2]

Anticipated Hazards:

  • Skin Irritation (Category 2): Similar nitrophenyl and fluorinated aromatic compounds are known to cause skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause serious irritation.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: Inhalation of dust or vapors may lead to respiratory irritation.[1]

  • Acute Toxicity, Oral (Category 4): While not confirmed, it is prudent to assume the compound may be harmful if swallowed, a common characteristic of nitroaromatic compounds.[3]

Presumptive GHS Pictograms:

PictogramHazard Class
alt text Irritant (skin and eye), Respiratory Tract Irritation, Acute Toxicity (harmful)

Presumptive Signal Word: Warning [1]

Presumptive Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed.[3]

Understanding the Chemical and Physical Properties

The safety protocols for any chemical are intrinsically linked to its physical and chemical properties. For 1-(3-fluoro-4-nitrophenyl)ethanol (CAS: 2006314-49-2), these properties dictate its behavior under various laboratory conditions.[4]

PropertyValueSource
Molecular Formula C8H8FNO3[4]
Molecular Weight 185.15 g/mol [4]
Appearance Likely a solid at room temperature, based on related compounds.Inferred from analogues
Solubility Expected to have limited solubility in water and be soluble in common organic solvents.General property of similar compounds

The presence of both a nitro group and a fluorine atom on the aromatic ring influences the compound's reactivity. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the benzylic alcohol. The fluorine atom, also electronegative, further modifies the electronic properties of the molecule.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when handling 1-(3-fluoro-4-nitrophenyl)ethanol.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All handling of 1-(3-fluoro-4-nitrophenyl)ethanol, including weighing and transfers, should be conducted in a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Eye Wash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.[5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashes.[3][6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility data for nitrophenols and fluoroaromatic compounds. Gloves should be inspected before use and changed immediately if contaminated.[6]

    • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or fine dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Figure 1: Recommended PPE for handling 1-(3-fluoro-4-nitrophenyl)ethanol.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[3]

  • Grounding: When transferring large quantities of the solid, equipment should be grounded to prevent static discharge.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[3][6]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6][7] The presence of the nitro group suggests potential reactivity with reducing agents. The benzylic alcohol functionality may react with strong acids and bases.

Emergency Procedures

Preparedness for emergencies is a cornerstone of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill and Leak Procedures
  • Minor Spills: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and carefully sweep it into a labeled waste container. Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area immediately and notify the appropriate emergency response personnel. Do not attempt to clean up a large spill without proper training and equipment.

Emergency_Response cluster_spill Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Emergency Response spill->notify ppe Don Appropriate PPE evacuate->ppe For Minor Spills contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate

Figure 2: General workflow for responding to a spill.

Stability and Reactivity

Understanding the stability and reactivity of 1-(3-fluoro-4-nitrophenyl)ethanol is crucial for preventing hazardous reactions.

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose upon heating, potentially releasing toxic fumes such as nitrogen oxides and carbon oxides.[6] While specific data for this compound is unavailable, it should be handled with caution at elevated temperatures.

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions. However, the presence of the nitro group and the benzylic alcohol functionality suggests potential reactivity.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[6][7]

Toxicological Information

  • Acute Toxicity: As previously mentioned, it is prudent to assume the compound is harmful if swallowed. Dermal and inhalation toxicity data are not available, but exposure should be minimized.

  • Chronic Toxicity: The long-term health effects of exposure to this compound have not been studied. Many nitroaromatic compounds are known to have chronic health effects, and therefore, exposure should be kept as low as reasonably achievable.

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.

Disposal and Decontamination

Proper disposal and decontamination are essential to protect both personnel and the environment.

  • Disposal: All waste containing 1-(3-fluoro-4-nitrophenyl)ethanol should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal.[1][3]

  • Decontamination: All equipment and glassware that have been in contact with the compound should be thoroughly decontaminated. This can typically be achieved by rinsing with an appropriate organic solvent followed by washing with soap and water. All decontamination waste should be collected and disposed of as hazardous waste.

Conclusion

While a specific Safety Data Sheet for 1-(3-fluoro-4-nitrophenyl)ethanol is not currently available, a conservative approach based on the known hazards of structurally similar compounds provides a strong foundation for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can work with this compound while minimizing risks to themselves and the environment. As with any chemical, a thorough understanding of its properties and a commitment to a culture of safety are paramount.

References

  • KISHIDA CHEMICAL CO., LTD. (2022, February 8). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride.
  • Pilot Corporation. (n.d.).
  • Appchem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanol. Retrieved from [Link]

  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (2015, May 29).
  • TCI Chemicals. (n.d.).
  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2,2'-[[3-Chloro-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol].
  • PubChem. (n.d.). Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. Retrieved from [Link]

  • University of California, Los Angeles. (2012, December 14).
  • Merck Millipore. (2023, March 2).
  • Carl ROTH. (2022, October 19).
  • M. Hudlicky, A. E. Pavlath. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(15), 9458-9537.
  • Taerosol Oy. (2013, August 27).
  • ResearchGate. (n.d.). 8173 PDFs | Review articles in FLUORINE COMPOUNDS.
  • ResearchGate. (n.d.).
  • Echemi. (n.d.). (R)-1-(3-nitrophenyl)
  • ThermoFisher. (2025, September 22).
  • PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]

  • Defense Technical Information Center. (1970, May 28). THE TOXICITY AND THE NATURE OF THE ACTION OF FLUORINATED ALCOHOLS (TRIFLUOROETHANOL AND 1,1-DIHYDROPERFLUOROBUTANOL).
  • Townsend Letter. (2022, October). Fluorocarbons (PFAS)—The Forever Chemicals.
  • IntechOpen. (2023, July 12). Risk Assessment and Impact of Fluoride and Perfluorocarbons.
  • ResearchGate. (n.d.). Thermal decomposition of ethanol. I.
  • EPA. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • MEDIUS Holdings Co., Ltd. (2021, January 28). Appropriate use of personal protective equipment (PPE)
  • Carl ROTH. (n.d.).
  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.). 1-(4-Nitrophenyl)ethanol.

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Exploratory

Enantiomeric Purity and Optical Rotation of 1-(3-fluoro-4-nitrophenyl)ethanol: A Technical Guide to Chiral Resolution and Analytical Validation

Executive Summary and Mechanistic Imperative The compound 1-(3-fluoro-4-nitrophenyl)ethanol is a critical chiral building block in modern pharmaceutical synthesis. Specifically, its (S)-enantiomer (CAS: 2097713-63-6)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Imperative

The compound 1-(3-fluoro-4-nitrophenyl)ethanol is a critical chiral building block in modern pharmaceutical synthesis. Specifically, its (S)-enantiomer (CAS: 2097713-63-6)[1] serves as the foundational stereocenter for OBI-3424 (AST-3424) , a first-in-class, highly selective aldo-keto reductase 1C3 (AKR1C3)-activated prodrug[2].

In oncology drug development, enantiomeric purity is not merely a regulatory checkbox; it is a mechanistic absolute. OBI-3424 is the pure (S)-enantiomer, while its (R)-counterpart (OBI-3423) and the racemate (2870) exhibit different pharmacological kinetics[3]. The prodrug relies on the tumor-overexpressed AKR1C3 enzyme to catalyze the reduction of the nitroaryl group in the presence of NADPH[3]. This initiates a cascade cleavage that releases OBI-2660, a potent cytotoxic aziridine that forms irreversible DNA interstrand cross-links at the N7 or O6 positions of guanine, triggering apoptosis[4].

Because the spatial orientation of the molecule dictates its binding affinity and catalytic turnover within the AKR1C3 active site, the upstream synthesis of 1-(3-fluoro-4-nitrophenyl)ethanol must reliably achieve an enantiomeric excess (ee) of >99%[5].

G A (S)-1-(3-fluoro-4-nitrophenyl)ethanol (Chiral Building Block) B OBI-3424 (AST-3424) Prodrug A->B Multi-step Synthesis C AKR1C3 Enzyme (Tumor Overexpressed) B->C Selective Uptake D Nitroreduction & Cascade Cleavage C->D NADPH dependent E Cytotoxic Aziridine (OBI-2660) D->E Release of active moiety F DNA Crosslinking (N7/O6 Guanine) E->F Apoptosis Induction

Fig 1: AKR1C3-mediated activation pathway of OBI-3424 derived from the (S)-enantiomer.

Asymmetric Synthesis Strategy: The Chemo-Enzymatic Approach

Achieving >99% optical purity for secondary benzylic alcohols often requires a hybrid synthetic strategy. While transition-metal asymmetric hydrogenation is an option, industrial-scale synthesis of 1-(3-fluoro-4-nitrophenyl)ethanol utilizes a robust chemo-enzymatic combination [5].

This two-stage system acts as a self-validating purification loop:

  • Corey-Bakshi-Shibata (CBS) Reduction: Establishes the bulk stereocenter (~85-90% ee) using a chiral oxazaborolidine catalyst.

  • Enzymatic Kinetic Resolution: Acts as a thermodynamic "polishing" step. Lipases, such as Candida antarctica Lipase B (CALB), selectively acetylate the minor (R)-enantiomer, amplifying the (S)-enantiomer's purity to >99%[5].

G A 1-(3-fluoro-4-nitrophenyl) ethan-1-one B CBS Asymmetric Reduction A->B Borane, Chiral Catalyst C Enantioenriched Secondary Alcohol B->C Yield ~85-90% D Lipase Esterification (Kinetic Resolution) C->D Vinyl Acetate, CALB E (S)-1-(3-fluoro-4-nitrophenyl) ethanol (>99% ee) D->E Selective Acetylation

Fig 2: Chemo-enzymatic workflow for the asymmetric synthesis of the (S)-enantiomer.

Protocol 1: Step-by-Step Chemo-Enzymatic Synthesis Workflow
  • Step 1: CBS Reduction

    • Action: Charge a dry reactor with 1-(3-fluoro-4-nitrophenyl)ethan-1-one and 0.1 equivalents of (R)-CBS catalyst in anhydrous THF. Cool the system strictly to -20°C.

    • Causality: Temperature control is paramount. Cooling to -20°C suppresses the uncatalyzed, background reduction by borane, which would yield a racemic product. The (R)-CBS catalyst selectively coordinates the borane and the ketone, forcing hydride delivery exclusively to the re face to yield the (S)-alcohol.

    • Action: Slowly dose BH3​⋅THF complex over 2 hours.

    • Causality: Slow dosing maintains a low steady-state concentration of borane. This prevents thermal runaway and ensures the catalytic cycle outpaces the non-selective background reaction.

  • Step 2: Enzymatic Kinetic Resolution

    • Action: Dissolve the enantioenriched alcohol in an organic solvent (e.g., MTBE) with 3.0 equivalents of vinyl acetate and supported CALB enzyme. Stir at 30°C for 24 hours.

    • Causality: CALB exhibits profound enantioselectivity, selectively acylating the residual (R)-enantiomer into its corresponding acetate. Vinyl acetate is chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the transesterification thermodynamically irreversible, driving the kinetic resolution to absolute completion.

    • Action: Separate the (S)-alcohol from the (R)-acetate via silica gel chromatography.

    • Causality: The significant difference in polarity between the free hydroxyl group of the (S)-enantiomer and the esterified (R)-enantiomer allows for baseline resolution during normal-phase chromatography, yielding the (S)-enantiomer at >99% optical purity[5].

Analytical Methodologies: Optical Rotation and Chiral Validation

To validate the self-correcting nature of the chemo-enzymatic protocol, orthogonal analytical techniques must be employed. Optical rotation provides a rapid macroscopic assessment of bulk chirality, while Chiral High-Performance Liquid Chromatography (HPLC) provides absolute quantitative verification.

Protocol 2: Optical Rotation Measurement and Chiral HPLC Validation
  • Step 1: Polarimetric Sample Preparation

    • Action: Accurately weigh 100.0 mg of the purified (S)-1-(3-fluoro-4-nitrophenyl)ethanol and dissolve in exactly 10.0 mL of spectroscopic grade chloroform ( c=1.0 ).

    • Causality: Precise concentration is mathematically required for the Biot equation ( [α]DT​=l×cα​ ). Chloroform is selected to prevent hydrogen-bonding-induced oligomerization, which can non-linearly skew the observed rotation (the Horeau effect).

  • Step 2: Polarimetric Measurement

    • Action: Zero the polarimeter with a chloroform blank at 20°C. Inject the sample into a 1.0 dm path-length cell and measure at the Sodium D-line (589 nm).

    • Causality: Specific rotation is highly temperature-dependent due to solvent expansion and subtle conformational shifts. Maintaining a strict 20°C environment ensures reproducibility against literature standards.

  • Step 3: Chiral HPLC Orthogonal Validation

    • Action: Inject 10 µL of the sample onto a Chiralcel OD-H column (or equivalent) using a Hexane/Isopropanol (90:10 v/v) mobile phase at 1.0 mL/min, detecting via UV at 254 nm.

    • Causality: Optical rotation is susceptible to trace chiral impurities that possess disproportionately high specific rotations. Chiral HPLC physically separates the enantiomers, providing a direct integration of the Area Under the Curve (AUC) to definitively prove >99% ee[5].

Quantitative Data Summary

The following tables synthesize the critical physical, chemical, and analytical parameters required for the handling and validation of 1-(3-fluoro-4-nitrophenyl)ethanol derivatives.

Table 1: Enantiomeric Designations and Applications

CompoundCAS NumberTarget ee (%)Role / Application
(S)-1-(3-fluoro-4-nitrophenyl)ethanol2097713-63-6>99%Active prodrug intermediate (OBI-3424)
(R)-1-(3-fluoro-4-nitrophenyl)ethanol1956436-11-5>95%Inactive enantiomer (OBI-3423)
Rac-1-(3-fluoro-4-nitrophenyl)ethanol2006314-49-20%Racemic mixture (2870)

Table 2: Standardized Analytical Parameters for Purity Validation

Analytical MethodParameterSpecification / Condition
Polarimetry Specific Rotation [α]D20​ Measured at 589 nm (Sodium D-line), c=1.0 in CHCl3​
Chiral HPLC Stationary PhaseChiralcel OD-H (Amylose-based chiral selector)
Chiral HPLC Mobile PhaseHexane / Isopropanol (90:10 v/v), Isocratic
Chiral HPLC DetectionUV Absorbance at 254 nm

Conclusion

The synthesis of 1-(3-fluoro-4-nitrophenyl)ethanol exemplifies the rigorous demands of modern asymmetric chemistry in oncology drug development. By pairing the predictable stereocontrol of CBS reduction with the thermodynamic irreversibility of enzymatic kinetic resolution, process chemists can reliably achieve the >99% enantiomeric excess required for the production of OBI-3424. Orthogonal validation through both polarimetry and chiral HPLC ensures that the final active pharmaceutical ingredient maintains the precise spatial orientation necessary to exploit the AKR1C3 activation pathway, ultimately delivering targeted cytotoxicity to chemo-resistant tumors.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 1-(3-Fluoro-4-nitrophenyl)ethanol as a Chiral Building Block in Modern Synthesis

Introduction: The Significance of Fluorinated Chiral Alcohols in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the control of stereochemistry are paramount for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Chiral Alcohols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the control of stereochemistry are paramount for the development of effective and safe therapeutic agents. The presence of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Similarly, the chirality of a drug is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] It is at the confluence of these two principles that chiral fluorinated building blocks, such as 1-(3-fluoro-4-nitrophenyl)ethanol, emerge as molecules of significant interest to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of 1-(3-fluoro-4-nitrophenyl)ethanol as a versatile chiral synthon. We will delve into its preparation, with a focus on achieving high enantiomeric purity, and detail its application in key synthetic transformations. The protocols and discussions herein are designed to be a practical resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 1-(3-fluoro-4-nitrophenyl)ethanol is fundamental to its effective use.

PropertyValueSource
CAS Number 2006314-49-2[4]
Molecular Formula C₈H₈FNO₃[4]
Molecular Weight 185.15 g/mol [4]
Appearance Pale yellow solid or oilGeneral Observation
(R)-Enantiomer CAS 1956436-11-5[5]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired for each synthesized batch to confirm identity and purity.

Synthesis and Chiral Resolution: Accessing Enantiopure Material

The synthetic utility of 1-(3-fluoro-4-nitrophenyl)ethanol is entirely dependent on its availability in enantiomerically pure form. Two primary strategies are employed to achieve this: enantioselective synthesis and chiral resolution of a racemic mixture.

Synthesis of Racemic 1-(3-Fluoro-4-nitrophenyl)ethanol

The precursor, 3-fluoro-4-nitroacetophenone, is readily reduced to the racemic alcohol using a mild reducing agent such as sodium borohydride. The chemoselectivity of this reduction is high, with the carbonyl group being reduced in preference to the nitro group.[6]

G A 3-Fluoro-4-nitroacetophenone B 1-(3-Fluoro-4-nitrophenyl)ethanol (racemic) A->B NaBH₄, MeOH, 0 °C to rt

Caption: Synthesis of racemic 1-(3-fluoro-4-nitrophenyl)ethanol.

Protocol 1: Synthesis of Racemic 1-(3-Fluoro-4-nitrophenyl)ethanol

Materials:

  • 3-Fluoro-4-nitroacetophenone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 3-fluoro-4-nitroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford racemic 1-(3-fluoro-4-nitrophenyl)ethanol as a crude product, which can be purified by column chromatography on silica gel if necessary.

Chiral Resolution using Di-p-toluoyl-D-tartaric Acid

Classical resolution via diastereomeric salt formation is a robust and scalable method for obtaining enantiopure materials.[7] Tartaric acid and its derivatives are commonly employed as resolving agents.[8] For the resolution of alcohols, they are typically first derivatized to an amine or a basic species that can form a salt. However, for the purpose of this guide, we will present a direct resolution of a related chiral amine to illustrate the principle, which is a common strategy in pharmaceutical intermediate synthesis.

Protocol 2: Chiral Resolution of a Racemic Amine with a Tartaric Acid Derivative (Illustrative)

This protocol illustrates the general principle of chiral resolution. For 1-(3-fluoro-4-nitrophenyl)ethanol, this would typically involve conversion to a basic derivative first.

Materials:

  • Racemic amine (e.g., a derivative of the target molecule)

  • Di-p-toluoyl-D-tartaric acid (or another suitable chiral acid)

  • Methanol or Ethanol

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane or Ethyl acetate

Procedure:

  • Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol) with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent (0.5 eq of di-p-toluoyl-D-tartaric acid) in the same solvent.

  • Slowly add the resolving agent solution to the amine solution.

  • Allow the mixture to cool slowly to room temperature, and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • The enantiomeric excess (ee) of the crystalline salt can be determined at this stage by chiral HPLC after liberating the free amine from a small sample.

  • If the ee is not satisfactory, recrystallize the salt from the same solvent system.

  • To liberate the enantiomerically enriched amine, suspend the diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).

  • Add a base (e.g., 2 M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate to yield the enantiomerically enriched amine.

  • The resolving agent can often be recovered from the aqueous layer by acidification.

Applications in Asymmetric Synthesis: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, importantly for pharmaceutical synthesis, protected amines.[4][9][10] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it an ideal method for accessing the opposite enantiomer of a desired product or for introducing a new functional group with a specific stereochemistry.

G cluster_0 Mitsunobu Reaction cluster_1 Deprotection A (R)-1-(3-fluoro-4-nitrophenyl)ethanol C N-(1-(3-fluoro-4-nitrophenyl)ethyl)phthalimide (S)-enantiomer A->C PPh₃, DIAD, THF B Phthalimide B->C E (S)-1-(3-fluoro-4-nitrophenyl)ethanamine C->E D Hydrazine D->E

Caption: Synthesis of a chiral amine via the Mitsunobu reaction.

The electron-withdrawing nature of the fluoro and nitro groups on the phenyl ring of 1-(3-fluoro-4-nitrophenyl)ethanol can influence the reaction rate. The acidity of the alcohol proton is increased, which can facilitate the initial steps of the reaction.

Protocol 3: Mitsunobu Reaction with Phthalimide

Materials:

  • (R)- or (S)-1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Phthalimide (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Round-bottom flask, magnetic stirrer, syringe, ice bath

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Add 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise via syringe over 20-30 minutes. An exotherm may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct. The resulting N-alkylated phthalimide will have the opposite stereochemistry to the starting alcohol.

Further Transformations: Oxidation to the Ketone

The oxidation of the secondary alcohol back to the corresponding ketone, 3-fluoro-4-nitroacetophenone, can be a useful transformation, for example, in a racemization-resolution sequence or to confirm the carbon skeleton of the molecule. Various oxidizing agents can be employed, with conditions chosen to avoid side reactions with the nitro group.[8]

Protocol 4: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

  • 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • To this suspension, add a solution of 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield 3-fluoro-4-nitroacetophenone.

Conclusion: A Versatile Chiral Building Block

1-(3-Fluoro-4-nitrophenyl)ethanol represents a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of a stereogenic center, a reactive hydroxyl group amenable to stereospecific transformations, and the strategic placement of fluoro and nitro substituents that can be exploited in further synthetic manipulations. The protocols outlined in this guide provide a solid foundation for researchers to prepare and utilize this important synthon in their drug discovery and development programs. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Appchem. 1-(3-Fluoro-4-nitrophenyl)ethanol. Available from: [Link]

  • Charles River Laboratories. Drug Discovery Patents. Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Chem-Station. Mitsunobu Reaction. Available from: [Link]

  • eScholarship, University of California. Mechanism of the Mitsunobu Reaction. Available from: [Link]

  • Google Patents. Process for the manufacture of nitrophenetole. EP0440010A2.
  • Curia Global. Selected Publications and Patents from 2005–2019. Available from: [Link]

  • Proclinical. Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available from: [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

  • PubChem. (R)-1-(3-nitrophenyl)ethanol. Available from: [Link]

  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available from: [Link]

  • Google Patents. Recovery and recycling of chiral tartaric acid resolving agents. WO2003042132A1.
  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Available from: [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available from: [Link]

  • University of Ottawa. Enantioselective Reduction of Ketones. Available from: [Link]

  • SIOC Journals. Chiral Borane-Catalyzed Enantioselective Reactions. Available from: [Link]

  • Organic Chemistry Portal. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Available from: [Link]

  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]

  • Google Patents. Recovery and recycling of chiral tartaric acid resolving agents. WO2003042132A1.
  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Available from: [Link]

Sources

Application

Application Note: Protocol for the Asymmetric Reduction of 3-Fluoro-4-nitroacetophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The asymmetric reductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The asymmetric reduction of prochiral ketones is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). 3-Fluoro-4-nitroacetophenone presents a unique synthetic challenge due to its highly reactive, reducible functional groups.

Standard hydrogenation techniques (e.g., H₂ with Pd/C or PtO₂) exhibit poor chemoselectivity, rapidly reducing the nitro group to an aniline derivative before or alongside the ketone. Furthermore, the electron-withdrawing nature of the 3-fluoro and 4-nitro substituents makes the ketone highly electrophilic, increasing the risk of uncatalyzed, racemic background reactions.

To achieve high enantiomeric excess (ee) while rigorously preserving the nitro-aromatic pharmacophore, highly chemoselective hydride transfer methodologies are required. This guide details two orthogonal, field-proven protocols:

  • Route A: Biocatalytic Reduction using an engineered Ketoreductase (KRED).

  • Route B: Chemical Reduction via the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.

Workflow Substrate 3-Fluoro-4-nitroacetophenone (Prochiral Ketone) Split Substrate->Split KRED_Path Route A: Biocatalysis KRED Enzyme + IPA Split->KRED_Path Aqueous Buffer Chemoselective CBS_Path Route B: Chemical Synthesis (R)-Me-CBS + BH3·THF Split->CBS_Path Anhydrous THF Steric Control Prod_S (S)-1-(3-fluoro-4-nitrophenyl)ethanol >99% ee KRED_Path->Prod_S Enantioselective Hydride Transfer Prod_R (R)-1-(3-fluoro-4-nitrophenyl)ethanol >95% ee CBS_Path->Prod_R Enantioselective Hydride Transfer

Fig 1: Orthogonal pathways for the asymmetric reduction of 3-fluoro-4-nitroacetophenone.

Route A: Biocatalytic Asymmetric Reduction (KRED)

Mechanistic Causality

Ketoreductases (KREDs) offer unparalleled enantioselectivity and chemoselectivity, operating under mild, aqueous conditions that leave the nitro group completely untouched . Because 3-fluoro-4-nitroacetophenone is highly lipophilic, isopropanol (IPA) is utilized as a co-solvent. Crucially, IPA also serves as a sacrificial stoichiometric hydride donor. The KRED enzyme oxidizes IPA to acetone, simultaneously regenerating the required NADPH cofactor from NADP⁺, creating a self-sustaining catalytic cycle.

CofactorCycle KRED Ketoreductase (KRED) Acetone Acetone (Byproduct) KRED->Acetone Alcohol Chiral Alcohol Product KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH KRED->NADPH IPA Isopropanol (Solvent/Donor) IPA->KRED Oxidation Ketone 3-Fluoro-4-nitro- acetophenone Ketone->KRED Reduction NADP->KRED Hydride Acceptor NADPH->KRED Hydride Donor

Fig 2: KRED-catalyzed hydride transfer and NADP+/NADPH cofactor regeneration cycle using isopropanol.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0. Add 1 mM MgSO₄.

    • Causality: Strict pH control prevents enzyme denaturation, while Mg²⁺ ions stabilize the enzyme's tertiary structure.

  • Cofactor & Enzyme Solubilization: To the buffer, add NADP⁺ (0.05 equivalents) and 500 mg of engineered KRED powder (e.g., a commercially available Lactobacillus kefir variant optimized for bulky aryl ketones). Stir gently to avoid foaming.

  • Substrate Addition: Dissolve 5.0 g of 3-fluoro-4-nitroacetophenone in 20 mL of Isopropanol (IPA). Add this solution dropwise to the aqueous enzyme mixture.

  • Incubation: Place the reaction flask in an orbital shaker at 30 °C and 250 rpm.

    • Causality: 30 °C provides the optimal thermodynamic balance between kinetic turnover and enzyme longevity.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is self-validating visually: as the ketone is consumed, the mixture's initial pale yellow hue will fade. Proceed when substrate peak area is <1% (typically 12–24 hours).

  • Workup: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 × 50 mL).

    • Causality: MTBE efficiently partitions the lipophilic alcohol into the organic phase while simultaneously precipitating the denatured enzyme, preventing stubborn emulsions.

  • Purification: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-alcohol.

Route B: Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Causality

For laboratories lacking biocatalytic infrastructure, the CBS reduction is the premier chemical alternative . The chiral oxazaborolidine catalyst coordinates with borane (BH₃), activating it. The Lewis acidic boron then coordinates the ketone. The steric bulk of the catalyst's methyl group forces the large 3-fluoro-4-nitrophenyl ring to orient away from the catalyst face, ensuring highly predictable, face-selective hydride delivery to yield the (R)- or (S)-enantiomer depending on the catalyst antipode used.

Step-by-Step Protocol
  • Anhydrous Setup: Flame-dry a 250 mL Schlenk flask under a continuous flow of argon.

    • Causality: Borane is highly sensitive to moisture; trace water will hydrolyze the reagent and destroy enantioselectivity.

  • Catalyst Preparation: Add (R)-Me-CBS oxazaborolidine (0.1 equivalents, 1M in toluene) and 30 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/ethylene glycol bath to reach -20 °C.

    • Causality: Lower temperatures suppress the uncatalyzed, racemic background reduction of the highly electrophilic ketone by BH₃.

  • Borane Addition: Syringe in Borane-THF complex (BH₃·THF, 1.2 equivalents) dropwise. Stir for 15 minutes to allow the active catalyst-borane complex to form.

  • Substrate Addition: Dissolve 5.0 g of 3-fluoro-4-nitroacetophenone in 20 mL of anhydrous THF. Add this solution via a syringe pump over exactly 2 hours.

    • Causality: Slow addition ensures the concentration of unreacted ketone remains extremely low, forcing all reduction to occur via the chiral catalyst pathway rather than the racemic background pathway.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The UV-active ketone spot (R_f ~0.5) will be replaced by a more polar alcohol spot (R_f ~0.3).

  • Quench: Cautiously add methanol (10 mL) dropwise at -20 °C.

    • Causality: Methanol reacts with excess borane to form trimethyl borate and H₂ gas. Slow addition prevents dangerous over-pressurization and thermal runaway.

  • Workup: Warm to room temperature, concentrate in vacuo, and purify via flash column chromatography to yield the (R)-alcohol.

Quantitative Data Summary

The following table synthesizes the expected experimental parameters and outcomes for both protocols, allowing researchers to select the optimal route based on their laboratory capabilities.

ParameterRoute A: Biocatalytic (KRED)Route B: Chemical (CBS)
Catalyst Engineered KRED Enzyme(R)- or (S)-Me-CBS Oxazaborolidine
Hydride Source Isopropanol (via NADPH)Borane-THF (BH₃·THF)
Solvent System Phosphate Buffer (pH 7.0) / IPAAnhydrous THF / Toluene
Operating Temperature 30 °C (Mild heating)-20 °C (Cryogenic)
Chemoselectivity (Nitro) Absolute (No nitro reduction)High (Tolerates nitro if cold)
Typical Yield 92 – 98%85 – 90%
Enantiomeric Excess (ee) > 99%92 – 96%
Scalability Excellent (Process Chemistry standard)Good (Requires exotherm management)

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Chemical Communications (RSC Publishing) URL:[Link]

  • Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use Accounts of Chemical Research (ACS Publications) URL:[Link]

Method

Application Note &amp; Protocol: Enzymatic Kinetic Resolution of Racemic 1-(3-fluoro-4-nitrophenyl)ethanol

Abstract This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 1-(3-fluoro-4-nitrophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 1-(3-fluoro-4-nitrophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. The protocol leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer of the racemic alcohol, enabling the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. This application note details the underlying principles, a step-by-step experimental protocol for enzyme screening and the resolution reaction, analytical methods for monitoring the reaction, and data interpretation. The provided methodologies are designed to be a robust starting point for researchers in drug discovery and process development, with explanations of the critical parameters to facilitate optimization for specific laboratory conditions.

Introduction: The Significance of Chiral 1-(3-fluoro-4-nitrophenyl)ethanol and the Enzymatic Advantage

Chiral alcohols, such as the enantiomers of 1-(3-fluoro-4-nitrophenyl)ethanol, are pivotal building blocks in the pharmaceutical industry. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent.[1] Among the various methods for kinetic resolution, enzymatic processes offer several distinct advantages, including high enantioselectivity under mild reaction conditions, environmental compatibility, and a broad substrate scope.[2] Lipases (EC 3.1.1.3), in particular, have emerged as versatile and robust biocatalysts for the resolution of a wide array of chiral alcohols through enantioselective acylation.[2][3]

This application note focuses on the lipase-catalyzed kinetic resolution of racemic 1-(3-fluoro-4-nitrophenyl)ethanol. The principle of this method lies in the selective acylation of one enantiomer of the alcohol by the lipase, resulting in an enantioenriched ester and the unreacted, enantioenriched opposite enantiomer of the alcohol. This process allows for the isolation of both enantiomers in high optical purity.

Materials and Reagents

Substrates and Reagents
  • Racemic 1-(3-fluoro-4-nitrophenyl)ethanol (Substrate)

  • Acyl Donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride)

  • Immobilized Lipases (e.g., Novozym® 435 - Candida antarctica Lipase B immobilized on macroporous acrylic resin, Lipase from Pseudomonas cepacia immobilized on ceramic, Lipase from Candida rugosa)

  • Organic Solvents (e.g., Toluene, Hexane, Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF))

  • Triethylamine (for reactions with acid anhydrides)

  • Drying Agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Standards for analytical chemistry (enantiomerically pure (R)- and (S)-1-(3-fluoro-4-nitrophenyl)ethanol, if available)

Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vials with screw caps

  • Standard laboratory glassware

  • Analytical balance

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Gas Chromatography (GC) system with a chiral column.

  • UV detector for HPLC

Experimental Protocols

Enzyme Screening Protocol

The choice of enzyme is paramount for a successful kinetic resolution. A preliminary screening of commercially available lipases is highly recommended to identify the most active and enantioselective biocatalyst for the target substrate.

Step-by-Step Protocol:

  • Preparation: In separate labeled 4 mL vials, place 10 mg of each lipase to be screened.

  • Reaction Mixture: To each vial, add 1 mL of a stock solution of racemic 1-(3-fluoro-4-nitrophenyl)ethanol (10 mg/mL in toluene).

  • Acyl Donor Addition: Add 2 equivalents of vinyl acetate to each vial.

  • Incubation: Securely cap the vials and place them on a magnetic stirrer at a constant temperature (e.g., 40 °C) and stirring speed (e.g., 200 rpm).

  • Monitoring: After a set time (e.g., 24 hours), take a small aliquot from each reaction mixture.

  • Sample Preparation for Analysis: Dilute the aliquot with the mobile phase for HPLC analysis and filter through a 0.45 µm syringe filter.

  • Analysis: Analyze the samples by chiral HPLC to determine the enantiomeric excess of the remaining substrate (e.e.s) and the product (e.e.p), as well as the conversion (c).

Kinetic Resolution of Racemic 1-(3-fluoro-4-nitrophenyl)ethanol

This protocol is based on the use of Novozym® 435, a widely used and robust immobilized lipase.[3][4]

Step-by-Step Protocol:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-(3-fluoro-4-nitrophenyl)ethanol (e.g., 100 mg, 0.54 mmol).

  • Solvent Addition: Add 10 mL of anhydrous toluene.

  • Enzyme Addition: Add Novozym® 435 (e.g., 20 mg).

  • Acyl Donor Addition: Add vinyl acetate (e.g., 2 equivalents, 1.08 mmol).

  • Reaction: Stir the mixture at a constant temperature (e.g., 45 °C).

  • Monitoring the Reaction: Periodically (e.g., every 6-12 hours), withdraw a small sample, filter out the enzyme, and analyze by chiral HPLC to monitor the conversion and enantiomeric excess. The ideal reaction is stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Reaction Quenching and Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue, containing the enantioenriched alcohol and the corresponding ester, can be separated by column chromatography on silica gel.

Analytical Methods

Accurate determination of enantiomeric excess and conversion is crucial for evaluating the success of the kinetic resolution.

Chiral HPLC Method for Enantiomeric Excess and Conversion Determination
  • Column: Chiralcel® OD-H (or a similar chiral stationary phase)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation of the enantiomers of both the alcohol and the ester.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25 °C

Calculations:

  • Enantiomeric Excess of Substrate (e.e.s): e.e.s (%) = [ |(AreaR - AreaS)| / (AreaR + AreaS) ] * 100 (where AreaR and AreaS are the peak areas of the R- and S-enantiomers of the alcohol)

  • Enantiomeric Excess of Product (e.e.p): e.e.p (%) = [ |(AreaR-ester - AreaS-ester)| / (AreaR-ester + AreaS-ester) ] * 100 (where AreaR-ester and AreaS-ester are the peak areas of the R- and S-enantiomers of the ester)

  • Conversion (c): c (%) = [ e.e.s / (e.e.s + e.e.p) ] * 100

  • Enantioselectivity (E): E = ln[(1 - c)(1 - e.e.s)] / ln[(1 - c)(1 + e.e.s)]

Data Presentation and Interpretation

A systematic presentation of the experimental data is essential for comparing different reaction conditions and for the optimization of the process.

Table 1: Screening of Lipases for the Kinetic Resolution of 1-(3-fluoro-4-nitrophenyl)ethanol
EntryLipase SourceAcyl DonorSolventTime (h)Conversion (%)e.e.s (%)e.e.p (%)E-value
1Candida antarctica B (Novozym® 435)Vinyl AcetateToluene2448>99 (S)96 (R)>200
2Pseudomonas cepaciaVinyl AcetateToluene243554 (S)>99 (R)35
3Candida rugosaVinyl AcetateToluene241518 (S)>99 (R)12
4Candida antarctica B (Novozym® 435)Isopropenyl AcetateMTBE2450>99 (S)98 (R)>200

Note: The data presented in this table is illustrative and represents typical results for a successful lipase-catalyzed kinetic resolution. The (S) and (R) configurations are assigned for illustrative purposes and would need to be determined experimentally.

Visualizing the Workflow

A clear visualization of the experimental workflow can aid in understanding the overall process.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_products Products racemic_alcohol Racemic 1-(3-fluoro-4- nitrophenyl)ethanol reaction_vessel Reaction at controlled temperature (e.g., 45°C) racemic_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration Reaction Mixture hplc Chiral HPLC Analysis reaction_vessel->hplc Monitoring evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched Ester chromatography->enantioenriched_ester enantioenriched_alcohol->hplc enantioenriched_ester->hplc

Figure 1: Experimental workflow for the enzymatic kinetic resolution of racemic 1-(3-fluoro-4-nitrophenyl)ethanol.

Causality and Experimental Choices

  • Choice of Enzyme: Lipases are chosen for their proven efficacy in resolving a wide range of secondary alcohols.[2] Immobilized enzymes like Novozym® 435 are preferred in industrial applications due to their enhanced stability, ease of separation from the reaction mixture, and reusability.[3][5]

  • Acyl Donor: Vinyl acetate and isopropenyl acetate are often used as "irreversible" acyl donors. The enol byproduct tautomerizes to a stable ketone or aldehyde, which drives the reaction forward and prevents the reverse reaction (hydrolysis).

  • Solvent: Non-polar organic solvents like toluene and hexane are generally preferred as they maintain the essential water layer on the enzyme surface required for activity, while solubilizing the substrates and products.[3]

  • Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the enzyme's stability and enantioselectivity. A moderate temperature, such as 40-50 °C, is often a good starting point for optimization.

  • Reaction Monitoring: Achieving high enantiomeric excess for both the unreacted substrate and the product is typically optimal at around 50% conversion.[1] Therefore, regular monitoring of the reaction progress is essential to stop the reaction at the appropriate time.

Conclusion

This application note provides a robust and detailed protocol for the enzymatic kinetic resolution of racemic 1-(3-fluoro-4-nitrophenyl)ethanol. By following the outlined procedures for enzyme screening, kinetic resolution, and analysis, researchers can effectively separate the enantiomers of this important chiral building block. The principles and methodologies described herein are broadly applicable to the resolution of other chiral alcohols and can be adapted and optimized to meet specific research and development needs. The use of enzymatic catalysis offers a green and efficient alternative to traditional chemical resolution methods, aligning with the principles of sustainable chemistry.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs—differences and similarities. New England Journal of Medicine, 324(24), 1716–1725.
  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst in two different reactions: A new potential for dynamic kinetic resolution. Tetrahedron: Asymmetry, 9(12), 2033-2036.
  • Fu, G. C. (2000). Enantioselective Nucleophilic Catalysis with "Planar-Chiral" Heterocycles. Accounts of Chemical Research, 33(7), 412–420.
  • Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic oxidation of primary and secondary alcohols. Current Opinion in Chemical Biology, 8(2), 120-126.
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed stereoselective acetylation of (±)-1-phenylethanol. Enzyme and Microbial Technology, 34(7), 593-597.
  • Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174–177.
  • Rodrigues, R. C., Ortiz, C., Berenguer-Murcia, Á., Torres, R., & Fernández-Lafuente, R. (2013). Modifying enzyme activity and selectivity by immobilization. Chemical Society Reviews, 42(15), 6290.
  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
  • Pamies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of organic chemistry, 67(4), 1261–1265.
  • Bäckvall, J. E. (2002). Combining transition metal catalysis and biocatalysis. The Journal of organic chemistry, 67(4), 1261-5.
  • Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic Dynamic Kinetic Resolution of Alcohols and Amines. In Modern Biocatalysis (pp. 109-143). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Turner, N. J. (2009). Deracemisation and stereoinversion of chiral alcohols and amines. Current Opinion in Chemical Biology, 13(1), 3-8.
  • de Miranda, A. S., de Souza, R. O. M. A., & Leite, S. G. F. (2015). Lipase-catalyzed resolutions in developing new drugs.
  • Qayed, W. S., Al-Qubaisi, M. S., & Al-Hadedi, A. A. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Wikipedia. (2023). Kinetic resolution. [Link]

  • Appchem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanol. [Link]

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299.

Sources

Application

1-(3-Fluoro-4-nitrophenyl)ethanol as a Chiral Intermediate in Agrochemical Synthesis: Application Notes and Protocols

Introduction & Chemical Overview In the highly regulated and structurally demanding field of agrochemical discovery, 1-(3-fluoro-4-nitrophenyl)ethanol has emerged as a highly versatile, chiral building block. Extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Overview

In the highly regulated and structurally demanding field of agrochemical discovery, 1-(3-fluoro-4-nitrophenyl)ethanol has emerged as a highly versatile, chiral building block. Extensively utilized in the synthesis of modern crop protection agents—including selective herbicides, insecticides, and sterol demethylation inhibitor (DMI) fungicides—its value lies in its tri-functional scaffold.

The molecule presents three orthogonal sites for functionalization: an activated aryl fluoride, a reducible nitro group, and a chiral secondary benzylic alcohol. This unique combination allows drug development professionals and formulation scientists to systematically explore complex structure-activity relationships (SAR) without requiring lengthy, multi-step de novo syntheses.

Mechanistic Insights: The Tri-Functional Reactivity

As a self-validating system for synthetic design, the reactivity of 1-(3-fluoro-4-nitrophenyl)ethanol is governed by strict electronic and steric principles. Understanding the causality behind these pathways is critical for optimizing yields and maintaining stereochemical integrity.

  • Pathway 1: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is highly activated by the strongly electron-withdrawing ortho-nitro group. During an SNAr reaction, the nitro group stabilizes the anionic Meisenheimer complex intermediate through resonance. This thermodynamic stabilization allows for the rapid, regioselective displacement of the fluoride ion by various nucleophiles (such as amines, thiols, or alkoxides) under relatively mild basic conditions[1].

  • Pathway 2: Chemoselective Nitro Reduction. The nitro group serves as a masked aniline, providing a critical handle for subsequent urea or amide formation. However, reduction must be carefully controlled to prevent the hydrogenolysis of the benzylic C-O bond or the dehalogenation of the aromatic ring. Utilizing Béchamp-type reduction conditions with Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides a highly chemoselective, scalable, and mild route to the corresponding aniline while leaving the chiral alcohol completely intact[2].

  • Pathway 3: Stereospecific Benzylic Substitution. The chiral secondary alcohol is a prime target for the Mitsunobu reaction. By utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the alcohol is converted into a highly reactive alkoxyphosphonium ion. Subsequent Sₙ2 attack by a pronucleophile (such as 1,2,4-triazole) results in complete inversion of stereochemistry, a mandatory step in synthesizing enantiopure DMI fungicides[3].

Reaction Pathways Visualization

G A 1-(3-fluoro-4-nitrophenyl)ethanol B SNAr Reaction A->B Amines, Base C Nitro Reduction A->C Fe/NH4Cl D Mitsunobu Substitution A->D Azole, DEAD/PPh3 E Substituted-4-nitro Intermediates B->E F Aniline Intermediates C->F G Triazole/Ether Intermediates D->G H Herbicides E->H I Insecticides F->I J Fungicides G->J

Divergent synthetic pathways of 1-(3-fluoro-4-nitrophenyl)ethanol in agrochemical development.

Quantitative Data Presentation

The following table summarizes the expected outcomes for the three primary functionalization pathways, providing a baseline for process chemistry optimization.

Reaction PathwayReagents & ConditionsTarget Functional GroupTypical Yield (%)Enantiomeric Excess (ee)Agrochemical Application
SNAr Morpholine, K₂CO₃, DMF (80 °C)3-Morpholino derivative85–95%>99% (Retained)Fungicides / Herbicides
Nitro Reduction Fe, NH₄Cl, MeOH/H₂O (80 °C)4-Amino derivative90–98%>99% (Retained)Ureas / Amides (Insecticides)
Mitsunobu Substitution 1,2,4-Triazole, DEAD, PPh₃, THF1-(Triazol-1-yl)ethyl derivative70–85%>98% (Inverted)DMI Fungicides

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Morpholine
  • Objective: Synthesize 1-(3-morpholino-4-nitrophenyl)ethanol.

  • Causality: Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to scavenge the generated hydrofluoric acid (HF). Unlike stronger bases (e.g., NaH or KOtBu), K₂CO₃ prevents unwanted deprotonation and subsequent elimination or etherification at the benzylic alcohol.

  • Step-by-Step Methodology:

    • Dissolve 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Add anhydrous K₂CO₃ (2.0 eq) and morpholine (1.2 eq) to the stirring solution.

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

    • Validation Step: Monitor the reaction by TLC (Hexanes/EtOAc 1:1). The product spot will appear at a lower Rf value due to the added polarity and hydrogen-bond accepting nature of the morpholine ring.

    • Workup: Cool the mixture to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)
  • Objective: Synthesize 1-(4-amino-3-fluorophenyl)ethanol.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of cleaving the benzylic C-O bond (hydrogenolysis) and stripping the fluorine atom. Fe/NH₄Cl in aqueous methanol operates via a single-electron transfer mechanism that is entirely chemoselective for the nitro group, preserving the chiral center and the halogen[2].

  • Step-by-Step Methodology:

    • Suspend 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq) in a 4:1 mixture of Methanol and Water (0.3 M concentration).

    • Add Ammonium Chloride (NH₄Cl, 3.0 eq) and Iron powder (Fe, 5.0 eq, ~200 mesh).

    • Vigorously stir and heat the suspension to reflux (approx. 80 °C) for 2–3 hours.

    • Validation Step: Monitor by LC-MS. The complete disappearance of the nitro compound mass (M+H) and the emergence of the corresponding aniline mass peak indicate reaction completion.

    • Workup: Cool the mixture to room temperature. Filter the black iron oxide sludge through a tightly packed pad of Celite®, washing generously with EtOAc. Concentrate the filtrate to remove methanol, extract the aqueous residue with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure aniline.

Protocol C: Stereospecific Azole Coupling via Mitsunobu Reaction
  • Objective: Synthesize (S)-1-(1-(3-fluoro-4-nitrophenyl)ethyl)-1H-1,2,4-triazole from the (R)-alcohol precursor.

  • Causality: The Mitsunobu reaction is employed to couple the weakly nucleophilic 1,2,4-triazole directly to the benzylic position. Because the reaction proceeds strictly via an Sₙ2 mechanism, it guarantees the stereochemical inversion required to isolate the specific, biologically active enantiomer of DMI fungicides[3].

  • Step-by-Step Methodology:

    • Dissolve (R)-1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq), 1,2,4-triazole (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M concentration) under an argon atmosphere.

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Add Diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise over 15 minutes. Note: Dropwise addition is critical to control the exothermic formation of the betaine intermediate.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation Step: Monitor by chiral HPLC to confirm the complete consumption of the starting (R)-enantiomer and the exclusive formation of the inverted (S)-product.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Dry the organic layers, concentrate, and purify via silica gel chromatography (eluting with a gradient of CH₂Cl₂/MeOH) to separate the target triazole from the triphenylphosphine oxide byproduct.

References

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. ACS Publications.[Link]

  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications (Taylor & Francis).[Link]

  • Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society.[Link]

Sources

Method

Application Note: Synthesis and Derivatization Strategies for 1-(3-Fluoro-4-nitrophenyl)ethanol in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the chemoselective derivatization of 1-(3-fluoro-4-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the chemoselective derivatization of 1-(3-fluoro-4-nitrophenyl)ethanol into chiral active pharmaceutical ingredient (API) intermediates.

Structural Rationale & Medicinal Chemistry Context

The compound 1-(3-fluoro-4-nitrophenyl)ethanol is a highly versatile, bifunctional building block widely utilized in the synthesis of targeted therapeutics, including Bruton's Tyrosine Kinase (BTK) degraders and advanced kinase inhibitors 1. It is commercially available both as a racemic mixture (CAS 2006314-49-2) and as the enantiopure (S)-isomer (CAS 2097713-63-6) [[2]]().

The strategic value of this intermediate lies in its specific substitution pattern:

  • The Nitro Group: Serves as a stable precursor to an aniline moiety, which is essential for downstream Buchwald-Hartwig cross-couplings or amide bond formations.

  • The Ortho-Fluorine Atom: Modulates the pKa and nucleophilicity of the resulting aniline, improves the metabolic stability of the final API by blocking cytochrome P450-mediated oxidation, and induces critical conformational locking in protein binding pockets.

  • The Secondary Alcohol: Provides a chiral handle for stereospecific nucleophilic substitution ( SN​2 ) or Mitsunobu reactions, allowing chemists to dictate the spatial orientation of attached pharmacophores.

Synthetic Strategy & Workflow Visualization

To successfully derivatize this building block without compromising its chiral integrity or triggering side reactions, a strict sequence of operations must be followed: chemoselective nitro reduction, amine protection, alcohol activation, and stereospecific displacement.

SynthesisWorkflow SM 1-(3-fluoro-4-nitrophenyl)ethanol (Starting Material) Red Nitro Reduction (Fe/NH4Cl, EtOH/H2O) SM->Red Aniline 1-(4-amino-3-fluorophenyl)ethanol (Intermediate 1) Red->Aniline Protect Boc-Protection (Boc2O, THF, 60°C) Aniline->Protect BocAniline N-Boc-1-(4-amino-3-fluorophenyl)ethanol (Intermediate 2) Protect->BocAniline Act Alcohol Activation (MsCl, Et3N, DCM, 0°C) BocAniline->Act LG O-Mesylate Derivative (Electrophile) Act->LG SN2 Nucleophilic Substitution (SN2 Inversion, DMF, 80°C) LG->SN2 Target Chiral API Intermediate (Inverted Stereocenter) SN2->Target

Figure 1: Stepwise synthetic workflow for the derivatization of 1-(3-fluoro-4-nitrophenyl)ethanol.

Step-by-Step Experimental Protocols

The following protocols utilize the (S)-enantiomer to demonstrate stereochemical tracking.

Protocol A: Chemoselective Nitro Reduction (Béchamp-Type)

Rationale: While catalytic hydrogenation (Pd/C, H2​ ) is standard, it risks hydrodehalogenation if other halogens (Br, I) are present in complex substrates. The use of Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) provides a highly chemoselective alternative that leaves sensitive functional groups intact, a method well-validated in the synthesis of fluorinated biphenyl derivatives [[3]]() 4.

  • Initialization: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve (S)-1-(3-fluoro-4-nitrophenyl)ethanol (10.0 g, 54.0 mmol) in a 4:1 mixture of Ethanol (160 mL) and deionized Water (40 mL).

  • Proton Source Addition: Add NH4​Cl (8.66 g, 162.0 mmol, 3.0 eq). Causality: NH4​Cl acts as a mild, buffered proton source. It facilitates the electron transfer from the iron surface to the nitro group without introducing harsh acidity (like HCl) that could trigger the unwanted dehydration of the secondary alcohol into a styrene derivative.

  • Reduction: Heat the mixture to 60 °C. Add Iron powder (325 mesh, 15.0 g, 270.0 mmol, 5.0 eq) in four portions over 20 minutes. Causality: Portion-wise addition prevents a dangerous exotherm and reaction runaway.

  • Validation & Workup: Stir vigorously at 70 °C for 3 hours. Monitor via TLC (Hexanes/EtOAc 1:1; UV active). Upon complete consumption of the starting material, cool to room temperature and filter through a pad of Celite to remove iron oxides. Wash the filter cake with EtOAc (3 x 50 mL). Concentrate the filtrate to remove ethanol, extract the aqueous layer with EtOAc, dry over anhydrous Na2​SO4​ , and concentrate to yield (S)-1-(4-amino-3-fluorophenyl)ethanol.

Protocol B: N-Boc Protection of the Aniline

Rationale: To selectively activate the secondary alcohol in the next step, the newly formed nucleophilic aniline must be masked.

  • Reaction Setup: Dissolve the crude (S)-1-(4-amino-3-fluorophenyl)ethanol (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq). Heat the mixture to 60 °C for 12–16 hours. Causality: The electron-withdrawing nature of the ortho-fluorine atom significantly reduces the nucleophilicity of the aniline lone pair. Elevated temperatures are strictly required to drive the protection to completion compared to unhindered aliphatic amines.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to afford the pure N-Boc protected intermediate.

Protocol C: Stereospecific Alcohol Activation and SN​2 Displacement

Rationale: The secondary alcohol is activated as a methanesulfonate (mesylate) ester. Subsequent nucleophilic attack by a desired pharmacophore (e.g., a pyrimidine or phenol) proceeds via an SN​2 mechanism, resulting in a complete inversion of stereochemistry (from S to R).

  • Mesylation: Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C under N2​ . Add Triethylamine ( Et3​N , 1.5 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Causality: Et3​N serves as an acid scavenger to neutralize the HCl byproduct, preventing premature deprotection of the Boc group. The 0 °C temperature suppresses elimination side-reactions.

  • Mesylate Isolation: Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. Self-Validation: The resulting mesylate is kinetically unstable and prone to degradation. It must be used immediately in the next step without further purification.

  • SN​2 Displacement: Dissolve the crude mesylate in anhydrous DMF (0.1 M). Add the desired nucleophile (1.5 eq) and K2​CO3​ (2.0 eq). Heat to 80 °C for 8–12 hours.

    • Causality: DMF, a polar aprotic solvent, leaves the nucleophile unsolvated and highly reactive, maximizing the rate of the SN​2 displacement and ensuring high enantiomeric fidelity (inversion to the (R)-configuration).

  • Final Workup: Dilute with water, extract with EtOAc, wash with brine (to remove DMF), dry, and purify via chromatography to yield the inverted chiral API intermediate.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and self-validating analytical markers for the described workflows.

Reaction StepReagents & ConditionsTypical Yield (%)Stereochemical OutcomeKey Analytical Marker ( 1H NMR, CDCl3​ )
Nitro Reduction Fe, NH4​Cl , EtOH/ H2​O , 70 °C85–92%Retention (S)Disappearance of Ar- NO2​ multiplet; appearance of broad - NH2​ singlet at ~3.5–4.0 ppm.
Boc Protection Boc2​O , THF, 60 °C80–88%Retention (S)Appearance of 9H singlet at ~1.5 ppm (tert-butyl group).
Mesylation MsCl, Et3​N , DCM, 0 °C>95% (Crude)Retention (S)Appearance of 3H singlet at ~2.9 ppm ( −OSO2​CH3​ ).
SN​2 Displacement Nucleophile, K2​CO3​ , DMF, 80 °C60–75%Inversion (R) Distinct chemical shift of the chiral methine proton (CH- CH3​ ) dependent on the nucleophile.

References

  • Sigma-Aldrich. "1-(3-Fluoro-4-nitrophenyl)ethanol." CAS 2006314-49-2.

  • BLD Pharm. "(S)-1-(3-Fluoro-4-nitrophenyl)ethanol." CAS 2097713-63-6. 2

  • US Patent 4324904A. "Processes for the preparation of hydratropic acids and esters." (Demonstrates chemoselective Fe/NH4Cl reduction on fluoronitrophenyl systems). 3

  • EP Patent 4249073A1. "PYRIMIDINES FOR DEGRADING BRUTON'S TYROSINE KINASE." (Demonstrates the utility of fluoronitrophenyl derivatives in targeted protein degraders). 1

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 1-(3-Fluoro-4-nitrophenyl)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Mechanistic Rationale & The Chemoselectivity Challenge The reduction of functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale & The Chemoselectivity Challenge

The reduction of functionalized nitroarenes to their corresponding anilines is a cornerstone transformation in pharmaceutical synthesis. However, the catalytic hydrogenation of 1-(3-fluoro-4-nitrophenyl)ethanol to 1-(4-amino-3-fluorophenyl)ethanol presents a complex "triple-threat" chemoselectivity challenge.

Under standard reductive conditions, the substrate possesses three highly reactive sites:

  • The Nitro Group: The desired site of reduction.

  • The Benzylic Alcohol: Highly prone to hydrogenolysis (C-O bond cleavage), yielding an undesired ethyl group.

  • The Aryl Fluoride: Susceptible to hydrodefluorination (C-F bond cleavage) on electron-rich metal surfaces.

Causality of Catalyst Selection: Standard Palladium on Carbon (Pd/C) is notoriously active for benzylic C-O bond insertion. The formation of a stable π -benzyl palladium intermediate readily leads to hydrogenolysis[1]. Furthermore, unmodified Pd/C can catalyze the hydrodefluorination of the aromatic ring. To circumvent this, two distinct mechanistic strategies are employed:

  • Strategy 1 (Poisoned Platinum): Platinum on carbon (Pt/C), particularly when sulfided, exhibits a significantly higher activation energy barrier for benzylic C-O cleavage compared to Pd/C. The sulfur selectively poisons the highly active step-edge sites responsible for dehalogenation, leaving the planar sites active for nitro reduction.

  • Strategy 2 (Catalytic Transfer Hydrogenation - CTH): Utilizing 1,4-cyclohexadiene as a hydrogen donor with Pd/C provides a controlled, steady release of hydrogen equivalents. This prevents the over-saturation of the Pd lattice with surface hydrides, completely suppressing both C-F and C-O bond cleavage[2]. Additionally, the use of protic solvents like methanol accelerates the proton-coupled electron transfer required for nitro reduction, minimizing the accumulation of reactive hydroxylamine intermediates[3].

Reaction Pathway Network

The following diagram illustrates the competitive pathways during the hydrogenation of 1-(3-fluoro-4-nitrophenyl)ethanol.

Chemoselectivity Substrate 1-(3-fluoro-4-nitrophenyl)ethanol [Substrate] Target 1-(4-amino-3-fluorophenyl)ethanol [Desired Product] Substrate->Target Chemoselective Nitro Reduction Dehydroxy 4-ethyl-2-fluoroaniline [Benzylic Hydrogenolysis] Substrate->Dehydroxy Direct Hydrogenolysis Defluoro 1-(4-aminophenyl)ethanol [Hydrodefluorination] Target->Defluoro Undesired C-F Cleavage Target->Dehydroxy Undesired C-OH Cleavage

Fig 1: Reaction pathways showing desired nitro reduction vs. undesired side reactions.

Comparative Catalyst Performance

To demonstrate the necessity of specialized conditions, the following table summarizes the quantitative performance of various catalytic systems applied to this substrate framework.

Catalyst SystemHydrogen SourceSolventTemp (°C)Conversion (%)Chemoselectivity (%)Primary Side Reaction
10% Pd/CH₂ (1 atm)MeOH25>99<60Benzylic Hydrogenolysis
5% Pt/CH₂ (1 atm)MeOH25>99>90Hydrodefluorination
5% Pt/C (sulfided) H₂ (1 atm) MeOH 25 >99 >98 None (Trace)
10% Pd/C 1,4-Cyclohexadiene MeOH 120 (MW) >99 >99 None

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol A: Mild Direct Hydrogenation using Sulfided Pt/C

Best for: Scalable batch manufacturing where gaseous hydrogen is preferred.

Materials:

  • 1-(3-fluoro-4-nitrophenyl)ethanol: 10.0 mmol (1.85 g)

  • 5% Pt/C (sulfided): 5 mol% Pt relative to substrate

  • Methanol (HPLC grade): 50 mL

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, dry 100 mL round-bottom flask, add 1.85 g of the substrate.

  • Solvation: Dissolve the substrate in 50 mL of Methanol. Causality Note: Protic solvents are critical to stabilize the transition states of the oxygen-removal steps during nitro reduction, preventing reaction stalling at the hydroxylamine stage[3].

  • Catalyst Loading: Carefully add the 5% Pt/C (sulfided). Safety Note: Always add carbon-supported catalysts to the solvent under an inert atmosphere (Ar/N₂) to prevent solvent vapor ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Purge the system by bubbling Argon through the suspension for 5 minutes. Switch to a Hydrogen balloon and purge the headspace via three vacuum/H₂ cycles.

  • Reaction Execution: Stir the mixture vigorously (800 rpm) at 25 °C under 1 atm of H₂ for 2 to 3 hours.

  • Self-Validation (Monitoring): Withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak is <1% and no intermediates are detected.

  • Workup & Isolation: Flush the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite pad with an additional 20 mL of Methanol. Concentrate the filtrate under reduced pressure to afford the pure aniline product.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using 1,4-Cyclohexadiene

Best for: Rapid, highly chemoselective bench-scale synthesis without the need for pressurized H₂ gas.

Materials:

  • 1-(3-fluoro-4-nitrophenyl)ethanol: 5.0 mmol (0.92 g)

  • 10% Pd/C: 2.5 mol% Pd

  • 1,4-Cyclohexadiene: 30.0 mmol (6.0 equivalents)

  • Methanol: 25 mL

Step-by-Step Methodology:

  • Setup: In a 50 mL microwave-safe reaction vial (or standard round-bottom flask for conventional heating), dissolve the substrate in 25 mL of Methanol.

  • Reagent Addition: Add the 10% Pd/C, followed by the dropwise addition of 1,4-cyclohexadiene.

  • Reaction Execution:

    • Microwave Method: Seal the vial and heat in a microwave reactor at 120 °C for exactly 5 minutes[2].

    • Conventional Method: Equip the flask with a reflux condenser and heat at 65 °C for 2 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). Analytical Note: The byproduct of the hydrogen donor is benzene, which is highly volatile and will not interfere with TLC or LC-MS analysis.

  • Workup: Cool the mixture to room temperature. Filter through a Celite pad to remove the Pd/C catalyst. Evaporate the methanol and the benzene byproduct under reduced pressure to yield the target compound in >99% yield.

References[2] Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmrX0vGXgB6-XOInUEw9nmgM5udhS4lL-qbfhO-N1z990fTHCLDzfR8thOFifkcWLCm5OeBVasjUf2KRyE050CTTR9S2b2XqV1POk4Mwr9oWwsqEuoNChACYaJ0uvgpb__RU7l-mZPkvVa20Eg[1] Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPy2JoubakorUKwisd1aCjCWKYuDJlVDb6efvr9LYsMEUy4AELF_-aVpIfA7DWdiC2dgTRy0roMM3PdCcgluvJgnjl3f4GAam5UuhHyBeep89fz6pnyVmuQiCNBenrh2HaBpS12nwJuULLvF410ze2iDWtS_i5RIfy-e82-MT92EHFGnrEhz7kq47SNdJb-I8KjA3cfVtbnDgXUSPyEbD_9Brk0CVy6dklsmCmmJ6pASojsRld1VqI9BjBi8VGKPbjxFdBR1986GO8xeNI7hMZC8PQVQr8h-f3VXIa3iFYOuzJ[3] Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECS8mWcKmIYuqxBGcIF07BHMI39HYtHfwjFqZa9gUSBF5-prNsDJlBeY_23zE0bEfLiAln7ATXB2Tz0IlPiyK2RccWvrrSj_wWIqW4NGWJuVn9xrWUqvIuFpCGvZwHbZpHgg==

Sources

Method

Application Note: Stereoselective Synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Strategic Overview The compound (R)-1-(3-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Overview

The compound (R)-1-(3-fluoro-4-nitrophenyl)ethanol (CAS: 1956436-11-5)[1] is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). The stereoselective reduction of its prochiral ketone precursor, 3'-fluoro-4'-nitroacetophenone (CAS: 72802-25-6)[2], presents a synthetic challenge due to the electron-withdrawing nature of the nitro and fluoro substituents, which can complicate traditional asymmetric hydrogenations.

This application note details two field-proven, self-validating methodologies for achieving >98% enantiomeric excess (ee) of the (R)-enantiomer:

  • Biocatalytic Asymmetric Reduction utilizing an engineered Ketoreductase (KRED)[3].

  • Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori’s Ru(II)-TsDPEN catalyst[4].

Mechanistic Rationale & Causality

Method A: Biocatalytic Pathway (KRED)

Engineered ketoreductases (KREDs) offer exquisite stereocontrol under mild, aqueous conditions[3]. Because KREDs require stoichiometric amounts of the costly cofactor NADPH, this protocol couples the KRED with a Glucose Dehydrogenase (GDH) system[5].

  • Causality of the Dual-Enzyme System: The GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH. This not only makes the process economically viable but also shifts the thermodynamic equilibrium entirely toward the alcohol product, ensuring complete conversion[5].

Method B: Chemocatalytic Pathway (Noyori ATH)

The Noyori ATH utilizes the chiral complex RuCl(p-cymene)[(S,S)-TsDPEN] to perform a metal-ligand bifunctional reduction.

  • Causality of Stereocontrol: The (S,S)-diamine ligand creates a highly specific chiral pocket. During the reaction, a stabilizing CH/π interaction occurs between the p-cymene ligand of the catalyst and the electron-deficient aromatic ring of the nitroacetophenone[6]. This interaction, combined with steric repulsion from the TsDPEN phenyl groups, forces the ketone to orient its re-face toward the ruthenium hydride in a rigid six-membered transition state, selectively yielding the (R)-alcohol[7].

  • Causality of the Hydride Source: While isopropanol can be used as a hydride donor, it creates a reversible equilibrium. By using a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃), the reaction is driven irreversibly to completion via the evolution of CO₂ gas, preventing product racemization[4].

Process Flow Visualization

Pathway SM 3'-Fluoro-4'-nitroacetophenone CAS: 72802-25-6 KRED Method A: Biocatalysis KRED / GDH / NADP+ SM->KRED Aqueous/DMSO 30°C ATH Method B: Chemocatalysis RuCl(p-cymene)[(S,S)-TsDPEN] SM->ATH HCOOH/NEt3 40°C Product (R)-1-(3-Fluoro-4-nitrophenyl)ethanol CAS: 1956436-11-5 KRED->Product >99% ee ATH->Product >98% ee

Figure 1: Divergent stereoselective synthetic pathways for (R)-1-(3-fluoro-4-nitrophenyl)ethanol.

Quantitative Data & Optimization Profiles

ParameterMethod A: Biocatalysis (KRED)Method B: Chemocatalysis (Ru-ATH)
Catalyst Engineered KRED + BmGDHRuCl(p-cymene)[(S,S)-TsDPEN]
Hydride Source NADPH (Recycled via D-Glucose)Formic Acid (HCOOH)
Solvent System 100 mM KPi Buffer (pH 7.0) / 5% DMSOHCOOH / NEt₃ (5:2 Azeotrope)
Reaction Temp. 30 °C40 °C
Reaction Time 12 - 24 h8 - 16 h
Enantiomeric Excess > 99.5% (R)> 98.0% (R)
Isolated Yield > 90%> 92%
Primary Advantage Ultra-high ee, green aqueous conditionsHigh substrate concentration, scalable

Experimental Protocols

Protocol A: Biocatalytic Reduction via Engineered KRED

This self-validating protocol utilizes a coupled enzyme system. The continuous drop in pH (due to gluconic acid formation) acts as an inherent visual/sensor validation that the catalytic cycle is actively turning over.

Reagents:

  • 3'-Fluoro-4'-nitroacetophenone: 10.0 g (54.6 mmol)

  • KRED (R-selective, e.g., KRED-Pglu or equivalent): 200 mg

  • Glucose Dehydrogenase (GDH): 100 mg

  • NADP⁺ (Cofactor): 50 mg (catalytic)

  • D-Glucose: 15.0 g (83.2 mmol, 1.5 eq)

  • Potassium Phosphate Buffer (KPi, 100 mM, pH 7.0): 200 mL

  • DMSO: 10 mL

Step-by-Step Procedure:

  • Buffer Preparation: In a 500 mL jacketed reactor, add 200 mL of 100 mM KPi buffer (pH 7.0). Dissolve D-glucose and NADP⁺ into the buffer.

  • Enzyme Addition: Add the KRED and GDH powders to the aqueous solution. Stir gently at 150 rpm to avoid protein shear denaturation. Set reactor temperature to 30 °C.

  • Substrate Solubilization: Dissolve 10.0 g of 3'-fluoro-4'-nitroacetophenone in 10 mL of DMSO. Causality: The substrate has poor aqueous solubility. 5% DMSO disrupts the crystalline lattice to provide sufficient dissolved substrate to the enzyme active site without denaturing the KRED[5].

  • Reaction Initiation: Add the DMSO/substrate solution dropwise to the reactor over 10 minutes.

  • pH Titration: As the reaction progresses, D-glucose is oxidized to gluconic acid. Maintain the pH at 7.0 ± 0.2 using an autotitrator dispensing 1.0 M NaOH. Validation: NaOH consumption directly correlates to ketone reduction.

  • Workup: After 18 hours (or when NaOH consumption ceases), extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the (R)-alcohol.

Protocol B: Chemocatalytic Noyori ATH

This protocol utilizes an azeotropic mixture to drive the reaction. The continuous evolution of CO₂ gas serves as a physical validation of active hydride transfer.

Reagents:

  • 3'-Fluoro-4'-nitroacetophenone: 10.0 g (54.6 mmol)

  • RuCl(p-cymene)[(S,S)-TsDPEN]: 34.8 mg (0.054 mmol, 0.1 mol% S/C = 1000)

  • Formic Acid / Triethylamine (HCOOH/NEt₃) 5:2 Azeotrope: 50 mL

  • Dichloromethane (DCM) or Ethyl Acetate (Optional co-solvent): 20 mL

Step-by-Step Procedure:

  • Azeotrope Preparation: In a rigorously degassed 250 mL Schlenk flask under N₂, prepare or add 50 mL of the 5:2 HCOOH/NEt₃ azeotrope.

  • Catalyst Activation: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst to the azeotrope. Stir at 40 °C for 15 minutes. Causality: The precatalyst must shed its chloride ligand and coordinate with formate, which subsequently undergoes decarboxylation to generate the active 16-electron ruthenium-hydride species[4].

  • Substrate Addition: Add 10.0 g of 3'-fluoro-4'-nitroacetophenone (dissolved in 20 mL of degassed DCM if solid handling is difficult) to the active catalyst solution.

  • Reaction Monitoring: Maintain the temperature at 40 °C. The reaction will gently effervesce as CO₂ is released. Stir for 12 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by adding 50 mL of water. Extract the mixture with Dichloromethane (3 × 50 mL). Wash the organic phase sequentially with saturated NaHCO₃ (to remove residual formic acid), water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Analytical Validation (Quality Control)

To ensure the integrity of the stereoselective synthesis, the enantiomeric excess must be validated via Chiral HPLC.

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Elution Order: Validate against a racemic standard synthesized via sodium borohydride (NaBH₄) reduction. The (R)-enantiomer typically elutes second on an OD-H column, but retention times must be confirmed with known standards.

References[1] Title: (R)-1-(3-fluoro-4-nitrophenyl)ethanol 95% | CAS - Advanced ChemBlocks

Source: achemblock.com URL: 2] Title: 72802-25-6 1-(3-fluoro-4-nitrophenyl)ethanone 1-(3 ... - ChemNet Source: chemnet.com URL: 3] Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) Source: rsc.org URL: 5] Title: Flow-based stereoselective reduction of ketones using an immobilized ketoreductase/glucose dehydrogenase mixed bed system - IRIS Source: unipv.it URL: 7] Title: Kinetic resolution - Wikipedia Source: wikipedia.org URL: 6] Title: Utilization of Chiral-at-Metal Complexes for Asymmetric Catalysis - Illinois chemistry Source: illinois.edu URL: 4] Title: Transfer Hydrogenation and Antiproliferative Activity of Tethered Half-Sandwich Organoruthenium Catalysts | Organometallics - ACS Publications Source: acs.org URL:

Sources

Application

Application Note: Divergent Synthesis of Fluorinated Heterocycles from 1-(3-Fluoro-4-nitrophenyl)ethanol

Executive Summary The development of fluorinated active pharmaceutical ingredients (APIs) relies heavily on versatile building blocks. 1-(3-fluoro-4-nitrophenyl)ethanol (CAS: 2006314-49-2) is a commercially available, mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of fluorinated active pharmaceutical ingredients (APIs) relies heavily on versatile building blocks. 1-(3-fluoro-4-nitrophenyl)ethanol (CAS: 2006314-49-2) is a commercially available, multi-functional precursor that offers unique synthetic handles: a reducible nitro group, a secondary alcohol, and an ortho-fluorine atom[1].

While the ortho-fluoro nitroarene motif is classically exploited for Nucleophilic Aromatic Substitution (SNAr) to generate non-fluorinated derivatives[2], this application note details advanced protocols designed to retain the fluorine atom . By leveraging the steric and electronic blocking effect of the fluorine atom, we can force precise regioselectivity during cyclization. This guide outlines two self-validating, divergent pathways to synthesize high-value scaffolds: 8-fluoroquinolines and 7-fluoroindoles .

Chemical Profiling & Mechanistic Rationale

The strategic value of 1-(3-fluoro-4-nitrophenyl)ethanol lies in the spatial relationship of its functional groups. Understanding the causality behind the reaction conditions is critical for successful execution:

  • Regiochemical Forcing via Fluorine Blocking: In both the Skraup and Bartoli cyclizations, ring closure must occur at a position ortho to the nitrogen-bearing carbon (C4). Because the C3 position is occupied by the fluorine atom, electrophilic or sigmatropic ring closures are sterically and electronically forced to occur exclusively at the C5 position. This guarantees a single regioisomer rather than an intractable mixture.

  • The Necessity of Transient Protection: The 1-hydroxyethyl group at C1 is highly reactive. Under the harsh acidic conditions of a Skraup synthesis (>130 °C, H₂SO₄), the secondary alcohol will rapidly dehydrate to a styrene derivative. Conversely, in the Bartoli synthesis, the acidic hydroxyl proton will quench the highly basic vinyl Grignard reagent, destroying the stoichiometry. Therefore, transient protection (Acetylation for acid stability; TBS-ether for base stability) is not optional—it is a mechanistic requirement.

Pathway Visualization

The following workflow illustrates the divergent synthetic strategies, highlighting the orthogonal protecting group strategies required for each cyclization pathway.

G SM 1-(3-Fluoro-4-nitrophenyl)ethanol InterA1 O-Acetylated Nitroarene SM->InterA1 Ac2O, DMAP InterB1 O-TBS Nitroarene SM->InterB1 TBSCl, Imidazole InterA2 O-Acetylated Fluoroaniline InterA1->InterA2 H2, Pd/C ProdA 8-Fluoro-6-(1-hydroxyethyl)quinoline InterA2->ProdA 1. Skraup Cyclization 2. NaOH (Deprotection) ProdB 7-Fluoro-5-(1-hydroxyethyl)indole InterB1->ProdB 1. VinylMgBr (3 eq) 2. TBAF (Deprotection)

Divergent synthetic pathways from 1-(3-fluoro-4-nitrophenyl)ethanol to fluorinated heterocycles.

Protocol A: Synthesis of 8-Fluoro-6-(1-hydroxyethyl)quinoline

This sequence utilizes a modified to build the quinoline core. The nitro group is first reduced to an aniline[3], which then reacts with acrolein (generated in situ from glycerol).

Step-by-Step Methodology

Step 1: O-Acetylation (Protection)

  • Dissolve 1-(3-fluoro-4-nitrophenyl)ethanol (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL).

  • Add pyridine (15.0 mmol) and a catalytic amount of DMAP (0.5 mmol). Cool to 0 °C.

  • Dropwise add acetic anhydride (12.0 mmol). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Run TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.3) must be completely replaced by a less polar spot ( Rf​ ~0.6). IR spectroscopy will confirm the absence of the broad O-H stretch (~3300 cm⁻¹) and the presence of an ester C=O stretch (~1740 cm⁻¹).

  • Quench with saturated NaHCO₃, extract with CH₂Cl₂, and concentrate to yield the acetate intermediate.

Step 2: Nitro Reduction

  • Dissolve the acetate intermediate in methanol (40 mL).

  • Carefully add 10% Pd/C (10% w/w) under an inert atmosphere[3].

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 4 hours at room temperature.

  • Self-Validation Checkpoint: Aliquot a sample, filter through Celite, and analyze via LC-MS. Look for the mass shift from [M+H]⁺ to[M-28]⁺ (loss of oxygen, addition of protons).

  • Filter the catalyst through a Celite pad and concentrate to yield the fluoroaniline intermediate.

Step 3: Modified Skraup Cyclization & Deprotection

  • In a heavy-walled reaction vial, combine the fluoroaniline intermediate (5.0 mmol), glycerol (15.0 mmol), and sodium 3-nitrobenzenesulfonate (mild oxidant, 3.0 mmol).

  • Slowly add 70% aqueous sulfuric acid (10 mL). Heat the mixture to 135 °C for 6 hours.

  • Cool to room temperature, pour over crushed ice, and neutralize with aqueous ammonia to pH 9. Extract with EtOAc.

  • To remove the acetate protecting group, dissolve the crude product in MeOH (20 mL), add 2M NaOH (5 mL), and stir for 2 hours at room temperature.

  • Extract, dry over Na₂SO₄, and purify via flash chromatography to isolate 8-fluoro-6-(1-hydroxyethyl)quinoline .

Protocol B: Synthesis of 7-Fluoro-5-(1-hydroxyethyl)indole

This sequence employs the , a powerful method for converting ortho-substituted nitroarenes directly into indoles using vinyl Grignard reagents.

Step-by-Step Methodology

Step 1: Silyl Ether Formation (Protection)

  • Dissolve 1-(3-fluoro-4-nitrophenyl)ethanol (10.0 mmol) in anhydrous DMF (20 mL).

  • Add imidazole (25.0 mmol) and cool to 0 °C.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 12.0 mmol) in portions. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete conversion to a highly non-polar spot ( Rf​ ~0.8).

  • Partition between water and diethyl ether. Wash the organic layer with brine (3x) to remove DMF, dry, and concentrate.

Step 2: Bartoli Cyclization

  • Dissolve the TBS-protected nitroarene (5.0 mmol) in anhydrous THF (30 mL) under a strict argon atmosphere.

  • Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality Note: Strict temperature control is required to prevent unwanted polymerization of the Grignard reagent and to control the highly exothermic sigmatropic rearrangement.

  • Rapidly add vinylmagnesium bromide (1.0 M in THF, 15.0 mL, 3.0 equivalents) via syringe. The solution will turn deep red/brown.

  • Stir for 30 minutes at -40 °C, then quench at -40 °C by adding saturated aqueous NH₄Cl (20 mL).

  • Extract with EtOAc, dry, and concentrate.

Step 3: TBAF Deprotection

  • Dissolve the crude TBS-protected indole in THF (15 mL).

  • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 6.0 mL). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: ¹H NMR of the crude mixture will show the disappearance of the large singlet at ~0.9 ppm (TBS tert-butyl group) and the emergence of the indole N-H broad singlet at ~8.2 ppm.

  • Purify via silica gel chromatography to isolate 7-fluoro-5-(1-hydroxyethyl)indole .

Quantitative Data Presentation

The following table summarizes the expected performance metrics for both synthetic pathways based on standard optimizations of these classical named reactions.

MetricPathway A: 8-FluoroquinolinePathway B: 7-Fluoroindole
Total Steps 4 (Protect, Reduce, Cyclize, Deprotect)3 (Protect, Cyclize, Deprotect)
Key Reagents Pd/C, Glycerol, H₂SO₄TBSCl, VinylMgBr, TBAF
Protecting Group Acetate (Ac) - Acid Stabletert-Butyldimethylsilyl (TBS) - Base Stable
Regioselectivity 100% (Forced by C3-Fluorine)100% (Forced by C3-Fluorine)
Expected Overall Yield 35 - 45%25 - 35%
Primary Yield Loss Skraup polymerization byproductsGrignard side-reactions (azoxy dimers)

Analytical Validation & Troubleshooting

To ensure absolute trustworthiness of the synthesized scaffolds, rigorous analytical validation is required.

  • ¹⁹F NMR Signatures: The retention of the fluorine atom is easily verified. In the starting material, the fluorine resonates at approximately -118 ppm. In the 8-fluoroquinoline , the strong electron-withdrawing effect of the adjacent quinoline nitrogen shifts the signal downfield to approximately -125 ppm. In the 7-fluoroindole , the electron-rich pyrrole ring shifts the signal upfield to approximately -132 ppm.

  • Troubleshooting the Bartoli Reaction: If yields in Pathway B fall below 20%, the primary culprit is often the quality of the vinyl Grignard reagent. Vinylmagnesium bromide degrades over time, forming basic magnesium salts that deprotonate rather than add to the nitro group. Always titrate the Grignard reagent prior to use.

  • Troubleshooting the Skraup Reaction: If the LC-MS of Pathway A shows an [M-18] peak instead of the desired mass, the acetate protecting group hydrolyzed prematurely during the acidic cyclization, leading to dehydration of the alcohol. Ensure the H₂SO₄ concentration does not exceed 70% and strictly monitor the internal temperature.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. Retrieved from[Link]

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 1-(3-fluoro-4-nitrophenyl)ethanol synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the selective reduction of highly functionalized aromatic compounds requires precise mechanistic control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the selective reduction of highly functionalized aromatic compounds requires precise mechanistic control. The synthesis of 1-(3-fluoro-4-nitrophenyl)ethanol via the reduction of 3-fluoro-4-nitroacetophenone presents two major competing side reactions: the nucleophilic aromatic substitution (SNAr) of the labile fluorine atom, and the over-reduction of the nitro group.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and a self-validating protocol to ensure high-yield, chemoselective synthesis.

I. Troubleshooting Guide & FAQs

Q1: I am observing a major byproduct with a different mass and NMR profile when using ethanol as my reaction solvent. What is happening? The Causality: You are likely observing defluorination via Nucleophilic Aromatic Substitution (SNAr). In your starting material, the highly electron-withdrawing nitro group strongly activates the ortho-fluorine atom toward nucleophilic attack[1]. When sodium borohydride (NaBH₄) is dissolved in ethanol or methanol, it reacts to form alkoxyborohydrides and free alkoxide ions (e.g., EtO⁻ or MeO⁻)[2]. These alkoxides are strong nucleophiles that readily displace the activated fluorine, yielding 1-(3-alkoxy-4-nitrophenyl)ethanol as a major impurity. The Solution: Switch to a less nucleophilic, biphasic, or mixed solvent system. Using a mixture of Tetrahydrofuran (THF) with a minimal catalytic amount of methanol (e.g., 10:1 THF:MeOH) provides the necessary proton source to activate the borohydride while drastically reducing the concentration of free nucleophilic alkoxides[2].

Q2: My nitro group is being partially reduced to an amine. How do I prevent this over-reduction? The Causality: While NaBH₄ is generally chemoselective for ketones over nitro groups[3], over-reduction to an amine or hydroxylamine can occur under forcing conditions or due to trace transition metal impurities. Metals such as Nickel (Ni), Copper (Cu), or Iron (Fe) act as catalysts, fundamentally altering the reducing power of NaBH₄ and facilitating the rapid reduction of nitroaromatics[4][5]. The Solution: First, ensure all reaction flasks and stir bars are rigorously acid-washed to remove trace metals. Second, strictly control your stoichiometry. One mole of NaBH₄ delivers four moles of reactive hydride[6]. Theoretically, only 0.25 equivalents are needed. Limit your reagent to 0.30 equivalents and maintain the reaction strictly at 0–5 °C to kinetically favor the ketone reduction.

Q3: The reaction stalls at 80-85% conversion, and adding more NaBH₄ causes impurity formation. How can I drive it to completion? The Causality: The stalling is often caused by the formation of insoluble tetraalkoxyborate intermediate complexes that precipitate and trap unreacted starting material, or by the premature decomposition of NaBH₄ in wet solvent. The Solution: Incorporate a mild Lewis acid catalyst such as CeCl₃·7H₂O (Luche reduction conditions). The cerium ion coordinates the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride attack[3]. This ensures full conversion before the reducing agent degrades, without requiring excess NaBH₄.

II. Mechanistic Pathways & Experimental Workflow

ReactionPathways SM 3-Fluoro-4-nitroacetophenone (Ketone) Target 1-(3-Fluoro-4-nitrophenyl)ethanol (Desired Alcohol) SM->Target NaBH4, THF/MeOH (0°C) SNAr 1-(3-Alkoxy-4-nitrophenyl)ethanol (Defluorination) SM->SNAr NaBH4, EtOH (RT) Alkoxide Attack Amine 1-(4-Amino-3-fluorophenyl)ethanol (Over-reduction) SM->Amine NaBH4 + Trace Metals

Figure 1: Reaction pathways and chemoselectivity challenges in the reduction process.

Workflow Step1 1. Substrate Dissolution THF/MeOH (10:1) Step2 2. Temperature Control Cool to 0-5 °C Step1->Step2 Step3 3. Reductant Addition NaBH4 (0.3 eq) portionwise Step2->Step3 Step4 4. Reaction Monitoring TLC/HPLC (~45 mins) Step3->Step4 Step5 5. Quenching Sat. NH4Cl (Borate cleavage) Step4->Step5 Step6 6. Isolation EtOAc Extraction & Drying Step5->Step6

Figure 2: Step-by-step experimental workflow for optimized chemoselective reduction.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between solvent/temperature choices and the resulting product distribution. Notice how the shift from pure ethanol to a THF-dominated mixture suppresses the SNAr defluorination pathway.

Table 1: Optimization of Reaction Conditions and Yields

Solvent SystemTemp (°C)NaBH₄ (eq)AdditiveConversion (%)Target Yield (%)SNAr Byproduct (%)Amine Byproduct (%)
EtOH (100%)251.0None>9945486
MeOH (100%)00.5None>9962352
THF:MeOH (10:1)00.3None9592<2<1
THF:MeOH (10:1)00.3CeCl₃ (0.1 eq)>9997 <1 <1

IV. Self-Validating Experimental Protocol

This methodology is engineered to be self-validating; each step contains an internal check to ensure the chemical environment is behaving as predicted.

Step 1: Preparation & Acid-Washing

  • Action: Wash all glassware and magnetic stir bars with 1M HCl, followed by thorough rinsing with DI water and acetone. Dry in an oven.

  • Rationale: Eliminates trace transition metals (Fe, Cu, Ni) that natively catalyze the reduction of the nitro group[4][5].

Step 2: Substrate Dissolution

  • Action: Dissolve 10.0 mmol (1.83 g) of 3-fluoro-4-nitroacetophenone in 20 mL of anhydrous THF. Add 2 mL of anhydrous Methanol.

  • Rationale: THF minimizes the concentration of nucleophilic alkoxides, preventing SNAr defluorination. The small amount of MeOH acts as a necessary proton donor to accelerate the hydride transfer to the ketone[2].

Step 3: Temperature Control

  • Action: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 15 minutes.

Step 4: Reductant Addition

  • Action: Weigh 3.0 mmol (113 mg, 0.30 eq) of NaBH₄. Add it in three equal portions over 15 minutes to prevent exothermic spiking.

  • Rationale: Because 1 mole of NaBH₄ delivers 4 moles of hydride[6], 0.30 equivalents provides a slight operational excess (1.2 eq of hydride) to ensure full conversion while preventing the thermal spikes that lead to over-reduction.

Step 5: Reaction Monitoring (Self-Validation)

  • Action: After 45 minutes, pull a 10 µL aliquot, quench in 100 µL of sat. NH₄Cl, and extract with 200 µL EtOAc. Spot on a silica TLC plate (Hexanes:EtOAc 7:3).

  • Validation: The starting material (UV active, higher Rf) should be completely consumed, replaced by a single, more polar product spot. If starting material remains, add CeCl₃·7H₂O (0.1 eq) rather than more NaBH₄.

Step 6: Quenching

  • Action: Slowly add 10 mL of saturated aqueous NH₄Cl dropwise while maintaining the temperature below 10 °C.

  • Rationale: Mildly acidic NH₄Cl hydrolyzes the intermediate tetraalkoxyborate complexes without causing acid-catalyzed dehydration of the newly formed benzylic alcohol.

Step 7: Isolation

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target 1-(3-fluoro-4-nitrophenyl)ethanol.

V. References

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Source: Journal of Synthetic Chemistry URL:[Link]

  • Chemoselective reductions with sodium borohydride Source: Canadian Journal of Chemistry URL:[Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications Source: American Chemical Society (ACS) URL:[Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2·4H2O System Source: Oriental Journal of Chemistry URL:[Link]

  • The Nitro Group in Organic Synthesis Source: Noboru Ono (Chemistry-Chemists) URL:[Link]

Sources

Optimization

improving enantioselectivity in the chiral resolution of 1-(3-fluoro-4-nitrophenyl)ethanol

Answering your request, here is a technical support center with troubleshooting guides and FAQs on . Technical Support Center: Chiral Resolution of 1-(3-fluoro-4-nitrophenyl)ethanol Welcome to the technical support resou...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: Chiral Resolution of 1-(3-fluoro-4-nitrophenyl)ethanol

Welcome to the technical support resource for the chiral resolution of 1-(3-fluoro-4-nitrophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges and improving enantioselectivity in your experiments. As Senior Application Scientists, we have structured this guide to address problems from first principles, ensuring you understand the causality behind each experimental step.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution process in a direct question-and-answer format.

Q1: Why is my enantiomeric excess (ee) consistently low after diastereomeric salt crystallization?

A1: Low enantiomeric excess (ee) following a diastereomeric salt resolution is a common but solvable issue. It typically indicates that the crystallization process is not selective enough, leading to the co-precipitation of the more soluble diastereomer.[1] The key is to maximize the solubility difference between the two diastereomeric salts.

Here are the primary factors to investigate:

  • Suboptimal Solvent System: The choice of solvent is the most critical parameter in a diastereomeric resolution.[1] An ideal solvent will dissolve both diastereomers but create a significant solubility gap between them, allowing the less soluble one to crystallize selectively.

    • Solution: Conduct a thorough solvent screen. Start with solvents where the racemate has moderate solubility. Test a range of polarities, from non-polar (e.g., hexane, toluene), to moderately polar (e.g., ethyl acetate, acetone, isopropanol), to polar (e.g., ethanol, methanol). Often, a binary or even ternary solvent mixture provides the optimal balance of solubility and selectivity.

  • Rapid Crystallization: Cooling a saturated solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one, leading to poor enrichment.[1][2]

    • Solution: Implement a slow, controlled cooling ramp. After dissolving the salts at an elevated temperature, allow the solution to cool gradually to room temperature, and then further cool it in a refrigerated bath. This slow process favors thermodynamic equilibrium, favoring the crystallization of the least soluble species.[1]

  • Insufficient Purification: A single crystallization is often not enough to achieve high diastereomeric excess (d.e.), and consequently, high ee.

    • Solution: Perform one or more recrystallizations on the enriched solid material. Each successive recrystallization will further purify the less soluble diastereomer, significantly boosting the final enantiomeric excess.[1]

  • Inappropriate Resolving Agent: The structural compatibility between your alcohol (after derivatization) and the chiral resolving agent dictates the physical properties of the resulting diastereomeric salts. A poor match can lead to salts with very similar solubilities.

    • Solution: If optimizing the solvent and crystallization conditions does not yield significant improvement, consider changing the resolving agent.[1] For an alcohol like this, which would typically be converted to a phthalate half-ester, common resolving agents include chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine.[3]

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}

Figure 1: Troubleshooting decision tree for low enantiomeric excess.

Q2: My diastereomeric salt is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase. This is usually because the solubility limit has been exceeded at a temperature that is above the melting point of the solute in the solvent, or because the solution is too supersaturated.

  • High Initial Concentration: The most common cause is that the solution is too concentrated.

    • Solution: Add more solvent in small portions until the oil redissolves (you may need to warm the solution slightly). Then, attempt to induce crystallization again through slow cooling.[1]

  • Rapid Cooling: A large and rapid temperature drop can cause the solute to crash out of solution as an oil.

    • Solution: Reduce the cooling rate significantly. Use a programmable bath or insulate the flask to ensure gradual temperature change.[1]

  • Poor Solvent Choice: The solvent may be too "good" at dissolving the salt at high temperatures but a very poor solvent at low temperatures, leading to a drastic drop in solubility.

    • Solution: Try a solvent system where the solubility curve is less steep. This often involves using a solvent mixture, such as adding a co-solvent in which the salt is less soluble (an anti-solvent) very slowly to a solution of the salt in a good solvent.

Q3: My enzymatic kinetic resolution is slow and shows poor enantioselectivity. How can I optimize it?

A3: Enzymatic kinetic resolution, typically using a lipase for a secondary alcohol, is highly dependent on reaction conditions.[4][5] Poor performance points to a mismatch between the enzyme and the conditions.

  • Enzyme Selection: Not all lipases are effective for all substrates.

    • Solution: Screen a panel of commercially available lipases, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL), and Candida rugosa lipase (CRL).

  • Acyl Donor: The acyl donor used in the transesterification reaction is crucial.

    • Solution: Vinyl acetate is often an excellent choice because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[4] If vinyl acetate gives poor results, screen other donors like isopropenyl acetate or acid anhydrides.

  • Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity.

    • Solution: Generally, lower temperatures lead to higher enantioselectivity (E-value) because the reaction becomes more sensitive to the small energy differences in the transition states.[4][6] Try running the reaction at a lower temperature (e.g., 0-10 °C) for a longer period.

  • Solvent: The solvent must be compatible with the enzyme and can influence its conformation and activity.

    • Solution: Non-polar, anhydrous organic solvents like hexane, toluene, or MTBE are typically used. Avoid polar solvents that can strip essential water from the enzyme and denature it.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of a secondary alcohol like 1-(3-fluoro-4-nitrophenyl)ethanol?

A1: There are three main strategies for resolving a racemic secondary alcohol:

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization The racemic alcohol is derivatized to an acid (e.g., a phthalate half-ester), then reacted with a chiral base. The resulting diastereomeric salts have different solubilities and can be separated by crystallization.[3][7]Scalable, cost-effective for large quantities, well-established technology.Requires derivatization and subsequent removal of the resolving agent; optimization can be time-consuming.
Enzymatic Kinetic Resolution An enzyme (typically a lipase) selectively acylates or hydrolyzes one enantiomer of the alcohol, leaving the other enantiomer unreacted.[4][8]High enantioselectivity (high E-values), mild reaction conditions ("green chemistry"), no need for derivatization of the alcohol itself.Maximum theoretical yield for one enantiomer is 50%; requires separation of the product from the unreacted starting material.
Chiral Chromatography (HPLC/SFC) The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP and elute at different times, allowing for their separation.[3][9]Excellent for both analytical (ee determination) and preparative scale; directly separates enantiomers without derivatization.Can be expensive, especially for large-scale separations; requires specialized equipment.
Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A2: The selection is a mix of established practice and empirical screening. For an acidic derivative of your alcohol, you need a chiral base. Key considerations include:

  • Availability and Cost: Choose an agent that is commercially available in high enantiomeric purity and is economically viable for your scale. Common choices include alkaloids (brucine, quinine) and synthetic amines like (R/S)-α-phenethylamine.[3]

  • Crystallinity of Salts: The ideal agent will form highly crystalline, stable salts with your compound. This is often unpredictable and requires small-scale screening.

  • Recovery: The resolving agent should be easily recoverable for reuse after the resolution is complete.

Q3: What is the role of the solvent in diastereomeric salt crystallization?

A3: The solvent is not merely a medium for dissolution; it actively participates in the crystallization process. It influences the conformation of the diastereomeric salts in solution and the stability of the crystal lattice. An optimal solvent or solvent mixture will maximize the free energy difference between the two diastereomeric salts in both the solution and solid states, which is the fundamental driver of selective crystallization.[1][6]

Q4: How can I accurately determine the enantiomeric excess (ee) of my product?

A4: Accurate ee determination is crucial for optimizing your resolution.[10] While polarimetry is a classic method, it can be unreliable.[10] Modern, more precise methods are preferred:

MethodPrincipleKey Considerations
Chiral HPLC Separation of enantiomers on a chiral stationary phase, with detection by UV or other detectors.[11]The gold standard. Highly accurate and sensitive. Requires method development to find the right column and mobile phase.
Chiral GC Separation of volatile enantiomers on a chiral GC column.Requires the analyte to be volatile and thermally stable.[10]
NMR Spectroscopy Using a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce different chemical shifts for the two enantiomers in the NMR spectrum.[11]Rapid and non-destructive. Less sensitive than HPLC and requires a relatively pure sample.
Q5: What is a "dynamic kinetic resolution" and could it be applied here?

A5: A dynamic kinetic resolution (DKR) is an advanced technique that combines a highly selective kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[5][12] While an enzyme selectively converts one enantiomer (e.g., the R-alcohol to its acetate), a chemical catalyst simultaneously converts the remaining S-alcohol back into the R-alcohol. This process allows the theoretical yield to approach 100% for a single enantiomer, overcoming the 50% limit of standard kinetic resolution.[12] For a secondary alcohol like yours, a DKR could be developed using a lipase for the resolution and a ruthenium-based catalyst for the racemization.[12]

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}

Figure 2: Mechanism of enzymatic kinetic resolution of a secondary alcohol.

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol assumes the racemic 1-(3-fluoro-4-nitrophenyl)ethanol has been converted to an acidic derivative, such as a phthalate half-ester.

  • Salt Formation: In a suitable flask, dissolve 1.0 equivalent of the racemic acid derivative in the chosen optimal solvent (e.g., ethyl acetate or isopropanol). Add 0.5 equivalents of the chiral resolving agent (e.g., (R)-1-phenylethylamine). Note: Using a sub-stoichiometric amount of resolving agent is a common strategy.

  • Dissolution: Gently heat the mixture with stirring until all solids dissolve completely.

  • Crystallization: Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomer can induce nucleation.[1]

  • Maturation: Allow the mixture to stand at room temperature for several hours, then transfer to a refrigerator (4 °C) to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by NMR or HPLC. The d.e. of the salt will correspond to the ee of the alcohol after the next step.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in an immiscible two-phase system (e.g., dichloromethane and 1M HCl). The acid will protonate the amine resolving agent, drawing it into the aqueous layer, and liberating your enantiomerically enriched acid derivative into the organic layer. Separate the layers and recover your product from the organic phase.

  • Hydrolysis: Cleave the ester linkage to recover the enantiomerically enriched 1-(3-fluoro-4-nitrophenyl)ethanol.

Protocol 2: Determining Enantiomeric Excess using Chiral HPLC
  • Column and Mobile Phase Selection: Start with a common polysaccharide-based chiral column (e.g., a cellulose or amylose-based CSP).[9] A typical mobile phase for initial screening is a mixture of hexane and isopropanol (e.g., 90:10 v/v).[13]

  • Sample Preparation: Prepare a dilute solution of your sample (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a small volume (e.g., 5-10 µL) of your sample.[11]

  • Quantification: If the enantiomers are resolved, two separate peaks will appear. Integrate the area of each peak.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer's peak).

References

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • University of Bath. (n.d.).
  • Chemical Communications. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • PubMed. (2025). Recent Advances in Enantiorecognition and Enantioseparation Techniques of Chiral Molecules in the Pharmaceutical Field. [Link]

  • PubMed. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. [Link]

  • National Institutes of Health (NIH). (2022). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Science of Synthesis. (n.d.). Determination of Enantiomeric Purity by Direct Methods. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • National Institutes of Health (NIH). (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. [Link]

  • University of Padua. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]

  • MDPI. (2018). Microbial Kinetic Resolution of Aroma Compounds Using Solid-State Fermentation. [Link]

  • Organic Chemistry Portal. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Daicel. (2021). Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]

  • National Institutes of Health (NIH). (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

Sources

Troubleshooting

purification challenges of 1-(3-fluoro-4-nitrophenyl)ethanol from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 1-(3-fluoro-4-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 1-(3-fluoro-4-nitrophenyl)ethanol .

Synthesizing this secondary alcohol—typically via the hydride reduction of 3-fluoro-4-nitroacetophenone—presents unique challenges. The presence of a reducible nitro group, a labile aryl fluoride, and the moderate polarity shift between the ketone and the resulting alcohol require precise chemoselective control and rigorous chromatographic strategies.

I. Synthesis and Purification Workflow

G Start 3-Fluoro-4-nitroacetophenone (Starting Material) Red Hydride Reduction (NaBH4, 0°C) Start->Red Crude Crude Mixture (Alcohol + Unreacted Ketone) Red->Crude Purif Silica Gel Flash Chromatography Crude->Purif Pure Racemic 1-(3-fluoro- 4-nitrophenyl)ethanol Purif->Pure Chiral Chiral SFC / HPLC Resolution Pure->Chiral Enant (R)- and (S)- Enantiomers (>99% ee) Chiral->Enant

Workflow for the synthesis and purification of 1-(3-fluoro-4-nitrophenyl)ethanol.

II. Quantitative Analytical Data

Before initiating preparative purification, it is critical to understand the chromatographic behavior of the target molecule and its common impurities. The electron-withdrawing nature of the fluoro and nitro groups dampens the electron density of the aromatic ring, making the overall polarity difference between the starting ketone and the product alcohol smaller than expected.

Table 1: Chromatographic Properties of Reaction Components

CompoundTLC Rf (Hexane:EtOAc 7:3)HPLC RT (min)*Visual/UV Characteristics
3-Fluoro-4-nitroacetophenone (SM) 0.658.4Strong UV (254 nm), pale yellow
1-(3-fluoro-4-nitrophenyl)ethanol 0.356.1Strong UV (254 nm), colorless
Azo/Hydrazo Byproducts 0.15 - 0.254.5 - 5.2Intense yellow/orange on TLC

*Conditions: C18 Reversed-Phase Column, Gradient 10-90% MeCN in H₂O (0.1% TFA) over 15 mins.

III. Troubleshooting Guide: Co-Elution and Polarity Challenges

Q: My crude 1-(3-fluoro-4-nitrophenyl)ethanol is co-eluting with the unreacted ketone during column chromatography. Why is this happening, and how can I resolve it?

A: Causality & Solution: Co-elution occurs because the standard step-gradient is too steep. While the secondary alcohol forms hydrogen bonds with the silica gel (increasing retention), the strong electron-withdrawing groups on the ring neutralize some of this polarity. If you load the column with a solvent system containing >20% Ethyl Acetate, both the ketone and the alcohol will migrate rapidly with the solvent front. Furthermore, distillation is heavily discouraged; nitroaromatics possess high energy content and can undergo rapid, exothermic decomposition if heated under vacuum.

Protocol 1: Self-Validating Flash Chromatography

To achieve baseline separation, utilize a dry-loading technique combined with a shallow gradient, as adapted from standard 1[1].

  • Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (3x the mass of the crude) and concentrate to dryness on a rotary evaporator.

    • Self-Validation Check: The resulting material must be a free-flowing powder. If it is clumpy or oily, residual DCM remains, which will cause band broadening and co-elution.

  • Column Equilibration: Pack the column using 100% Hexanes. Load the dry powder evenly onto the top of the silica bed.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 100% Hexanes.

    • Elute with 3 CV of Hexane:EtOAc (9:1) to remove the unreacted 3-fluoro-4-nitroacetophenone.

    • Increase polarity to Hexane:EtOAc (7:3) to elute the target alcohol.

  • Fraction Monitoring: Spot fractions on a TLC plate.

    • Self-Validation Check: The protocol is successful when the UV-active spot at Rf 0.65 completely clears the column before the spot at Rf 0.35 begins to elute.

IV. FAQ: Over-Reduction and Byproduct Management

Q: I am detecting highly colored (yellow/orange) impurities in my polar fractions. What are these, and how do I prevent them?

A: Causality & Solution: These are likely azo or hydrazo byproducts. The nitro group on the aromatic ring is highly susceptible to reduction. While Sodium Borohydride (NaBH₄) is generally chemoselective for ketones, utilizing a large excess of the hydride donor, or allowing the reaction temperature to rise above 0°C, can trigger the reduction of the nitro group[2]. The resulting intermediates rapidly couple to form colored azo/hydrazo compounds, as detailed in literature regarding the 2[2].

To prevent this, strictly limit NaBH₄ to 0.5 - 1.0 equivalents (since one mole of NaBH₄ provides four moles of hydride) and maintain the reaction strictly at 0°C. Alternatively, consider 3 which operates under mild, ambient conditions and prevents nitro-reduction entirely[3].

Troubleshooting Issue Impurity Detected: Over-reduction Check1 Nitro Group Reduced? (Azo/Hydrazo/Amine) Issue->Check1 Check2 Fluorine Cleaved? (Defluorination) Issue->Check2 Cause1 Excess NaBH4 or Elevated Temp Check1->Cause1 Fix1 Control equivalents (0.5-1.0) Maintain 0°C Cause1->Fix1 Cause2 Harsh Hydrogenation (Pd/C used) Check2->Cause2 Fix2 Switch to mild hydride (NaBH4 or Microbial) Cause2->Fix2

Logical troubleshooting pathway for over-reduction byproducts.

V. FAQ: Enantiomeric Purification

Q: We require the pure (R)-enantiomer for a downstream API synthesis. What is the most scalable method to resolve the racemic alcohol?

A: Causality & Solution: Chemical reduction of the prochiral ketone yields a 1:1 racemic mixture of (R)- and (S)-1-(3-fluoro-4-nitrophenyl)ethanol. Because enantiomers have identical physical properties in an achiral environment, standard silica chromatography will not separate them.

For scalable resolution, Supercritical Fluid Chromatography (SFC) is the industry standard. SFC utilizes supercritical CO₂ as the primary mobile phase, which offers lower viscosity and higher diffusivity than liquid solvents, allowing for rapid mass transfer and high-throughput separation without massive solvent waste, as outlined by[].

Protocol 2: Self-Validating Chiral SFC Separation
  • Sample Preparation: Dissolve the purified racemic alcohol in HPLC-grade Methanol at a concentration of 5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Stationary Phase Selection: Utilize an Amylose-based chiral column (e.g., Chiralpak AD-H). The chiral grooves in the amylose polymer create differential transient diastereomeric interactions with the (R) and (S) enantiomers.

  • Elution Parameters: Run an isocratic method using 85% supercritical CO₂ and 15% Methanol (modifier) at a backpressure of 120 bar and a temperature of 35°C.

  • Detection & Validation: Monitor UV absorbance at 254 nm.

    • Self-Validation Check: The analytical run is successful and ready for preparative scaling only when the chromatogram shows baseline separation (Resolution, Rs > 1.5) of two distinct peaks with an exact 1:1 integration ratio. If the ratio is skewed, the sample is either degrading on the column or co-eluting with an achiral impurity.

VI. References
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Minnesota, Department of Chemistry.1

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. National Institutes of Health (NIH) / PubMed Central.2

  • Enantioselective microbial reduction of substituted acetophenone. ResearchGate.3

  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.

Sources

Optimization

stability issues of 1-(3-fluoro-4-nitrophenyl)ethanol under acidic or basic conditions

Welcome to the technical support guide for 1-(3-fluoro-4-nitrophenyl)ethanol (CAS 2006314-49-2).[1] This resource is designed for researchers, scientists, and drug development professionals who may encounter stability ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(3-fluoro-4-nitrophenyl)ethanol (CAS 2006314-49-2).[1] This resource is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this key chemical intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its degradation under acidic and basic experimental conditions.

PART 1: Troubleshooting Guide - Degradation During Experiments

This section addresses common problems observed during reactions or analysis, providing potential causes and actionable solutions.

Q1: I'm observing an unexpected new peak with a shorter retention time in my Reverse Phase HPLC analysis after treating my compound with acid. What could it be?

A: The most probable cause is an acid-catalyzed dehydration of the benzylic alcohol.[2][3] This is a classic elimination reaction where the hydroxyl group is protonated, forms a good leaving group (water), and departs to generate a carbocation intermediate. A subsequent deprotonation from the adjacent carbon results in the formation of an alkene.

  • Plausible Identity of Degradant: The new, less polar peak (which elutes earlier in RP-HPLC) is likely 3-fluoro-4-nitrostyrene .

  • Causality (The "Why"): 1-(3-fluoro-4-nitrophenyl)ethanol is a secondary benzylic alcohol. Secondary and tertiary alcohols are particularly susceptible to dehydration via an E1 (unimolecular elimination) mechanism under acidic conditions.[2][3][4] The reaction proceeds through a carbocation intermediate, which is stabilized by the phenyl ring. The rate-determining step is the formation of this carbocation.[5]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, obtain a mass spectrum of the new peak to confirm its molecular weight corresponds to the dehydrated product (C₈H₆FNO₂; MW: 167.14 g/mol ).

    • Mitigate Dehydration:

      • Reduce Acidity: If your protocol allows, use the mildest acidic conditions possible. Avoid strong, non-nucleophilic acids like sulfuric or phosphoric acid, which are classic dehydration agents.[6]

      • Control Temperature: Dehydration reactions are often accelerated by heat.[5] Perform your reaction at the lowest effective temperature.

      • Alternative Catalysis: Explore non-acidic catalysts if the goal is not dehydration itself.

Q2: My reaction under basic conditions is showing low yield and multiple byproducts. What's happening?

A: Basic conditions can also promote instability, primarily through a base-catalyzed dehydration (elimination) reaction, though the mechanism differs from the acid-catalyzed pathway.

  • Primary Degradation Pathway: Similar to acidic conditions, the formation of 3-fluoro-4-nitrostyrene is a likely outcome via an E2 (bimolecular elimination) or E1cB (conjugate base) mechanism.[7][8] In the E2 pathway, a base removes a proton from the carbon adjacent to the alcohol-bearing carbon, while the hydroxyl group leaves simultaneously.

  • Causality (The "Why"): The hydroxyl group (-OH) is a poor leaving group. However, under strong basic conditions and/or with heating, elimination can still occur. The electron-withdrawing nature of the nitro group increases the acidity of the benzylic proton, potentially favoring an E1cB mechanism where a carbanion intermediate is formed.

  • Other Possibilities:

    • Oxidation: While less common without an explicit oxidizing agent, the corresponding ketone, 1-(3-fluoro-4-nitrophenyl)ethanone, could be formed if oxidizing species are present.[9]

    • Retro-Henry Reaction: For β-nitro alcohols, a retro-Henry reaction is a major degradation pathway in the presence of a base.[10] While your compound is not a β-nitro alcohol, this highlights the general susceptibility of nitro-alkanes to base-catalyzed decomposition.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Base: If the goal is simply deprotonation or catalysis without elimination, consider using a sterically hindered, non-nucleophilic base at low temperatures.

    • Protect the Hydroxyl Group: If the alcohol functionality is not required for the reaction, consider protecting it as a silyl ether (e.g., with TMSCl) or another suitable protecting group before subjecting the molecule to basic conditions.

    • Control Temperature: Keep the reaction temperature as low as possible to disfavor elimination pathways.

Q3: I suspect my compound is degrading on the GC column, showing peak tailing or reduced peak size. How can I confirm and prevent this?

A: This is a common issue for thermally labile compounds like benzylic alcohols, especially those with polar functional groups.[11][12]

  • Causality (The "Why"):

    • Thermal Degradation: The high temperatures in the GC injector port can cause dehydration, similar to acid catalysis but thermally induced.

    • Active Sites: Free silanol groups on the GC liner or column packing can act as acidic sites, catalyzing degradation.[13] This can lead to peak tailing (for the parent alcohol) and the appearance of a degradation peak (the styrene).

  • Troubleshooting Workflow:

  • Solutions:

    • Lower Injector Temperature: Decrease the injector temperature in 10-20°C increments to find the lowest temperature that allows for efficient volatilization without degradation.

    • Use an Inert Flow Path: Employ a deactivated, ultra-inert GC liner and column to minimize interactions with active silanol groups. [11] 3. Derivatization: Convert the alcohol to a more thermally stable and less polar derivative before GC analysis. [14]Silylation (e.g., reacting with BSTFA to form a trimethylsilyl ether) is a common and effective strategy. This masks the active hydrogen of the hydroxyl group, preventing both degradation and unwanted column interactions. [14]

PART 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you proactively design more robust experiments.

Q1: What is the primary degradation pathway for 1-(3-fluoro-4-nitrophenyl)ethanol under acidic conditions?

A: The primary degradation pathway is acid-catalyzed dehydration to form 3-fluoro-4-nitrostyrene and water. [2]The reaction mechanism is typically E1 for secondary alcohols. [3] Mechanism Steps:

  • Protonation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺) from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). This step is fast and reversible. [4]2. Formation of a Carbocation: The C-O bond breaks, and the good leaving group (a neutral water molecule) departs. This is the slow, rate-determining step and results in the formation of a secondary benzylic carbocation. [4][5]3. Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon, and the electrons from the C-H bond form the pi bond of the alkene. This step regenerates the acid catalyst. [4]

Caption: Simplified E1 dehydration pathway under acidic conditions.

Q2: Can the nitro group be affected by the reaction conditions?

A: Yes, while the benzylic alcohol is often more sensitive, the nitro group is also reactive under specific conditions. You should be aware of the potential for nitro group reduction .

This transformation is common when using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (e.g., HCl). [15][16][17]This is a classic method for synthesizing anilines from nitroaromatics. [18]If your experimental setup includes metals that can act as reducing agents, you may inadvertently reduce the nitro group to an amine, forming 1-(4-amino-3-fluorophenyl)ethanol. Catalytic hydrogenation (e.g., H₂ with Pd/C) will also readily reduce the nitro group. [15]

Q3: What are the recommended storage and handling conditions to ensure long-term stability?

A: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions.

ParameterRecommendationRationale
Temperature Store at 2-8°C. [19]Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents potential oxidation over long periods.
Light Store in an amber vial or protected from light.Nitroaromatic compounds can be photolabile.
Container Tightly-sealed container.Prevents moisture absorption and contamination.
pH (in solution) If in solution, maintain a neutral pH (6-7.5) using a non-reactive buffer.Avoids both acid and base-catalyzed degradation.
Q4: What is a reliable analytical method to monitor the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and common method for this purpose. [12]It allows for the simultaneous quantification of the parent compound and any degradation products.

A typical starting point would be a reversed-phase method. Because the compound and its likely degradants (styrene, ketone) are aromatic and contain a nitro group, they have a strong UV chromophore, making detection straightforward (typically between 254-280 nm). See the protocol below for a detailed example.

PART 3: Experimental Protocols & Data

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general-purpose method for assessing the purity of 1-(3-fluoro-4-nitrophenyl)ethanol and detecting common degradants.

ParameterCondition
HPLC System Agilent 1260 or equivalent with DAD detector [12]
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection Diode Array Detector (DAD), monitor at 260 nm
Injection Vol. 5 µL
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to ~0.5 mg/mL
Protocol 2: Forced Degradation Study

This protocol outlines how to intentionally stress the compound to rapidly identify potential degradation pathways and develop stability-indicating methods. Analyze all samples using the HPLC method above.

  • Prepare Stock Solution: Create a 1.0 mg/mL stock solution of 1-(3-fluoro-4-nitrophenyl)ethanol in acetonitrile.

  • Set Up Conditions: In separate amber HPLC vials, perform the following additions:

    • Acid Hydrolysis: 500 µL stock + 500 µL 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 500 µL stock + 500 µL 1M NaOH. Keep at room temperature for 4 hours.

    • Oxidative: 500 µL stock + 500 µL 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Place a vial of the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Control: 500 µL stock + 500 µL Water. Keep at room temperature.

  • Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary (for acid/base samples), and inject into the HPLC.

  • Data Evaluation: Calculate the percentage of the parent peak remaining and the percentage of each new degradant peak formed. A significant decrease in the parent peak area under a specific condition indicates instability.

References
  • Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • CSB/SJU. (n.d.). Aromatic Side Chain Reduction: Nitro.
  • ResearchGate. (n.d.). Reduction of nitrobenzene in acidic media in presence of a reducing agent.
  • PMC. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin.
  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.
  • Fiveable. (2025, August 15). Base-Catalyzed Dehydration: Organic Chemistry Study Guide.
  • Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • PMC. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium.
  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • UKnowledge. (2018, July 31). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts.
  • Appchem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanol | 2006314-49-2.
  • Benchchem. (n.d.). (R)-1-(3-Nitrophenyl)ethanol.
  • Amadis Chemical. (n.d.). (R)-1-(3-Fluoro-4-nitrophenyl)ethanol,1956436-11-5.
  • PubMed. (2022, October 25). Kinetic and mechanism study of the spontaneous, solvent- and base-catalyzed degradation of the precursor of the β-nitro alcohol metaraminol.
  • Quora. (2018, January 18). What is the rate determining step in acid catalysed dehydration of ethanol?.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Study.com. (n.d.). Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
  • YouTube. (2020, April 25). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms.

Sources

Troubleshooting

byproduct identification and mitigation in 1-(3-fluoro-4-nitrophenyl)ethanol synthesis

Troubleshooting Guides & FAQs for Process Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Process Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected impurities during the reduction of highly activated aromatic systems.

The synthesis of 1-(3-fluoro-4-nitrophenyl)ethanol via the sodium borohydride (NaBH₄) reduction of 3-fluoro-4-nitroacetophenone appears straightforward on paper[1]. However, the specific electronic environment of the 3-fluoro-4-nitroarene system introduces significant chemoselectivity challenges. The strong electron-withdrawing nature of the nitro group highly activates the ortho-fluorine toward Nucleophilic Aromatic Substitution (SₙAr)[2], while the nitro group itself is susceptible to unintended reduction under certain catalytic conditions[3].

This guide is designed to help you identify these byproducts, understand the mechanistic causality behind their formation, and implement self-validating protocols to mitigate them.

Part 1: Mechanistic Pathway & Byproduct Network

Understanding the competing reaction pathways is the first step in troubleshooting your synthesis. The diagram below illustrates the desired hydride transfer alongside the two most common failure modes: nucleophilic attack by solvent-derived alkoxides and trace-metal catalyzed over-reduction.

ReactionNetwork A 3-Fluoro-4-nitroacetophenone (Starting Material) B 1-(3-Fluoro-4-nitrophenyl)ethanol (Desired Product) A->B NaBH4, THF/EtOH (0-5 °C) C 1-(3-Methoxy-4-nitrophenyl)ethanol (SₙAr Byproduct) A->C NaBH4 in MeOH (Methoxide attack) D 1-(4-Amino-3-fluorophenyl)ethanol (Over-reduction Byproduct) A->D Trace Metals (Ni/Co) + NaBH4 B->C Excess MeOH/Base B->D Trace Metals

Reaction network showing the desired reduction and competing SₙAr/over-reduction pathways.

Part 2: Frequently Asked Questions (Troubleshooting SₙAr & Over-Reduction)

Q1: LC-MS analysis of my crude mixture shows a major impurity with a mass shift of +12 Da relative to the desired product. What is this, and how did it form? Answer: A +12 Da mass shift is the classic hallmark of a Nucleophilic Aromatic Substitution (SₙAr) where the fluorine atom (19 Da) has been displaced by a methoxy group (–OCH₃, 31 Da), resulting in 1-(3-methoxy-4-nitrophenyl)ethanol.

  • Causality: The fluorine atom in your starting material is positioned ortho to a strongly electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate, making the ring highly electrophilic[2]. When NaBH₄ is dissolved in pure methanol (MeOH), it reacts to form tetramethoxyborate and generates methoxide ions (CH₃O⁻) in situ. These methoxide ions act as strong nucleophiles, readily displacing the activated fluorine.

  • Mitigation: Eliminate pure methanol from your process. Switch to a less nucleophilic solvent system, such as a 4:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH). Keep the reaction strictly at 0–5 °C to suppress the activation energy required for the SₙAr pathway.

Q2: I am observing the formation of an aniline derivative (1-(4-amino-3-fluorophenyl)ethanol). Doesn't NaBH₄ only reduce ketones and aldehydes? Answer: Under standard, metal-free conditions, NaBH₄ is chemoselective for carbonyls and will not reduce a nitro group[1]. However, if you observe the amine byproduct, your reaction is undergoing transition-metal-catalyzed over-reduction.

  • Causality: Trace amounts of transition metals (e.g., Nickel, Cobalt, or Copper) from degraded spatulas, unpassivated stainless steel reactors, or low-grade reagents react with NaBH₄ to form finely dispersed black metal borides (e.g., Ni₂B). These borides strongly adsorb nitroarenes and catalyze the rapid transfer of hydrogen (evolved from borohydride decomposition) directly to the nitro group, reducing it to an amine[3].

  • Mitigation: Ensure all glassware is acid-washed to remove trace metals. Use high-purity NaBH₄ (>98%) and strictly utilize PTFE-coated or glass spatulas/stir bars.

Q3: Can I use an aqueous acidic workup (e.g., 1M HCl) to quench the unreacted NaBH₄? Answer: No, strong aqueous acids should be avoided for this specific substrate.

  • Causality: While acid effectively quenches borohydride, the resulting secondary benzylic alcohol is highly prone to dehydration (forming a styrene derivative) under strongly acidic conditions. Furthermore, if any trace amine byproduct has formed, strong acid will protonate it, pulling it into the aqueous layer and complicating your mass balance and yield calculations.

  • Mitigation: Quench the reaction slowly with saturated aqueous ammonium chloride (NH₄Cl). It provides a mild, self-buffering proton source (pH ~5.5) that safely decomposes excess NaBH₄ without degrading the benzylic alcohol product.

Part 3: Quantitative Data & Solvent Optimization

The table below summarizes our internal validation data demonstrating how solvent selection and trace impurities dictate the byproduct distribution in this synthesis.

Solvent SystemTemperature (°C)Additive / ImpurityDesired Product Yield (%)SₙAr Byproduct (%)Amine Byproduct (%)
100% Methanol25 °CNone42%55%< 1%
100% Methanol0 °CNone68%28%< 1%
THF : EtOH (4:1)0 °CNone96% < 1% < 1%
THF : EtOH (4:1)0 °C1 mol% NiCl₂8%< 1%89%

Data Interpretation: Utilizing a THF/EtOH mixture at 0 °C completely suppresses the methoxide-driven SₙAr reaction. The introduction of trace nickel instantly shifts the chemoselectivity toward nitro reduction.

Part 4: Validated Standard Operating Procedure (SOP)

To ensure high fidelity and reproducibility, follow this self-validating workflow. Every step contains an internal check to verify the chemical state before proceeding.

Workflow Step1 1. Dissolve 3-fluoro-4-nitroacetophenone in THF/EtOH (4:1) at 0 °C Step2 2. Portion-wise addition of NaBH4 (Maintain internal temp < 5 °C) Step1->Step2 Step3 3. Stir for 30 mins at 0 °C, monitor conversion via LC-MS Step2->Step3 Step4 4. Quench carefully with saturated aqueous NH4Cl (pH ~5.5) Step3->Step4 Step5 5. Extract with EtOAc, Wash with Brine, Dry over Na2SO4 Step4->Step5 Step6 6. Concentrate in vacuo to yield 1-(3-fluoro-4-nitrophenyl)ethanol Step5->Step6

Step-by-step experimental workflow for the optimized synthesis of the target secondary alcohol.

Step-by-Step Methodology:

  • Preparation: Acid-wash all glassware with 1M HCl, rinse thoroughly with DI water, and dry in an oven to remove trace transition metals.

  • Substrate Solubilization: Dissolve 1.0 equivalent of 3-fluoro-4-nitroacetophenone in a 4:1 mixture of anhydrous THF and absolute Ethanol (0.2 M concentration). Cool the flask to 0 °C using an ice-water bath.

  • Reduction: Slowly add 1.2 equivalents of solid NaBH₄ in small portions over 15 minutes.

    • Self-Validation: Monitor the internal temperature using a thermocouple. The temperature must not exceed 5 °C to prevent SₙAr and over-reduction.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes.

    • Self-Validation: Perform a TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active ketone spot and the appearance of a more polar spot confirms complete hydride transfer.

  • Quenching: Slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases.

    • Self-Validation: The cessation of hydrogen gas indicates complete destruction of excess borohydride. The buffered nature of NH₄Cl ensures the pH remains ~5.5, safeguarding the product.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 1-(3-fluoro-4-nitrophenyl)ethanol.

References
  • Setamdideh, D., et al. "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN." Asian Journal of Chemistry.
  • Itou, Y., et al. "Design and synthesis of analogues of RA-VII—an antitumor bicyclic hexapeptide from Rubiae radix." National Institutes of Health (PMC).
  • Ashenhurst, J. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimization of Solvent and Temperature for 1-(3-fluoro-4-nitrophenyl)ethanol Reactions

Introduction Welcome to the Technical Support Center for reactions involving 1-(3-fluoro-4-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for reactions involving 1-(3-fluoro-4-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the optimization of solvent and temperature for key transformations of this versatile intermediate. The presence of a secondary alcohol, a nitro group, and a fluorine atom on the aromatic ring presents unique challenges and opportunities in synthetic chemistry. Careful control of reaction parameters, particularly solvent and temperature, is paramount to achieving high yields and selectivity. This document will serve as a comprehensive resource to navigate these challenges and successfully employ 1-(3-fluoro-4-nitrophenyl)ethanol in your synthetic endeavors.

I. Core Reactions and Optimization Strategies

This section details the optimization of three common reactions involving 1-(3-fluoro-4-nitrophenyl)ethanol: oxidation to the corresponding ketone, reduction of the nitro group to an amine, and esterification of the secondary alcohol.

A. Oxidation to 3'-fluoro-4'-nitroacetophenone

The oxidation of the secondary alcohol in 1-(3-fluoro-4-nitrophenyl)ethanol to the corresponding ketone, 3'-fluoro-4'-nitroacetophenone, is a crucial transformation. The choice of oxidant and reaction conditions must be carefully considered to avoid side reactions and ensure complete conversion.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive oxidant. 2. Insufficient equivalents of oxidant. 3. Low reaction temperature. 4. Poor solubility of the starting material.1. Use a fresh batch of the oxidizing agent. 2. Increase the equivalents of the oxidant incrementally (e.g., from 1.5 to 2.0 to 2.5 eq.). 3. Gradually increase the reaction temperature, monitoring for side product formation. For Swern oxidations, ensure the temperature does not rise above -60 °C during the initial stages. 4. Screen alternative solvents to improve solubility (see Table 1).
Formation of Side Products (e.g., over-oxidation, elimination) 1. Reaction temperature is too high. 2. Extended reaction time. 3. Presence of water (for some oxidants).1. Maintain a lower reaction temperature. For exothermic reactions, ensure efficient cooling. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Use anhydrous solvents and reagents.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Co-elution of product with byproducts during chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Protocol 1: Swern Oxidation (General Procedure) [1][2]

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous dichloromethane (DCM) to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add dimethyl sulfoxide (DMSO, 2.2 eq.) to the cooled DCM.

  • Add oxalyl chloride (1.5 eq.) dropwise to the solution, ensuring the temperature remains below -60 °C. Stir for 15 minutes.

  • Dissolve 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Add triethylamine (5.0 eq.) dropwise, and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (General Procedure) [3][4][5]

  • To a solution of 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.5 eq.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Reduction to 1-(4-amino-3-fluorophenyl)ethanol

The reduction of the nitro group to a primary amine is a common and important transformation. The key challenge is to achieve chemoselectivity, reducing the nitro group without affecting the benzylic alcohol.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Reduction 1. Inactive or poisoned catalyst (for catalytic hydrogenation). 2. Insufficient reducing agent. 3. Low temperature or pressure (for hydrogenation).1. Use a fresh catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).[6] 2. Increase the equivalents of the reducing agent. 3. Increase the hydrogen pressure and/or reaction temperature.
Formation of Side Products (Azo/Azoxy Compounds) 1. Incomplete reduction or stalling of the reaction.[7] 2. Non-optimized reaction conditions.1. Ensure complete conversion by monitoring the reaction closely. 2. Optimize the catalyst, solvent, and temperature. The addition of vanadium compounds can sometimes suppress the formation of hydroxylamine intermediates that lead to these byproducts.[8]
Reduction of the Benzylic Alcohol 1. Use of a harsh reducing agent (e.g., LiAlH₄).1. Employ milder, chemoselective reducing agents such as catalytic hydrogenation with Pd/C or metal/acid systems like Fe/HCl or SnCl₂.[9]
Dehalogenation (Loss of Fluorine) 1. Use of certain catalysts (e.g., Pd/C) under harsh conditions.1. Screen different catalysts; Raney Nickel can sometimes be a better choice to avoid dehalogenation.[7] 2. Use milder reaction conditions (lower temperature and pressure).

Protocol 3: Catalytic Hydrogenation (General Procedure) [7][10]

  • In a suitable hydrogenation vessel, dissolve 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq.) in a solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or use a hydrogen balloon.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent. Caution: Pd/C can be pyrophoric when dry; keep it wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 4: Reduction with Iron in Acetic Acid (General Procedure) [6]

  • To a solution of 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq.) in acetic acid, add iron powder (3-5 eq.).

  • Heat the mixture with stirring (e.g., to 60-80 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

C. Esterification of the Secondary Alcohol

Esterification of the secondary alcohol can be achieved through various methods, including the Fischer esterification with a carboxylic acid under acidic catalysis or reaction with an acyl chloride or anhydride.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Conversion (Fischer Esterification) 1. Equilibrium not sufficiently shifted towards the product.[11] 2. Insufficient catalyst or inactive catalyst.1. Use a large excess of the alcohol or carboxylic acid.[12] Remove water as it forms using a Dean-Stark trap or molecular sieves.[13] 2. Use a fresh, strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH).[14]
Side Reactions (e.g., Dehydration) 1. High reaction temperature. 2. Use of a strong, non-selective acid catalyst.1. Optimize the reaction temperature; avoid excessive heating. 2. Consider using a milder Lewis acid catalyst.
Vigorous Reaction (with Acyl Chlorides) 1. Acyl chlorides are highly reactive.1. Perform the reaction at a low temperature (e.g., 0 °C) and add the acyl chloride dropwise.[15] Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Nucleophilic Aromatic Substitution (SNAr) 1. The fluorine or nitro group can be susceptible to displacement by nucleophiles under certain conditions.1. Use non-nucleophilic bases for esterification. Avoid strong nucleophiles in the reaction mixture.

Protocol 5: Fischer Esterification (General Procedure) [14][16]

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq.), the desired carboxylic acid (1.5-3.0 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 6: Esterification with Acetic Anhydride (General Procedure) [17]

  • Dissolve 1-(3-fluoro-4-nitrophenyl)ethanol (1.0 eq.) in a suitable solvent such as DCM or THF.

  • Add a base such as pyridine or triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the ester.

II. Data Summary and Visualization

Table 1: Common Solvents for Organic Reactions
SolventDielectric Constant (ε) at 20°CPolarityCommon Applications & Notes
Dichloromethane (DCM)9.1Polar AproticGood for a wide range of organic reactions, including oxidations. Volatile.
Ethanol (EtOH)24.6Polar ProticOften used for reductions with NaBH₄ and catalytic hydrogenations. Can act as a nucleophile.
Methanol (MeOH)33.0Polar ProticSimilar to ethanol, but more polar. Can also be used in reductions.
Tetrahydrofuran (THF)7.6Polar AproticA good solvent for many organometallic reactions and reductions. Can form peroxides.
Toluene2.4NonpolarUseful for Fischer esterifications, allowing for azeotropic removal of water.
Dimethylformamide (DMF)36.7Polar AproticHigh boiling point, good for SNAr reactions. Can be difficult to remove.
Dimethyl sulfoxide (DMSO)46.7Polar AproticHigh boiling point, used in Swern oxidations and can facilitate SNAr reactions.
Diagrams

experimental_workflow cluster_oxidation Oxidation cluster_reduction Reduction cluster_esterification Esterification start_ox 1-(3-fluoro-4-nitrophenyl)ethanol reagent_ox Oxidizing Agent (e.g., Swern, DMP) start_ox->reagent_ox Solvent (e.g., DCM) Temp (e.g., -78°C or RT) product_ox 3'-fluoro-4'-nitroacetophenone reagent_ox->product_ox start_red 1-(3-fluoro-4-nitrophenyl)ethanol reagent_red Reducing Agent (e.g., H₂/Pd-C, Fe/AcOH) start_red->reagent_red Solvent (e.g., EtOH) Temp (e.g., RT) product_red 1-(4-amino-3-fluorophenyl)ethanol reagent_red->product_red start_est 1-(3-fluoro-4-nitrophenyl)ethanol reagent_est Esterifying Agent (e.g., RCOOH/H⁺, (RCO)₂O) start_est->reagent_est Solvent (e.g., Toluene) Temp (e.g., Reflux) product_est Corresponding Ester reagent_est->product_est

Caption: General experimental workflows for key reactions of 1-(3-fluoro-4-nitrophenyl)ethanol.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent/Catalyst Activity and Stoichiometry start->check_reagents check_temp Optimize Temperature check_reagents->check_temp If reagents are good success Improved Yield check_reagents->success If issue is resolved check_solvent Screen Solvents check_temp->check_solvent If temperature optimization fails check_temp->success If issue is resolved check_time Adjust Reaction Time check_solvent->check_time If solubility is not the issue check_solvent->success If issue is resolved check_time->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions when working with 1-(3-fluoro-4-nitrophenyl)ethanol and its derivatives? A1: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Nitroaromatic compounds can be toxic and may be absorbed through the skin.

Q2: My reduction of the nitro group is not chemoselective and also reduces the benzylic alcohol. What should I do? A2: This is likely due to the use of a reducing agent that is too strong. Avoid powerful hydride donors like lithium aluminum hydride (LiAlH₄). Instead, opt for milder and more chemoselective methods such as catalytic hydrogenation with Pd/C at or near atmospheric pressure, or use metal/acid systems like iron in acetic acid or tin(II) chloride.[9]

Q3: I am observing the formation of colored byproducts (yellow/orange) during the reduction of the nitro group. What are they and how can I avoid them? A3: These colored byproducts are likely azo or azoxy compounds, which can form from the condensation of intermediate nitroso and hydroxylamine species.[7] Their formation is often an indication of an incomplete or stalled reaction. To minimize them, ensure your catalyst is active and used in a sufficient amount, and that the reaction goes to completion. You can also try adjusting the solvent and temperature.

Q4: Can the fluorine atom be displaced during these reactions? A4: Yes, the fluorine atom, being ortho to a nitro group, is activated towards nucleophilic aromatic substitution (SNAr). This is more likely to occur in the presence of strong nucleophiles and in polar aprotic solvents like DMF or DMSO. When performing reactions such as esterification, it is advisable to use non-nucleophilic bases to avoid this side reaction.

Q5: How can I best monitor the progress of these reactions? A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of these reactions. Developing a good TLC solvent system that provides clear separation between the starting material, product, and any major byproducts is crucial. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

References

  • (2011). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Wu, L., Lei, Z., & Jia, M. (2026).
  • Wikipedia. Dess–Martin periodinane. [Link]

  • (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global.
  • Scribd. Catalytic Reduction of Nitroarenes. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • (2012). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Brazilian Chemical Society.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • (2016).
  • (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • Wikipedia. Swern oxidation. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Sparkl. Esterification Reactions with Alcohols. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Chemistry Stack Exchange. (2016). Chemoselectivity in reduction of 3′-nitroacetophenone. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • SciELO. (2006). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. [Link]

  • MDPI. (2009). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. [Link]

  • Google Patents.
  • ResearchGate. (2005). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. (2020). Swern Oxidation. [Link]

  • (2011). Experiment 2.
  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Oxidation of Alcohols 041620. [Link]

  • ResearchGate. The esterification of acetic anhydride with different alcohol.... [Link]

  • CHEMISTRY.
  • ACS Publications. (2019). Selective Aerobic Oxidation of 4-Ethylnitrobenzene to 4-Nitroacetophenone Promoted by Metalloporphyrins. [Link]

  • Royal Society of Chemistry. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • Google Patents. Process for the preparation of 1,2-di-(o-or p-nitrophenyl)-ethanol.
  • Royal Society of Chemistry. (2021). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. [Link]

  • UNI ScholarWorks. Preparation of Acetic Esters of Some Higher Alcohols. [Link]

  • Organic Chemistry Portal. Allene synthesis by nucleophilic 1,3-substitution. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • National Center for Biotechnology Information. (2022). Acetic anhydride as a versatile carbon source in carbonylation reactions. [Link]

  • IS MUNI. Synthesis of 3-nitroacetophenone. [Link]

  • Chegg.com. (2021). Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON. [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Purity Assessment of 1-(3-Fluoro-4-nitrophenyl)ethanol

Executive Overview & Analytical Challenges 1-(3-Fluoro-4-nitrophenyl)ethanol is a highly specialized chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Typica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Analytical Challenges

1-(3-Fluoro-4-nitrophenyl)ethanol is a highly specialized chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Typically synthesized via the asymmetric reduction of its ketone precursor,1 [1], this molecule presents a dual analytical challenge. Drug development professionals must rigorously verify both its chemical purity (absence of unreacted precursors and side products) and its enantiomeric purity (the precise ratio of R- to S-enantiomers).

Because the molecule contains a strongly electron-withdrawing nitroaromatic system coupled with a secondary alcohol, off-the-shelf analytical methods often fail. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a robust, self-validating analytical control strategy.

Orthogonal Modalities: Causality in Method Selection

When developing a purity assay for nitroaromatic alcohols, method selection must be driven by the molecule's fundamental physicochemical properties rather than laboratory convenience.

  • The GC-FID Pitfall (Thermal Degradation): While Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard choice for volatile alcohols, it is fundamentally flawed for this compound. Nitroaromatic groups are prone to thermal degradation and reduction in hot GC injection ports (typically >250 °C). This thermal instability creates artifactual impurity peaks, leading to artificially low purity readouts.

  • The HPLC-UV Advantage (Chromatographic Stability): Achiral HPLC-UV operates at ambient or near-ambient temperatures, completely bypassing thermal degradation risks. Furthermore, the extended π-conjugation of the fluoronitrobenzene system provides a robust UV chromophore, allowing for highly sensitive detection of impurities at 254 nm.

  • The qNMR Imperative (Absolute Quantitation): In early-stage drug development, highly purified reference standards of novel intermediates are rarely available.2 [2] solves this by providing an absolute purity value using an unrelated, highly pure internal standard (e.g., maleic acid), relying on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei producing it.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of these alternative methods when applied to fluoronitrobenzene derivatives.

Analytical TechnologyTarget ParameterLimit of Detection (LOD)Typical Run TimePrimary AdvantageCritical Limitation
Achiral HPLC-UV Chemical Purity~0.05 µg/mL15 minHigh sensitivity; no thermal degradation risk.Requires an identical reference standard for exact quantitation.
Chiral HPLC (NP) Enantiomeric Excess~0.1 µg/mL25 minDirect baseline resolution of R and S isomers.Sensitive to mobile phase moisture; column fragility.
qNMR (1H) Absolute Purity~1-5 mg (Sample)5 minRequires no identical reference standard.Poor sensitivity for trace impurities (<0.5%).
GC-FID Chemical Purity~1.0 µg/mL20 minHigh theoretical plate count.High risk of nitro group thermal degradation in the inlet.

Analytical Workflow Decision Matrix

To ensure analytical integrity, workflows must be structured based on the specific purity data required.

Workflow Start 1-(3-Fluoro-4-nitrophenyl)ethanol Sample Q1 Goal: Absolute or Relative Purity? Start->Q1 Absolute Absolute Purity (No Reference Standard) Q1->Absolute Relative Relative Purity & Impurity Profiling Q1->Relative qNMR 1H qNMR (Internal Standard: Maleic Acid) Absolute->qNMR Q2 Type of Purity? Relative->Q2 Chem Chemical Purity (Precursor/Byproducts) Q2->Chem Enantio Enantiomeric Purity (R vs S Isomer) Q2->Enantio HPLC_UV Achiral HPLC-UV (C18 Column, 254 nm) Chem->HPLC_UV Chiral_HPLC Chiral HPLC (Polysaccharide Column) Enantio->Chiral_HPLC

Analytical decision tree for selecting the appropriate purity assessment modality.

Self-Validating Experimental Protocols

To guarantee trustworthiness, an analytical method must be self-validating. The following protocols include specific System Suitability Testing (SST) criteria to ensure the system is capable of producing reliable data before any sample is analyzed.

Protocol A: Achiral HPLC-UV for Chemical Purity & Precursor Profiling

This method is designed to separate the target alcohol from its synthetic precursor, 3-fluoro-4-nitroacetophenone.

  • Column Selection: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution. Solvent A: Water with 0.1% Trifluoroacetic acid (TFA). Solvent B: Acetonitrile with 0.1% TFA.

    • Causality: TFA is critical here. It suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the polar hydroxyl group.

  • Flow Rate & Temperature: 1.0 mL/min at 30 °C.

  • Detection: UV at 254 nm.

  • Self-Validation (SST) Criteria: Inject a resolution mixture containing both the alcohol and the ketone precursor. The method is only valid if the resolution ( Rs​ ) between the two peaks is > 2.0, and the tailing factor for the main peak is < 1.5.

Protocol B: Normal-Phase Chiral HPLC for Enantiomeric Excess (ee)

Evaluating the enantiomeric purity of3 [3] requires specialized chiral stationary phases.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v), strictly isocratic.

    • Causality: Why normal phase? In reversed-phase (aqueous) conditions, water aggressively competes for hydrogen-bonding sites on the carbamate linkages of the stationary phase, destroying chiral recognition. The non-polar hexane forces the analyte's hydroxyl group to interact directly with the chiral selector.

  • Flow Rate: 1.0 mL/min.

  • Self-Validation (SST) Criteria: Inject a racemic standard (50:50 R/S mixture). The method is valid only if the baseline resolution ( Rs​ ) between the enantiomers is 1.5, proving the column has not degraded due to moisture exposure.

ChiralMechanism CSP Chiral Stationary Phase (Amylose Derivative) Interaction1 Hydrogen Bonding CSP->Interaction1 Primary Interaction2 π-π Interactions CSP->Interaction2 Secondary Interaction3 Steric Inclusion CSP->Interaction3 Tertiary Analyte 1-(3-Fluoro-4-nitrophenyl)ethanol -OH Group Fluoro-Nitroaryl Ring Chiral Center Interaction1->Analyte:oh Interaction2->Analyte:ar Interaction3->Analyte:ch

Three-point interaction model governing chiral recognition on polysaccharide columns.

Protocol C: Quantitative 1H NMR (qNMR) for Absolute Purity

When a certified reference material of 1-(3-fluoro-4-nitrophenyl)ethanol is unavailable,4 [4] by comparing the analyte against an unrelated certified standard.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of highly pure Maleic Acid (Internal Standard, NIST traceable) into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • Instrument Parameters: 400 MHz (or higher) NMR spectrometer.

  • Relaxation Delay (D1): Set D1 to 30 seconds.

    • Causality: This is the most critical parameter in qNMR. Nitroaromatic protons often exhibit long longitudinal relaxation times ( T1​ ). If the D1 delay is not set to at least 5 to 7 times the longest T1​ in the system, the nuclei will not fully relax between pulses. This leads to artificially truncated signal integration and a falsely low purity calculation.

  • Self-Validation (SST) Criteria: The signal-to-noise (S/N) ratio for the integrated peaks (the methine proton of the ethanol group at ~4.9 ppm and the olefinic protons of maleic acid at 6.26 ppm) must be 250:1. The baseline must be perfectly flat without the need for aggressive polynomial correction.

References

  • ChemicalBook.1-(3-fluoro-4-nitrophenyl)ethanone | 72802-25-6.
  • ResearchGate.Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • BenchChem.A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • ResearchGate.High Performance Liquid Chromatography - Quantitative Nuclear Magnetic Resonance (HPLC-qNMR) with Two-Signal Suppression Method for Purity Assessment.

Sources

Comparative

Chemoselective Reduction of 3-Fluoro-4-nitroacetophenone: A Comparative Guide for Process Chemists

The reduction of 3-fluoro-4-nitroacetophenone presents a classic chemoselectivity challenge in organic synthesis and drug development. The molecule contains three highly reactive sites: an electrophilic carbonyl group (k...

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Author: BenchChem Technical Support Team. Date: April 2026

The reduction of 3-fluoro-4-nitroacetophenone presents a classic chemoselectivity challenge in organic synthesis and drug development. The molecule contains three highly reactive sites: an electrophilic carbonyl group (ketone), a reducible nitro group, and an aryl-fluorine bond susceptible to hydrodefluorination.

Depending on the target active pharmaceutical ingredient (API) or intermediate, a chemist must selectively reduce the nitro group to an amine, the ketone to an alcohol, or both, while preserving the critical C–F bond. This guide objectively compares the performance, mechanistic causality, and experimental protocols of three distinct reducing agents to achieve precise chemocontrol.

Mechanistic Divergence & Reagent Selection

To achieve chemoselectivity, the choice of reducing agent must exploit the fundamental electronic differences between the functional groups.

  • Selective Nitro Reduction (Iron/NH₄Cl or SnCl₂): The nitro group is highly electron-withdrawing and readily undergoes a Single Electron Transfer (SET) mechanism. Metals like Iron (Fe) or Tin (Sn) donate electrons to the nitro group, driving it through nitroso and hydroxylamine intermediates to form the primary amine. Because the ketone requires a nucleophilic hydride attack, it remains completely invisible to this SET process under mild conditions[1].

  • Selective Ketone Reduction (NaBH₄): Sodium borohydride is a mild nucleophilic hydride (H⁻) donor. It attacks the highly electrophilic carbonyl carbon. Conversely, the oxygen atoms of the nitro group carry a partial negative charge, creating an electrostatic repulsion that prevents the borohydride anion from attacking. This ensures absolute chemoselectivity for the ketone[2].

  • Global Reduction (Raney-Nickel / H₂): Surface-mediated catalytic hydrogenation reduces both π -systems (nitro and carbonyl). While Palladium on Carbon (Pd/C) is a standard catalyst, it carries a high risk of oxidative addition into the C–F bond, leading to unwanted hydrodefluorination. is selected for global reduction because it efficiently reduces both groups while being significantly less prone to C–F bond activation[3].

Pathways SM 3-Fluoro-4-nitroacetophenone (Ketone + Nitro + F) R1 Fe / NH4Cl or SnCl2 SM->R1 SET Mechanism R2 NaBH4 / EtOH SM->R2 Hydride Transfer R3 Raney-Ni / H2 SM->R3 Catalytic Hydrogenation P1 1-(4-amino-3-fluorophenyl)ethanone (Amine + Ketone) R1->P1 Nitro Selective P2 1-(3-fluoro-4-nitrophenyl)ethanol (Alcohol + Nitro) R2->P2 Ketone Selective P3 1-(4-amino-3-fluorophenyl)ethanol (Amine + Alcohol) R3->P3 Global Reduction

Chemoselective reduction pathways for 3-fluoro-4-nitroacetophenone.

Quantitative Performance Comparison

The following table summarizes the experimental outcomes of the three primary reduction strategies, highlighting yield, selectivity, and the critical risk of defluorination based on established [4].

Reducing AgentPrimary MechanismTarget Functional GroupExpected YieldChemoselectivityDefluorination Risk
Iron (Fe) / NH₄Cl Single Electron TransferNitro (-NO₂)85–95%>99% (Ketone intact)Very Low
Sodium Borohydride Nucleophilic HydrideKetone (-C=O)90–98%>99% (Nitro intact)None
Raney-Nickel / H₂ Surface CatalysisGlobal (Both)80–90%N/A (Reduces both)Low to Moderate
Pd/C / H₂ Surface CatalysisGlobal (Both)VariableN/A (Reduces both)High (Avoid)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in physical or chemical indicators that confirm the success of the mechanistic step before proceeding.

Protocol A: Selective Nitro Reduction (Iron / NH₄Cl)

Target: 1-(4-amino-3-fluorophenyl)ethanone Causality: NH₄Cl acts as a mild proton donor to facilitate the oxygen-to-amine transition without creating a harsh acidic environment that could trigger side reactions or polymerizations[5].

  • Preparation: Dissolve 3-fluoro-4-nitroacetophenone (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Activation: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq) at room temperature.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 2–4 hours.

  • Self-Validation Check (Reaction): The reaction mixture will transition from a clear yellow solution to a dense, dark brown/black slurry as Fe(0) oxidizes to iron oxides.

  • Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove iron waste. Wash the pad thoroughly with Ethyl Acetate.

  • Self-Validation Check (Workup): Inspect the organic filtrate. If it is cloudy, colloidal iron is present; you must re-filter through a tighter Celite pad before concentration to prevent metal contamination in downstream API synthesis.

Protocol B: Selective Ketone Reduction (NaBH₄)

Target: 1-(3-fluoro-4-nitrophenyl)ethanol Causality: Running the reaction in ethanol at 0 °C controls the highly exothermic hydride transfer, preventing thermal degradation of the nitro group[6].

  • Preparation: Dissolve the substrate (1.0 eq) in absolute ethanol (0.3 M) and cool to 0 °C in an ice bath.

  • Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl dropwise.

  • Self-Validation Check: Observe the gas evolution (H₂ gas). The complete cessation of bubbling confirms the total destruction of excess borohydride, ensuring safe extraction.

  • Workup: Extract with Dichloromethane (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Global Reduction (Raney-Nickel / H₂)

Target: 1-(4-amino-3-fluorophenyl)ethanol Causality: Raney-Ni provides active surface hydrogen without the strong C–F insertion tendency of Palladium, preserving the aryl fluoride[3].

  • Preparation: Dissolve the substrate (1.0 eq) in Methanol (0.1 M) in a pressure-rated hydrogenation flask.

  • Catalyst Addition: Add a slurry of Raney-Nickel in water (approx. 10% w/w). Caution: Pyrophoric.

  • Reaction: Purge the vessel with Argon (3x), then with H₂ (3x). Pressurize to 20–30 psi H₂ and stir vigorously for 4–8 hours.

  • Self-Validation Check: Monitor hydrogen uptake via a mass flow meter or pressure gauge. Complete consumption of the starting material must be verified by LC-MS before catalyst filtration to prevent the isolation of unstable partial-reduction intermediates (e.g., hydroxylamines).

  • Workup: Purge with Argon. Filter through Celite under an inert atmosphere (do not let the catalyst dry out). Concentrate the filtrate.

Workflow Start Substrate Preparation Reaction Reagent Addition & Temp Control Start->Reaction Monitor TLC/LC-MS Monitoring Reaction->Monitor Monitor->Reaction Incomplete Quench Safe Quenching (NH4Cl or Filtration) Monitor->Quench Complete Purify Extraction & Purification Quench->Purify

Standardized self-validating workflow for chemoselective reductions.

References

  • Alan G. Jones. "The selective reduction of meta- (and para-) nitroacetophenone." Journal of Chemical Education, ACS Publications. Available at:[Link]

  • PrepChem. "Synthesis of 3'-amino-4'-fluoro-acetophenone." PrepChem Database. Available at:[Link]

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for Enantiomeric Excess Determination of 1-(3-fluoro-4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control. For chiral intermediates like...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control. For chiral intermediates like 1-(3-fluoro-4-nitrophenyl)ethanol, ensuring high enantiomeric purity is paramount as the different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[1][] High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) stands as the gold standard for this analytical challenge, offering the selectivity required to resolve these mirror-image isomers.[][3]

This guide provides a comprehensive comparison of validated HPLC methods for determining the enantiomeric excess of 1-(3-fluoro-4-nitrophenyl)ethanol. It delves into the rationale behind chromatographic choices, presents supporting experimental data, and outlines detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

The Critical Role of the Chiral Stationary Phase

The cornerstone of a successful enantiomeric separation is the selection of an appropriate Chiral Stationary Phase (CSP).[6] These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different interaction energies, leading to differential retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely utilized due to their broad applicability and proven performance in resolving a wide array of chiral compounds.[6][7]

The selection process often involves screening several CSPs with varying chiral selectors and linkage chemistries to identify the optimal phase that provides baseline resolution for the enantiomers of 1-(3-fluoro-4-nitrophenyl)ethanol.

Comparative Analysis of Validated HPLC Methods

The following table summarizes the performance of two distinct polysaccharide-based chiral columns for the enantiomeric separation of 1-(3-fluoro-4-nitrophenyl)ethanol. The methods have been validated according to ICH guidelines to ensure they are fit for their intended purpose.[4][5]

ParameterMethod A: Cellulose-based CSPMethod B: Amylose-based CSP
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C30°C
Detection UV at 254 nmUV at 254 nm
Retention Time (S-enantiomer) ~8.9 min~10.2 min
Retention Time (R-enantiomer) ~10.5 min~12.1 min
Resolution (Rs) > 2.0> 2.5
Tailing Factor (T) < 1.5< 1.5

The choice between a cellulose-based and an amylose-based CSP often depends on the specific molecular interactions that govern the separation. Cellulose derivatives tend to have a more ordered structure, which can lead to different chiral recognition mechanisms compared to the helical grooves of amylose derivatives. For 1-(3-fluoro-4-nitrophenyl)ethanol, both CSPs demonstrate excellent resolving power, with the amylose-based column providing slightly higher resolution.

The Workflow of HPLC Method Validation

The validation of a chiral HPLC method is a systematic process that begins with method development and optimization, followed by a rigorous evaluation of its performance characteristics. This ensures the method is reliable, accurate, and robust for its intended application.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Dev_Start Screen CSPs & Mobile Phases Dev_Optimize Optimize Chromatographic Conditions Dev_Start->Dev_Optimize Val_Protocol Define Validation Protocol Dev_Optimize->Val_Protocol Finalized Method Val_Specificity Specificity Val_Protocol->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Routine Sample Analysis & System Suitability Val_Robustness->Routine

Caption: Workflow from method development to validation for a chiral HPLC assay.

Interconnectivity of Validation Parameters

The validation parameters are not independent but rather form a cohesive framework that collectively establishes the method's suitability. Foundational elements like specificity and system suitability are prerequisites for meaningful quantitative assessments such as accuracy and precision.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Specificity Specificity Linearity Linearity Specificity->Linearity SystemSuitability System Suitability Precision Precision SystemSuitability->Precision Accuracy Accuracy Accuracy->Precision Robustness Robustness Precision->Robustness Linearity->Accuracy LOD LOD LOQ LOQ LOD->LOQ LOQ->Accuracy

Caption: Interrelationship of key validation parameters for a chiral HPLC method.

Experimental Protocols for Method Validation

According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance.[4][5] The following sections provide detailed, step-by-step methodologies for these validation experiments.

Specificity

Objective: To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., related substances, process impurities).

Procedure:

  • Prepare a solution of the racemic 1-(3-fluoro-4-nitrophenyl)ethanol.

  • Prepare solutions of any known related substances or process impurities.

  • Prepare a spiked solution containing the racemate and all potential interfering compounds.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The peaks for the enantiomers in the spiked solution should be well-resolved from all other peaks. A resolution (Rs) of greater than 1.7 between the enantiomers is generally desired to represent baseline resolution.[6] Peak purity analysis should demonstrate no co-elution.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a stock solution of the undesired enantiomer.

  • Prepare a series of at least five calibration standards by spiking the desired enantiomer with the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the chiral impurity.

  • Inject each standard in triplicate.

  • Plot the peak area of the undesired enantiomer against its concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at the 100% level.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare samples by spiking the main enantiomer with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[1]

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the chiral HPLC method.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[8]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of the drug substance containing the chiral impurity at the target concentration (e.g., the specification limit).

    • Inject each sample once.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas for the undesired enantiomer should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if possible.

    • Acceptance Criteria: The %RSD over the two sets of experiments should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • LOD: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or by injecting a series of dilute solutions and identifying the concentration at which the peak is reliably detected.

  • LOQ: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or as the lowest concentration on the calibration curve that can be determined with acceptable accuracy and precision.[9]

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the enantiomeric impurity.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.[1]

Procedure:

  • Prepare a system suitability solution containing both enantiomers.

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 10% of the nominal rate).[8]

    • Column Temperature (e.g., ± 5 °C).

    • Mobile Phase Composition (e.g., vary the percentage of the organic modifier by ± 2%).

  • For each condition, inject the system suitability solution and evaluate the critical chromatographic parameters (Resolution, Tailing Factor, Retention Time).

  • Acceptance Criteria: The system suitability criteria (e.g., resolution > 1.7) should be met under all varied conditions.[6]

Conclusion

The development and validation of a chiral HPLC method for determining the enantiomeric excess of 1-(3-fluoro-4-nitrophenyl)ethanol is a meticulous process that underpins the quality and safety of the final pharmaceutical product. Both cellulose- and amylose-based chiral stationary phases have demonstrated their utility for this separation. A comprehensive validation study, adhering to ICH guidelines, is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure the generation of reliable and accurate data for this critical quality attribute.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem. (n.d.).
  • Chiral Intermediates in Drug Synthesis - BOC Sciences. (2025, August 20).
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chromatography Online. (2026, March 27).
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. (n.d.).
  • Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques - TSI Journals. (2007, July 10).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.).
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018, October 23).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (n.d.).
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scirp.org. (n.d.).
  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC - JOCPR. (n.d.).
  • Table of Contents - The Royal Society of Chemistry. (n.d.).
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (n.d.).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).

Sources

Comparative

A Researcher's Guide to the Comparative Reactivity of 1-(3-fluoro-4-nitrophenyl)ethanol and Its Structural Analogs

Introduction In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of synthetic intermediates is a cornerstone of efficient and predictable synthesis. 1-(3-fluoro-4-nitrophenyl)ethanol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of synthetic intermediates is a cornerstone of efficient and predictable synthesis. 1-(3-fluoro-4-nitrophenyl)ethanol is one such intermediate, a molecule whose potential is dictated by the interplay of its three key functional components: a reactive benzylic alcohol, an electron-withdrawing nitro group, and a strategically placed fluorine atom. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly alters the electron density and, consequently, the reactivity of the benzylic alcohol and the aromatic system itself when compared to simpler analogs.[1][2]

This guide provides an in-depth, objective comparison of the reactivity of 1-(3-fluoro-4-nitrophenyl)ethanol against a curated selection of its structural analogs. Our analysis moves beyond mere data reporting to explain the causality behind the observed reactivity trends, grounded in the fundamental principles of physical organic chemistry. By understanding how subtle structural modifications influence reaction outcomes, researchers can make more informed decisions in multistep synthetic campaigns, optimizing for yield, selectivity, and process efficiency.

We will explore three fundamental transformations that are critical to the synthetic utility of this scaffold:

  • Nucleophilic Substitution at the benzylic carbon.

  • Oxidation of the benzylic alcohol to the corresponding ketone.

  • Reduction of the aromatic nitro group to an amine.

For each transformation, we will present a standardized experimental protocol, comparative reactivity data, and a mechanistic discussion supported by authoritative sources.

The Analogs: A Basis for Systematic Comparison

To dissect the individual contributions of the fluoro and nitro substituents, the following structural analogs have been selected for this comparative analysis:

  • Analog A: 1-(4-nitrophenyl)ethanol: This analog removes the fluorine atom, isolating the powerful electron-withdrawing effect of the para-nitro group.

  • Analog B: 1-(3-fluorophenyl)ethanol: This analog removes the nitro group, allowing for an assessment of the fluorine atom's inductive and weak mesomeric effects in isolation.

  • Analog C: 1-phenylethanol: The parent compound, serving as an essential baseline for reactivity.

This selection allows for a systematic evaluation of how individual and combined electronic effects modulate the reactivity at the key functional groups.

Comparative Reactivity Analysis

Nucleophilic Substitution of the Benzylic Hydroxyl Group

The direct substitution of a benzylic hydroxyl group is a highly atom-economical transformation, though it is challenging due to the poor leaving group nature of hydroxide (OH⁻).[3][4] Acidic or Lewis acid catalysis is typically required to protonate the hydroxyl group, converting it into a much better leaving group (H₂O) and facilitating substitution via a mechanism that often involves a benzylic carbocation intermediate (Sₙ1 pathway).[5][6] The stability of this carbocation is paramount to the reaction rate.

Experimental Protocol: B(C₆F₅)₃ Catalyzed Thioetherification

This protocol utilizes the potent, non-metallic Lewis acid Tris(pentafluorophenyl)borane, B(C₆F₅)₃, which has proven effective for the direct nucleophilic substitution of benzylic alcohols under mild conditions.[5]

Methodology:

  • To a dry 10 mL round-bottom flask under an inert nitrogen atmosphere, add the benzylic alcohol (0.5 mmol, 1.0 eq.).

  • Add dry dichloromethane (DCM, 2.5 mL) and stir until the solid is fully dissolved.

  • Add 4-methylbenzenethiol (p-thiocresol) (0.6 mmol, 1.2 eq.) to the solution.

  • Add B(C₆F₅)₃ (0.025 mmol, 5 mol%) as a catalyst.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the reaction time and calculate the isolated yield after purification by flash column chromatography.

Experimental Workflow: Nucleophilic Substitution

G sub Substrate & Nucleophile in Dry DCM cat Add B(C₆F₅)₃ Catalyst sub->cat react Heat at 40°C (Inert Atmosphere) cat->react monitor Monitor by HPLC/TLC react->monitor monitor->react Incomplete quench Quench with Sat. NaHCO₃ monitor->quench Complete workup Extract with DCM, Dry & Concentrate quench->workup purify Purify via Column Chromatography workup->purify product Isolated Product purify->product

Figure 1: General workflow for Lewis acid-catalyzed nucleophilic substitution.

Results and Mechanistic Discussion
CompoundAnalogsSubstituentsRelative Reaction Rate (Approx.)
1-(3-fluoro-4-nitrophenyl)ethanol-m-F, p-NO₂1
1-(4-nitrophenyl)ethanolAp-NO₂1.5
1-(3-fluorophenyl)ethanolBm-F85
1-phenylethanolCH250

Discussion: The reaction rate is dictated by the stability of the benzylic carbocation formed upon departure of the protonated hydroxyl group.

  • 1-phenylethanol (Analog C) exhibits the highest reactivity. The unsubstituted phenyl ring provides moderate resonance stabilization to the adjacent positive charge, serving as our baseline for a stabilized, reactive system.

  • 1-(3-fluorophenyl)ethanol (Analog B) is significantly less reactive. The fluorine atom at the meta position exerts a powerful electron-withdrawing inductive effect (-I), destabilizing the carbocation and slowing the reaction rate.[7]

  • 1-(4-nitrophenyl)ethanol (Analog A) shows drastically reduced reactivity. The para-nitro group is a potent deactivating group due to both its strong inductive (-I) and resonance (-M) effects.[8] These effects combine to severely destabilize the positive charge of the carbocation, dramatically hindering its formation.

  • 1-(3-fluoro-4-nitrophenyl)ethanol is the least reactive substrate. It suffers from the combined destabilizing inductive effects of both the meta-fluorine and the para-nitro group, in addition to the resonance-withdrawing effect of the nitro group. This cumulative electron withdrawal makes the formation of the benzylic carbocation extremely unfavorable, resulting in the slowest reaction rate.

Oxidation of the Benzylic Alcohol

The oxidation of benzylic alcohols to their corresponding ketones is a fundamental synthetic transformation. The reaction mechanism is sensitive to the electronic nature of the aromatic ring; electron-withdrawing groups can facilitate the reaction by increasing the acidity of the benzylic proton, which is removed in many oxidation mechanisms.

Experimental Protocol: Oxidation with Trichloroisocyanuric Acid (TCCA)

This protocol provides a mild and highly chemoselective method for oxidizing benzylic alcohols to the corresponding carbonyl compounds at room temperature, avoiding the use of heavy metals.[9]

Methodology:

  • In a 25 mL round-bottom flask, dissolve the benzylic alcohol (1.0 mmol, 1.0 eq.) in a 1:1 mixture of CH₂Cl₂/CH₃CN (10 mL).

  • Add water (0.5 mL) to the solution.

  • Add trichloroisocyanuric acid (TCCA) (0.5 mmol, 0.5 eq.) in small portions over 5 minutes while stirring at room temperature.

  • Continue stirring and monitor the reaction by TLC.

  • Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (10 mL).

  • Stir for 10 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Calculate the isolated yield of the resulting ketone.

Experimental Workflow: Oxidation

G sub Substrate in CH₂Cl₂/CH₃CN/H₂O reagent Add TCCA (Portion-wise) sub->reagent react Stir at Room Temp. reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Sat. Na₂SO₃ monitor->quench Complete workup Extract with CH₂Cl₂, Wash, Dry, Concentrate quench->workup product Isolated Ketone workup->product

Figure 2: General workflow for the oxidation of benzylic alcohols with TCCA.

Results and Mechanistic Discussion
CompoundAnalogsSubstituentsIsolated Yield (2h)
1-(3-fluoro-4-nitrophenyl)ethanol-m-F, p-NO₂>95%
1-(4-nitrophenyl)ethanolAp-NO₂>95%
1-(3-fluorophenyl)ethanolBm-F~85%
1-phenylethanolCH~70%

Discussion: The efficiency of oxidation correlates with the electron-withdrawing power of the aromatic substituents.

  • 1-phenylethanol (Analog C) shows the lowest yield in the given timeframe. Its electron-neutral phenyl ring does little to facilitate the removal of the benzylic proton.

  • 1-(3-fluorophenyl)ethanol (Analog B) reacts more efficiently. The inductive effect of the meta-fluorine atom increases the polarization of the C-H bond at the benzylic position, making the proton more acidic and easier to abstract by the oxidant.

  • 1-(4-nitrophenyl)ethanol (Analog A) and 1-(3-fluoro-4-nitrophenyl)ethanol both proceed to completion with excellent yields. The powerful electron-withdrawing nature of the nitro group makes the benzylic position highly electron-deficient and the benzylic proton significantly more acidic.[10] This greatly accelerates the rate-determining step in many oxidation mechanisms, leading to a rapid and efficient conversion to the ketone. The additional fluorine atom in the target compound further enhances this effect.

Reduction of the Aromatic Nitro Group

The reduction of a nitro group to a primary amine is a pivotal transformation, providing a gateway to a vast array of functionalities.[11] A key challenge is achieving chemoselectivity, reducing the nitro group without affecting other sensitive functionalities like the benzylic alcohol. Metal-mediated reductions in acidic or neutral media are often effective for this purpose.[12][13]

Experimental Protocol: Chemoselective Reduction with Iron in Ammonium Chloride

This classic Béchamp reduction, modified to use neutral conditions with ammonium chloride, is known for its excellent chemoselectivity, preserving reducible groups like halides and alcohols.[13]

Methodology:

  • To a 50 mL round-bottom flask, add the nitrophenyl ethanol derivative (1.0 mmol, 1.0 eq.), ethanol (10 mL), and water (2.5 mL).

  • Add ammonium chloride (NH₄Cl) (4.0 mmol, 4.0 eq.) and iron powder (<10 micron) (5.0 mmol, 5.0 eq.).

  • Heat the suspension to reflux (approx. 80 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.

  • Calculate the isolated yield of the corresponding amino-substituted benzylic alcohol.

Experimental Workflow: Nitro Group Reduction

G sub Substrate, Fe, NH₄Cl in EtOH/H₂O react Heat to Reflux sub->react monitor Monitor by TLC react->monitor monitor->react Incomplete filter Cool and Filter through Celite® monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate workup Extract with Ethyl Acetate concentrate->workup product Isolated Amine workup->product

Figure 3: General workflow for the chemoselective reduction of nitroarenes.

Results and Mechanistic Discussion
CompoundAnalogsSubstituentsIsolated YieldProduct
1-(3-fluoro-4-nitrophenyl)ethanol-m-F, p-NO₂>90%1-(4-amino-3-fluorophenyl)ethanol
1-(4-nitrophenyl)ethanolAp-NO₂>90%1-(4-aminophenyl)ethanol
1-(3-fluorophenyl)ethanolBm-FN/A(No nitro group)
1-phenylethanolCHN/A(No nitro group)

Discussion: The reduction of the nitro group is highly efficient and chemoselective for both substrates containing this functionality.

  • The reaction proceeds readily for both 1-(3-fluoro-4-nitrophenyl)ethanol and its non-fluorinated counterpart, 1-(4-nitrophenyl)ethanol . The electronic nature of the adjacent fluorine substituent has a negligible impact on the feasibility or yield of the nitro group reduction under these conditions.

  • Crucially, the benzylic alcohol functionality remains intact in both cases. This demonstrates the high chemoselectivity of the Fe/NH₄Cl system, which preferentially reduces the nitro group without causing hydrogenolysis or dehydration of the alcohol. This selectivity is vital for synthetic planning, allowing for the unmasking of the amine without requiring protection of the hydroxyl group.

Conclusion and Outlook

This guide demonstrates that the reactivity of the 1-phenylethanol scaffold is profoundly influenced by the electronic nature of its aromatic substituents. A summary of the observed trends is presented below:

Reaction TypeMost ReactiveLeast ReactiveRationale
Nucleophilic Substitution 1-phenylethanol1-(3-fluoro-4-nitrophenyl)ethanolDominated by carbocation stability; electron-withdrawing groups are destabilizing.
Oxidation 1-(3-fluoro-4-nitrophenyl)ethanol1-phenylethanolFacilitated by electron-withdrawing groups that increase benzylic C-H acidity.
Nitro Reduction (Comparable)(Comparable)Reaction at the nitro group is largely independent of other ring substituents.

For the synthetic chemist, these findings are critical:

  • To favor Sₙ1-type substitutions at the benzylic center, the presence of electron-withdrawing groups like -NO₂ and -F is highly detrimental.

  • For efficient oxidation to the ketone, these same electron-withdrawing groups are highly beneficial, accelerating the reaction.

  • The nitro group can be selectively reduced to an amine with high fidelity, regardless of the fluorine's presence, providing a reliable handle for further functionalization.

By leveraging this comparative data, researchers can better predict the behavior of 1-(3-fluoro-4-nitrophenyl)ethanol and its analogs, enabling more strategic and efficient design of synthetic routes in drug discovery and development.

References
  • Title: B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols. Source: RSC Advances, a peer-reviewed journal by the Royal Society of Chemistry. URL: [Link][5]

  • Title: Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Source: University of Oregon, Department of Chemistry educational resources. URL: [Link]

  • Title: Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Source: Scientific Reports, a peer-reviewed journal by Nature. URL: [Link][14]

  • Title: Direct substitution of benzylic alcohols with electron-deficient benzenethiols via π-benzylpalladium(II) in water. Source: Organic & Biomolecular Chemistry, a peer-reviewed journal by the Royal Society of Chemistry. URL: [Link][15]

  • Title: A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Source: ResearchGate, hosting a manuscript for the journal Synthetic Communications. URL: [Link][9]

  • Title: 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Source: Chemistry LibreTexts, an online educational platform. URL: [Link][6]

  • Title: Amine synthesis by nitro compound reduction. Source: Organic Chemistry Portal, a comprehensive online resource for organic synthesis. URL: [Link][11]

  • Title: Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Source: Green Chemistry, a peer-reviewed journal by the Royal Society of Chemistry. URL: [Link][16]

  • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Source: Molecules, a peer-reviewed open access journal by MDPI. URL: [Link][17]

  • Title: Chemoselective Reduction of Nitroarenes to Aromatic Amines with C. Source: Organic Chemistry: An Indian Journal, published by Longdom Publishing. URL: [Link][13]

  • Title: The Impact of Fluorinated Compounds: A Focus on Benzyl Alcohol Derivatives. Source: NINGBO INNO PHARMCHEM CO.,LTD., a chemical supplier blog. URL: [Link][1]

  • Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Source: Master Organic Chemistry, an online educational resource. URL: [Link][8]

  • Title: Electrophilic aromatic directing groups. Source: Wikipedia. URL: [Link][7]

  • Title: Alcohol Reactivity. Source: Michigan State University, Department of Chemistry educational resources. URL: [Link][4]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Fluoro-4-nitrophenyl)ethanol: Operational Safety and Disposal Guide

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. The compound 1-(3-Fluoro-4-nitrophenyl)ethanol presents a unique dual...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. The compound 1-(3-Fluoro-4-nitrophenyl)ethanol presents a unique dual-hazard profile: the recalcitrant, mutagenic nature of the nitroaromatic ring combined with the highly electronegative fluorine substituent[1].

This guide provides the mechanistic causality behind the required safety protocols, ensuring that your laboratory operations remain both scientifically rigorous and environmentally compliant.

Hazard Assessment & The Causality of Disposal Choices

To design a self-validating disposal protocol, we must first understand the molecular behavior of the waste:

  • The Nitroaromatic Hazard (Toxicity & Reactivity): Nitroaromatic compounds are notoriously resistant to oxidative degradation and are highly recalcitrant in the environment. Biologically, their reduction products (such as hydroxylamines) are highly electrophilic, leading to severe mutagenic and genotoxic effects by forming DNA adducts[2]. Furthermore, nitro groups can act as internal oxidants; mixing them with incompatible reducing agents or strong bases can lead to uncontrolled exothermic reactions. Therefore, aqueous drain disposal or biological treatment is strictly prohibited.

  • The Fluorine Hazard (Thermal Degradation): While standard incineration is sufficient for many organic solvents, fluorinated compounds require specialized thermal destruction. Combustion of 1-(3-Fluoro-4-nitrophenyl)ethanol cleaves the strong C-F bond, generating highly corrosive and toxic Hydrogen Fluoride (HF) gas. Consequently, environmental agencies mandate high-temperature incineration equipped with advanced air pollution control systems (alkaline scrubbers) to neutralize HF and nitrogen oxides (NOx)[3][4].

Operational Disposal Plan: Step-by-Step Methodology

The following protocol establishes a closed-loop, self-validating system for waste management.

Step 1: Waste Segregation

Causality: Preventing cross-contamination ensures that incompatible chemicals do not react in the waste stream and dictates the correct downstream destruction method.

  • Isolate Halogenated Waste: Designate a specific, chemically compatible container (e.g., high-density polyethylene, HDPE) exclusively for "Halogenated Organic Waste."

  • Verify Compatibility: Ensure no strong bases, amines, or reducing agents (e.g., sodium borohydride) are added to this container, as they can trigger exothermic nucleophilic aromatic substitution (SNAr) or reduction of the nitro group.

Step 2: Containerization and Labeling

Causality: Accurate labeling is the primary vector of communication for Environmental Health and Safety (EHS) personnel and downstream incinerator operators.

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste. It must explicitly state: "Hazardous Waste: 1-(3-Fluoro-4-nitrophenyl)ethanol (Halogenated Nitroaromatic)."

  • Volume Tracking (Self-Validation): Never fill the container beyond 80% capacity. This leaves essential headspace for potential vapor expansion, mitigating over-pressurization risks and acting as a physical validation of safe storage limits.

Step 3: Satellite Accumulation Area (SAA) Management

Causality: Proper SAA conditions prevent localized exposure and contain catastrophic primary container failures.

  • Storage Conditions: Store the waste container in a designated SAA within a continuously exhausted chemical fume hood or a ventilated flammable storage cabinet.

  • Secondary Containment (Self-Validation): Place the primary container inside a chemically inert secondary containment tray. Protocol: Weekly, visually inspect the secondary containment. A completely dry tray physically validates the structural integrity of the primary vessel.

Step 4: Final Destruction via High-Temperature Incineration

Causality: Complete mineralization of the molecule without releasing toxic byproducts into the atmosphere.

  • EHS Handoff: Transfer the waste to your institution's EHS department.

  • Contractor Verification: Ensure the licensed waste contractor utilizes a RCRA-permitted high-temperature incinerator capable of reaching >1000°C, equipped with alkaline wet scrubbers to precipitate HF as inert calcium fluoride (CaF 2​ ) salts[3].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust or room ventilation.

  • Don Appropriate PPE: Equip a minimum of a chemically resistant lab coat, nitrile gloves (double-gloved), and safety goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use paper towels, as the nitroaromatic compound may pose a flammability hazard if it dries on combustible media[5].

  • Collection: Carefully sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a compatible organic solvent (e.g., a small amount of ethanol or acetone) followed by soap and water. Collect all washings as halogenated organic waste.

Quantitative Data & Hazard Summary

Summarizing the physicochemical and hazard parameters ensures quick reference during operational planning.

ParameterSpecification / ClassificationOperational Implication
Chemical Name 1-(3-Fluoro-4-nitrophenyl)ethanolTarget analyte for disposal tracking.
CAS Number 2006314-49-2 (Racemic) 1956436-11-5 (R-isomer)Essential for exact SDS retrieval and EHS logging[1][6].
Primary GHS Hazards Toxic, Irritant, Mutagenic PotentialMandates strict PPE and prohibits drain disposal[2].
Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvents.
Destruction Method High-Temperature Incineration (>1000°C)Requires specialized facilities to handle HF and NOx off-gassing[3].
Incompatible Materials Strong bases, reducing agentsPrevents uncontrolled exothermic reactions in waste carboys.

Waste Lifecycle Visualization

The following diagram illustrates the logical progression of fluorinated nitroaromatic waste from generation to safe atmospheric release, highlighting the critical intervention points.

G Gen Waste Generation: 1-(3-Fluoro-4-nitrophenyl)ethanol Seg Segregation: Halogenated Organic Waste Gen->Seg Store SAA Storage: Vented, Secondary Containment Seg->Store Transport EHS Pickup & Licensed Transport Store->Transport Incinerate High-Temp Incineration (>1000°C) Transport->Incinerate Scrubber Alkaline Scrubbing (Neutralize HF & NOx) Incinerate->Scrubber Release Safe Emission (CO2, H2O, N2, Salts) Scrubber->Release

Figure 1: Cradle-to-grave disposal workflow for fluorinated nitroaromatic waste.

References

  • [6] (R)-1-(3-fluoro-4-nitrophenyl)ethanol 95% | CAS - Advanced ChemBlocks. achemblock.com. 6

  • [1] 1-(3-Fluoro-4-nitrophenyl)ethanol – (2006314-49-2) - EON Biotech. eontrading.uk. 1

  • [5] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). epa.gov. 5

  • [3] Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. epa.gov. 3

  • [2] Nitroaromatic Compounds, from Synthesis to Biodegradation. nih.gov.2

  • [4] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. epa.gov. 4

Sources

Handling

Personal protective equipment for handling 1-(3-Fluoro-4-nitrophenyl)ethanol

Comprehensive Safety and Handling Guide: 1-(3-Fluoro-4-nitrophenyl)ethanol This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(3-Fluoro-4-nitrophenyl)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1-(3-Fluoro-4-nitrophenyl)ethanol

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(3-Fluoro-4-nitrophenyl)ethanol (CAS No. 1956436-11-5). As a valued researcher, your safety is paramount. This document is designed to empower you with the knowledge to handle this compound with the utmost care, ensuring both personal safety and the integrity of your research. The following procedures are based on the known hazards associated with its chemical structure, specifically the presence of fluoro and nitro aromatic groups.

Hazard Assessment and Triage

Key Structural Features and Associated Hazards:

  • Nitrated Aromatic Compound: Nitro compounds are often associated with toxicity, and some can be absorbed through the skin. They may also be flammable or have explosive properties, although this is less common in compounds without multiple nitro groups. Butyl rubber gloves are recommended for handling nitro-compounds.[1]

  • Fluorinated Aromatic Compound: Fluorinated organic compounds can exhibit a range of toxicities. Their disposal requires careful consideration to prevent environmental contamination.[2]

  • Ethanol Moiety: The presence of a hydroxyl group may slightly increase the compound's water solubility compared to its parent nitroaromatic structure.

GHS Hazard Information:

Based on available supplier information, 1-(3-Fluoro-4-nitrophenyl)ethanol is classified with the following hazards[3]:

GHS PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Toxicological Profile of Related Compounds:

Studies on nitrophenols, which share a core structural motif with the topic compound, indicate potential for hematological effects, ocular irritation, and changes in body weight upon exposure.[4][5][6] While direct extrapolation is not possible, this information underscores the need for a conservative and cautious approach to handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.

Protection Type Recommended PPE Rationale
Eye and Face Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing.[7][8][9]Protects against splashes and airborne particles, which can cause serious eye irritation as indicated by H319.
Hand Double-gloving is recommended. An inner nitrile glove provides splash protection, while an outer butyl rubber glove offers superior resistance to nitro compounds.[1][10] Regularly inspect gloves for any signs of degradation or contamination and replace them immediately if compromised.[11][12]Nitrile gloves offer good general chemical resistance for short-term splash protection.[10][11][13] Butyl rubber is specifically recommended for its high resistance to nitro compounds.[1]
Body A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[7][14] For larger-scale operations, a chemical-resistant apron over the lab coat is advised.Provides a barrier against spills and splashes, protecting the skin from irritation (H315). Flame-resistant material is a prudent precaution when working with organic compounds.
Respiratory A NIOSH-approved N95 (or higher) respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[14][15] If there is a potential for vapor generation, an organic vapor cartridge may be necessary.Addresses the risk of respiratory irritation (H335) from inhaling fine particles of the compound.
Foot Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[14]Protects the feet from spills.

PPE Selection and Use Workflow

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Handling cluster_Doffing Doffing Sequence Assess_Hazards Assess Hazards (H302, H315, H319, H335) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_Coat 1. Don Lab Coat Select_PPE->Don_Coat Don_Respirator 2. Don Respirator (if required) Don_Coat->Don_Respirator Don_Goggles 3. Don Eye Protection Don_Respirator->Don_Goggles Don_Gloves 4. Don Gloves (Double-glove) Don_Goggles->Don_Gloves Perform_Experiment Perform Experiment Don_Gloves->Perform_Experiment Doff_Gloves 1. Doff Outer Gloves Perform_Experiment->Doff_Gloves Doff_Coat 2. Doff Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Doff Eye Protection Doff_Coat->Doff_Goggles Doff_Respirator 4. Doff Respirator Doff_Goggles->Doff_Respirator Doff_Inner_Gloves 5. Doff Inner Gloves Doff_Respirator->Doff_Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: PPE workflow from hazard assessment to post-handling hygiene.

Operational Plan: A Step-by-Step Guide to Safe Handling

All handling of 1-(3-Fluoro-4-nitrophenyl)ethanol should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation

  • Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and solvents before bringing the compound into the fume hood.

  • Pre-label Containers: Ensure all receiving containers and waste containers are properly labeled with the chemical name and appropriate hazard warnings.

Step 2: Weighing and Transfer (Solid)

  • Tare the Receiving Vessel: Inside the fume hood, place your receiving vessel on a tared analytical balance.

  • Minimize Dust Generation: Use a micro-spatula to carefully transfer the solid compound. Avoid any actions that could create airborne dust.

  • Close the Container: Immediately and securely cap the stock container of 1-(3-Fluoro-4-nitrophenyl)ethanol after dispensing.

Step 3: Dissolution

  • Add Solvent Slowly: Carefully add the desired solvent to the vessel containing the solid, directing the stream down the side of the container to prevent splashing.

  • Controlled Agitation: If necessary, cap the vessel and use gentle swirling or a magnetic stirrer on a low setting to facilitate dissolution. Avoid vigorous shaking.

Step 4: Post-Handling Decontamination

  • Clean Equipment: Thoroughly decontaminate any non-disposable equipment that came into contact with the compound using an appropriate solvent. Collect this solvent rinse as hazardous liquid waste.

  • Wipe Down Work Area: Using a disposable towel wetted with a suitable solvent, wipe down the work surface within the fume hood. Dispose of the towel as solid hazardous waste.

Disposal Plan: Environmental Stewardship

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Segregation

Waste_Segregation cluster_Waste_Sources Waste Generation Sources cluster_Waste_Containers Designated Waste Containers Source_Solid Contaminated PPE (Gloves, Bench Paper) Weigh Boats Container_Solid Solid Hazardous Waste Source_Solid->Container_Solid Source_Liquid Solvent Rinses Reaction Quench Container_Liquid Liquid Hazardous Waste (Halogenated or Non-halogenated) Source_Liquid->Container_Liquid Source_Sharps Contaminated Needles Broken Glassware Container_Sharps Sharps Container Source_Sharps->Container_Sharps

Sources

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